DPP7-IN-5385
説明
特性
分子式 |
C11H23BN2O3 |
|---|---|
分子量 |
242.13 |
IUPAC名 |
(R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid |
InChI |
InChI=1S/C11H23BN2O3/c1-2-6-9(12(16)17)14-10(15)11(13)7-4-3-5-8-11/h9,16-17H,2-8,13H2,1H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
QXHRZFDDFCMPJJ-VIFPVBQESA-N |
SMILES |
CCC[C@@H](B(O)O)NC(C1(N)CCCCC1)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DPP7 IN-5385; DPP7-IN 5385; DPP7 IN 5385; DPP7-IN-5385 |
製品の起源 |
United States |
Unveiling the Mechanism of Action of DPP7-IN-5385: A Precision Chemical Probe
Executive Summary
The deconvolution of complex intracellular signaling pathways requires chemical probes with absolute target precision. DPP7-IN-5385 (frequently referred to in literature as Compound 5385) is a highly selective inhibitor of Dipeptidyl Peptidase 7 (DPP7). While pan-inhibitors like Val-boroPro (Talabostat) induce massive immune responses via inflammasome-mediated pyroptosis, the deployment of DPP7-IN-5385 was the critical experimental key that proved DPP7 is not the mediator of this cell death[1]. This whitepaper dissects the biochemical mechanism of DPP7-IN-5385, its structural dynamics, and the self-validating experimental frameworks used to map the pyroptotic pathway.
The Target: Dipeptidyl Peptidase 7 (DPP7)
DPP7, also known as quiescent cell proline dipeptidase (QPP), is an exopeptidase belonging to the S46 family of serine proteases[2]. Unlike the membrane-bound DPP4, DPP7 is primarily localized in intracellular vesicles and lysosomes, functioning optimally at a slightly acidic pH.
Biochemically, DPP7 cleaves dipeptides from the N-terminus of substrates, exhibiting strict specificity for sequences containing proline or alanine at the P1 position[2]. It plays a foundational role in maintaining cellular peptide homeostasis and preventing the toxic accumulation of bioactive peptides[2]. The active site of DPP7 is characterized by a classic catalytic triad consisting of Serine, Aspartate, and Histidine residues (Ser-Asp-His)[2].
Biochemical Mechanism of Action
DPP7-IN-5385 achieves its high affinity and selectivity through a reversible covalent mechanism targeting the DPP7 catalytic triad.
The molecule is engineered with a boronic acid warhead. In the enzyme's active site, the electron-deficient boron atom acts as a potent electrophile. It undergoes a rapid nucleophilic attack by the hydroxyl group of the catalytic serine residue. This reaction yields a stable, tetrahedral boronate adduct.
Causality in Design: Why use a boronic acid? The resulting tetrahedral geometry of the boronate adduct perfectly mimics the high-energy tetrahedral transition state of the natural peptide bond during hydrolysis. By stabilizing this transition state mimic, DPP7-IN-5385 effectively locks the enzyme in an inactive conformation, halting its exopeptidase activity without permanently alkylating the protein[2].
Figure 1: Biochemical mechanism of covalent reversible DPP7 inhibition.
Pathway Deconvolution: Isolating the Inflammasome
The most significant application of DPP7-IN-5385 in modern chemical biology is its role as a negative control in inflammasome research.
Val-boroPro is a non-selective pan-DPP inhibitor (targeting DPP4, DPP7, DPP8, DPP9, and FAP) that triggers a violent, pro-inflammatory form of cell death known as pyroptosis in monocytes and macrophages[1]. Because Val-boroPro hits multiple targets, the specific enzyme restraining the pyroptotic pathway was initially obscured[1].
To establish true biological causality, researchers utilized DPP7-IN-5385. When THP-1 monocytes were treated with DPP7-IN-5385, no cytotoxicity or pyroptosis was observed[1]. This isolated finding definitively ruled out DPP7 as the inflammasome regulator. By eliminating DPP7 (and utilizing other selective probes to eliminate DPP4), researchers deduced that the inhibition of DPP8 and DPP9 is the exclusive trigger that activates the CARD8 and NLRP1 inflammasomes[3].
Figure 2: Pathway deconvolution isolating DPP8/9 from DPP7 in pyroptosis.
Quantitative Selectivity Profiling
The table below summarizes the phenotypic outcomes of target-specific inhibition in THP-1 cells, highlighting the stark contrast between pan-inhibition and selective DPP7 inhibition[1].
| Inhibitor | Primary Target(s) | THP-1 Cytotoxicity IC50 (µM) | Induces LDH Release? |
| Val-boroPro | DPP4, 7, 8, 9, FAP | 0.206 | Yes (High) |
| 1G244 | DPP8 / DPP9 | 2.700 | Yes (High) |
| Sitagliptin | DPP4 | > 50.000 | No |
| DPP7-IN-5385 | DPP7 | > 50.000 | No |
Self-Validating Experimental Protocol: Pyroptosis Deconvolution Assay
To reliably reproduce the deconvolution of the DPP8/9 vs. DPP7 pathways, the following protocol utilizes a dual-readout system.
Causality of Protocol Design: We utilize THP-1 cells because they express endogenous DPP7, DPP8, and DPP9, alongside a fully intact CARD8 inflammasome[1]. We employ two readouts: CellTiter-Glo (ATP quantification) to measure general cell viability, and an LDH release assay to specifically detect the membrane rupture characteristic of pyroptosis[1]. Val-boroPro is mandated as a positive control to validate assay sensitivity.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Culture THP-1 human monocytes in RPMI-1640 supplemented with 10% FBS.
-
Seed cells at a density of 1 × 10⁵ cells/well in a 96-well clear-bottom black plate (for luminescence/fluorescence compatibility).
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of DPP7-IN-5385, Val-boroPro, and DMSO (Vehicle) in high-purity DMSO.
-
Perform serial dilutions in Opti-MEM to achieve a final well concentration of 20 µM for DPP7-IN-5385 and 2 µM for Val-boroPro. Ensure final DMSO concentration does not exceed 0.2%.
-
-
Treatment & Incubation:
-
Dose the THP-1 cells with the prepared compounds.
-
Incubate the plates at 37°C with 5% CO₂ for exactly 24 hours.
-
-
LDH Release Assay (Pyroptosis Readout):
-
Centrifuge the plate at 300 × g for 5 minutes to pellet the cells.
-
Transfer 50 µL of the supernatant to a fresh 96-well plate.
-
Add 50 µL of LDH substrate mix (e.g., CytoTox 96® Reagent) to the supernatant. Incubate in the dark for 30 minutes.
-
Add Stop Solution and measure absorbance at 490 nm. Expected Result: Val-boroPro will show high absorbance; DPP7-IN-5385 will match the DMSO baseline.
-
-
CellTiter-Glo Assay (Viability Readout):
-
To the remaining cells and media in the original plate, add an equal volume of CellTiter-Glo® reagent.
-
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
-
Record luminescence. Expected Result: Val-boroPro will show near-zero luminescence (ATP depletion); DPP7-IN-5385 will show high luminescence (viable cells).
-
References
- Okondo, M. C., et al.
- Orth-He, E. L., et al.
- Santa Cruz Biotechnology. "DPP7 Inhibitors" - SCBT -
Sources
In-Depth Technical Guide: DPP7-IN-5385 – Chemical Properties, Mechanistic Profiling, and Target Deconvolution
Executive Summary
The dipeptidyl peptidase (DPP) family of serine proteases plays a multifaceted role in human biology, ranging from glucose homeostasis to innate immune signaling. While pan-inhibitors like Val-boroPro (Talabostat) exhibit potent anti-tumor activity by triggering inflammasome-mediated pyroptosis, their lack of specificity complicates mechanistic studies. DPP7-IN-5385 (often referred to in literature as Compound 5385) emerged as a critical chemical biology tool to solve this problem. As a highly selective inhibitor of Dipeptidyl Peptidase 7 (DPP7), it allows researchers to isolate, deconvolute, and validate the specific biological pathways driven by the related enzymes DPP8 and DPP9[1].
This whitepaper provides an authoritative breakdown of the chemical properties of DPP7-IN-5385, the structural biology of its target, and the self-validating experimental protocols required to deploy it effectively in inflammasome research.
Chemical Structure & Physicochemical Properties
DPP7-IN-5385 is a synthetic, small-molecule dipeptide surrogate designed to selectively target the active site of DPP7.
-
Molecular Formula : C11H23BN2O3[2]
-
Molecular Weight : 242.12 g/mol [2]
-
Chemical Class : Boronic acid derivative.
-
Mechanism of Action : Like other boronic acid-based protease inhibitors, DPP7-IN-5385 acts as a transition-state analog. The electrophilic boron atom undergoes a nucleophilic attack by the oxygen of the catalytic serine residue in the enzyme's active site, forming a reversible, covalent tetrahedral adduct that blocks substrate cleavage[3].
Target Biology: Dipeptidyl Peptidase 7 (DPP7)
To understand why DPP7-IN-5385 is highly selective, one must examine the unique structural biology of its target.
DPP7 (also known as quiescent cell proline dipeptidase or QPP) is an intracellular serine protease localized to intracellular vesicles and lysosomes, functioning optimally at a slightly acidic pH of 5.5 to 7.0[3].
-
Catalytic Architecture : The enzyme utilizes a classical α/β -hydrolase fold containing a strictly conserved catalytic triad composed of Ser162, Asp418, and His443 [3].
-
Structural Divergence : Unlike DPP4, which utilizes a β -propeller fold for its specificity domain, DPP7 exhibits a rare, completely helical specificity domain[3]. Furthermore, DPP7 exists as a functional homodimer mediated by a unique leucine zipper motif[3]. This profound architectural divergence from other DASH (DPP4 Activity and/or Structure Homologues) family members is what allows compounds like DPP7-IN-5385 to achieve exquisite selectivity.
Experimental Utility & Causality in Pyroptosis Research
The primary utility of DPP7-IN-5385 is not as a therapeutic, but as a mechanistic negative control and background-suppressor in chemical biology.
The Target Deconvolution Problem
Treatment of human monocytes and macrophages (e.g., THP-1 cells) with the pan-DASH inhibitor Val-boroPro induces massive pro-caspase-1-dependent pyroptosis[1]. Because Val-boroPro inhibits DPP4, DPP7, DPP8, and DPP9, identifying the exact causal target was initially impossible.
Establishing Causality
To prove which enzyme triggers cell death, researchers utilized selective inhibitors. When THP-1 cells were treated with DPP7-IN-5385, no cytotoxicity or Lactate Dehydrogenase (LDH) release was observed[1]. Furthermore, DPP7-IN-5385 does not disrupt the physical protein-protein interaction between DPP9 and the CARD8 inflammasome sensor[4]. By causally eliminating DPP7 (and DPP4 via Sitagliptin) from the pathway, researchers definitively proved that DPP8/9 inhibition alone is the trigger for CARD8-mediated pyroptosis[1].
Target deconvolution of Val-boroPro-induced pyroptosis using selective inhibitors.
Data Presentation: DASH Family Inhibitor Profiling
The following table summarizes the comparative profiling of DASH family inhibitors, illustrating how DPP7-IN-5385 fits into the broader chemical toolkit.
| Compound | Primary Target(s) | Chemical Class | Induces Pyroptosis in THP-1? |
| Val-boroPro (Talabostat) | Pan-DASH (DPP4, 7, 8, 9, FAP) | Boronic acid | Yes |
| 1G244 | DPP8 / DPP9 | Non-boronic acid | Yes |
| Sitagliptin | DPP4 | Non-boronic acid | No |
| DPP7-IN-5385 | DPP7 | Boronic acid | No |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Intracellular DPP8/9 Activity Assay via DPP7 Suppression
Objective : To measure the intracellular target engagement of novel DPP8/9 inhibitors without requiring genetic knockout models. Causality & Self-Validation : THP-1 cells inherently express both DPP7 and DPP8/9, both of which cleave the fluorogenic reporter substrate Ala-Pro-AMC[1]. If a test compound is added directly, a reduction in fluorescence could be falsely attributed to either enzyme. By pre-incubating the cells with a saturating concentration of DPP7-IN-5385, the DPP7 enzymatic background is completely silenced. This creates a self-validating system where any subsequent loss of signal is causally linked only to DPP8/9 inhibition[1].
Methodology :
-
Cell Preparation : Harvest THP-1 cells, wash thoroughly with PBS to remove serum proteins (which contain confounding extracellular proteases), and resuspend in phenol red-free Opti-MEM.
-
Plating : Dispense cells at a density of 1×105 cells/well into a 384-well black, clear-bottomed microtiter plate (100 µL final volume)[1].
-
DPP7 Silencing (Control Step) : Add DPP7-IN-5385 to a final concentration of 20 µM. Incubate for 30 minutes at 37°C[1]. Rationale: This allows the boronic acid warhead sufficient time to penetrate the cell membrane and covalently bind Ser162 of DPP7.
-
Test Compound Incubation : Add the experimental DPP8/9 inhibitor and incubate for an additional 30 minutes[1].
-
Substrate Cleavage : Introduce the fluorogenic substrate Ala-Pro-AMC to a final concentration of 250 µM[1].
-
Kinetic Readout : Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) to calculate the initial velocity ( V0 ) of DPP8/9-mediated cleavage[1].
Workflow for isolating intracellular DPP8/9 activity using DPP7-IN-5385.
Protocol 2: Cell Viability and Inflammasome Activation Assay
Objective : To determine if a novel inhibitor triggers pro-caspase-1-dependent pyroptosis. Causality & Self-Validation : To prove that pyroptosis is driven by DPP8/9 and not an off-target DASH family member, parallel treatments are required. If a pan-inhibitor causes cell death, but DPP7-IN-5385 does not, DPP7 is causally eliminated from the mechanistic pathway[1].
Methodology :
-
Seeding : Plate THP-1 monocytes in standard culture media.
-
Compound Treatment : Treat parallel wells with DMSO (vehicle), Val-boroPro (2 µM, positive control), and DPP7-IN-5385 (20 µM, negative control). Incubate for 24–48 hours[1].
-
LDH Release (Membrane Rupture Readout) : Extract the supernatant and measure Lactate Dehydrogenase (LDH) release using a colorimetric assay. Rationale: LDH is a cytosolic enzyme; its presence in the media is a direct, causal indicator of pyroptotic pore formation (via GSDMD) and membrane lysis[1].
-
ATP Quantitation (Viability Readout) : Lyse the remaining cells and measure intracellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo). Rationale: ATP levels serve as a surrogate for the number of metabolically active cells, internally validating the LDH release data[1].
References
-
Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology.[Link][1]
-
Bezerra, G. A., et al. (2012). Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. PLoS ONE.[Link][3]
-
Griswold, A. R., et al. (2019). DPP9’s Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation. ACS Chemical Biology.[Link][4]
Sources
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP7-IN-5385|BLD Pharm [bldpharm.com]
- 3. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Deconvoluting the DASH Family: The Role of DPP7-IN-5385 as a Precision Chemical Probe in Cellular Target Validation
Executive Summary
The Dipeptidyl Peptidase Activity and/or Structure Homologues (DASH) family of serine proteases presents a unique challenge in chemical biology due to highly overlapping substrate specificities. While pan-DASH inhibitors like Val-boroPro (Talabostat) have demonstrated profound immunostimulatory and anti-tumor effects by triggering pyroptosis, identifying the exact enzymatic target responsible for these phenotypes required precise pharmacological deconvolution. DPP7-IN-5385 (Compound 5385) emerged as a critical, highly selective chemical probe for Dipeptidyl Peptidase 7 (DPP7). By selectively inhibiting DPP7 without affecting DPP8 or DPP9, researchers definitively proved that DPP7 inhibition is not the driver of CARD8/NLRP1-mediated pyroptosis. This whitepaper details the cellular targets, mechanistic pathways, and validated experimental protocols for utilizing DPP7-IN-5385 in advanced protease research.
The DASH Family and DPP7 Target Biology
The DASH family includes DPP4, DPP7, DPP8, DPP9, and Fibroblast Activation Protein (FAP). While DPP4 is membrane-bound, DPP7, DPP8, and DPP9 are localized intracellularly.
Dipeptidyl Peptidase 7 (DPP7), also known as quiescent cell proline dipeptidase (QPP), is a cytoplasmic and vesicular serine exopeptidase belonging to the S46 structural family[1]. Unlike the S9 family (DPP4/8/9), DPP7 utilizes a distinct catalytic triad (Ser-Asp-His) to cleave dipeptides with proline or alanine at the N-terminus[1][2]. Physiologically, DPP7 is highly expressed in resting lymphocytes and monocytes, where it maintains peptide homeostasis and prevents the accumulation of bioactive peptides that could trigger apoptosis[1][3].
Because DASH enzymes share the capacity to cleave post-proline bonds, synthetic substrates like Ala-Pro-AMC are cleaved by multiple family members. This redundancy necessitates the use of selective inhibitors like DPP7-IN-5385 to isolate specific enzymatic activities in whole-cell lysates[4].
Fig 1. DASH family selectivity network and downstream cellular effects of specific inhibitors.
Pharmacological Profile of DPP7-IN-5385
DPP7-IN-5385 acts as a competitive inhibitor that binds non-covalently to the active site of DPP7, sterically hindering substrate access to the catalytic triad[1][4].
Causality in Experimental Design: The primary utility of DPP7-IN-5385 in modern chemical biology is as a negative control and background suppressor . When researchers observed that Val-boroPro induced pro-caspase-1-dependent pyroptosis in monocytes and macrophages, it was unclear which specific DASH enzyme was responsible[5]. By applying DPP7-IN-5385, researchers demonstrated that isolated DPP7 inhibition caused no cytotoxicity or inflammasome activation[4][6]. Conversely, selective DPP8/9 inhibitors (like 1G244 and 8J) triggered robust pyroptosis[6][7]. This proved definitively that DPP8 and DPP9—not DPP7—are the intracellular sensors suppressing the CARD8 and NLRP1 inflammasomes[8][9].
Quantitative Data Presentation
To contextualize the selectivity of DPP7-IN-5385, the table below summarizes the target profile and phenotypic outcomes of key DASH inhibitors in human monocytic THP-1 cells.
| Inhibitor | Primary Target(s) | IC50 for DPP7 | IC50 for DPP8/9 | THP-1 Cytotoxicity / Pyroptosis |
| Val-boroPro | DPP4, DPP7, DPP8, DPP9 | < 10 nM | < 10 nM | Yes (IC50 ~206 nM) |
| DPP7-IN-5385 | DPP7 | < 100 nM | > 50 µM | No (Viable at >20 µM) |
| 1G244 | DPP8, DPP9 | > 10 µM | ~ 10 nM | Yes |
| Sitagliptin | DPP4 | > 10 µM | > 10 µM | No |
Data synthesized from Okondo et al. (2017) and Johnson et al. (2018)[4][5][6].
Validated Experimental Protocols
The following protocols establish a self-validating system for measuring intracellular DASH activity. Because THP-1 cells express endogenous DPP7, DPP8, and DPP9, measuring DPP8/9 activity requires masking DPP7.
Protocol 1: Intracellular DPP8/9 Activity Assay (Background Suppression)
Objective: Measure specific DPP8/9 enzymatic activity using a fluorogenic substrate by deploying DPP7-IN-5385 to eliminate background DPP7 cleavage[4][10].
-
Cell Preparation: Harvest THP-1 monocytes, wash twice with cold PBS to remove serum proteases, and resuspend in Opti-MEM.
-
Plating: Plate cells at a density of 1×105 cells/well in a 384-well black, clear-bottomed microplate (final volume: 100 µL/well).
-
DPP7 Masking (Crucial Step): Add DPP7-IN-5385 to all test wells at a final concentration of 20 µM. Incubate at 37°C for 30 minutes. Rationale: 20 µM fully saturates the intracellular DPP7 active sites without cross-reacting with DPP8/9.
-
Test Compound Addition: Add the experimental DPP8/9 inhibitors (e.g., Val-boroPro or 1G244) at varying concentrations. Incubate for an additional 30 minutes.
-
Substrate Introduction: Add the fluorogenic substrate Ala-Pro-AMC to a final concentration of 250 µM.
-
Kinetic Readout: Monitor fluorescence continuously using a microplate reader (Excitation: 380 nm, Emission: 460 nm) for 60 minutes. Calculate the initial velocity ( V0 ) to determine specific DPP8/9 inhibition.
Fig 2. Workflow for intracellular DPP8/9 activity assay utilizing DPP7-IN-5385 masking.
Protocol 2: Cell Viability and Pyroptosis Validation
Objective: Confirm that experimental compounds do not induce off-target cytotoxicity via DPP7 inhibition.
-
Seeding: Seed THP-1 cells or primary Acute Myeloid Leukemia (AML) cells at 5×104 cells/well in 96-well plates.
-
Treatment: Treat cells with DMSO (vehicle), Val-boroPro (positive control, 10 µM), and DPP7-IN-5385 (negative control, 20 µM) for 24 hours.
-
LDH Release Assay: Transfer 50 µL of the supernatant to a new plate and assay for Lactate Dehydrogenase (LDH) release (a marker of lytic pyroptosis) using a colorimetric LDH assay kit.
-
Viability Readout: Add CellTiter-Glo reagent to the remaining cells/media to measure intracellular ATP. Expected Result: DPP7-IN-5385 will show baseline LDH and 100% ATP viability, validating that DPP7 is not the pyroptotic trigger[6][11].
Conclusion
DPP7-IN-5385 is an indispensable tool for molecular biologists and drug developers navigating the complex landscape of post-proline cleaving enzymes. By providing a reliable method to pharmacologically silence DPP7, it enables the precise study of DPP8/9-mediated inflammasome activation, paving the way for novel immunotherapies targeting acute myeloid leukemia and solid tumors.
References
-
Okondo, M. C., et al. (2017). "DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis." Nature Chemical Biology, 13(1), 46-53. Available at:[Link]
-
Johnson, D. C., et al. (2018). "DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia." Nature Medicine, 24(8), 1151-1156. Available at:[Link]
-
Griswold, A. R., et al. (2019). "DPP9’s Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation." ACS Chemical Biology, 14(11), 2424-2429. Available at:[Link]
-
Bezerra, G. A., et al. (2012). "Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases." PLoS One, 7(8), e43019. Available at:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases | PLOS One [journals.plos.org]
- 3. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer [jcancer.org]
- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publications — Taabazuing Lab [taabazuinglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Characterizing the Effects of DPP7-IN-5385 on Quiescent Lymphocyte Homeostasis
Abstract Dipeptidyl Peptidase 7 (DPP7), also known as Quiescent Cell Proline Dipeptidase (QPP), is a serine protease critically involved in maintaining the viability of resting lymphocytes.[1][2][3] Unlike activated lymphocytes, which are engaged in an immune response, quiescent lymphocytes exist in a G0 state, a state actively maintained by anti-apoptotic signals in which DPP7 plays a pivotal role.[4][5][6] Inhibition of DPP7 has been shown to selectively induce apoptosis in these resting cells, presenting a novel therapeutic avenue for diseases characterized by the accumulation of quiescent malignant lymphocytes, such as Chronic Lymphocytic Leukemia (CLL).[5][7] This guide provides a comprehensive experimental framework for the preclinical characterization of DPP7-IN-5385, a novel, potent, and specific small molecule inhibitor of DPP7. We will detail the biochemical and cellular assays required to validate its mechanism of action and to rigorously evaluate its specific effects on quiescent lymphocyte survival, cell cycle status, and apoptotic pathways. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to investigate DPP7 inhibition as a targeted therapeutic strategy.
Part 1: The Central Role of DPP7 in Immune Cell Quiescence
Biochemical Profile of Dipeptidyl Peptidase 7
DPP7 is a post-proline cleaving aminopeptidase that belongs to the S28 family of serine proteases.[8] It cleaves Xaa-Pro dipeptides from the N-terminus of proteins and is active at both acidic and neutral pH.[2][3] The enzyme's catalytic triad consists of Ser162, Asp418, and His443, which are essential for its enzymatic activity.[9] DPP7 is ubiquitously expressed but found in particularly high concentrations within the lysosomes and cytoplasmic vesicles of immune cells, including lymphocytes and monocytes.[1][6][10]
DPP7: A Gatekeeper of the G0 State in Lymphocytes
Lymphocyte quiescence is not a passive default state but an actively maintained program essential for immune homeostasis. DPP7 is a crucial survival factor in this program.[11] Its enzymatic activity suppresses a novel apoptotic pathway that is unique to quiescent lymphocytes.[1][4] When DPP7 is inhibited, this protective effect is lost, and the resting lymphocytes are driven into apoptosis.[2][6] Crucially, this effect is selective; activated, proliferating lymphocytes are not sensitive to DPP7 inhibition, making it an attractive target for selective therapies.[5][7]
The Rationale for Therapeutic Inhibition with DPP7-IN-5385
The selective induction of apoptosis in quiescent cells provides a powerful therapeutic rationale. In malignancies like B-cell Chronic Lymphocytic Leukemia (B-CLL), the disease is characterized by the progressive accumulation of apoptosis-resistant, quiescent B-cells.[12] Targeting DPP7 could therefore selectively eliminate this malignant population while sparing activated lymphocytes required for a healthy immune response. DPP7-IN-5385 is hypothesized to be a specific inhibitor designed to exploit this vulnerability. The following sections outline the necessary experimental workflows to validate this hypothesis.
Part 2: Experimental Framework for the Characterization of DPP7-IN-5385
This section provides a logical, step-by-step approach to characterizing a novel DPP7 inhibitor. The workflow begins with biochemical validation of the target engagement and specificity, followed by cellular assays on isolated primary human lymphocytes to determine the functional consequences of inhibition.
Biochemical Validation: Target Engagement and Specificity
Causality: Before conducting cell-based assays, it is imperative to confirm that DPP7-IN-5385 directly inhibits DPP7 with high potency and is selective over other closely related dipeptidyl peptidases. This ensures that any observed cellular effects can be confidently attributed to the on-target inhibition of DPP7.
Protocol 2.1.1: In Vitro DPP7 Enzymatic Inhibition Assay
-
Reagents: Recombinant human DPP7, fluorogenic substrate GP-AMC (Gly-Pro-7-amino-4-methylcoumarin)[13], assay buffer (e.g., 50 mM Tris, pH 7.5), DPP7-IN-5385.
-
Procedure:
-
Prepare a serial dilution of DPP7-IN-5385 in DMSO, followed by a further dilution in assay buffer.
-
In a 96-well black microplate, add 25 µL of recombinant DPP7 enzyme to each well.
-
Add 25 µL of the DPP7-IN-5385 dilution (or vehicle control) to the wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the GP-AMC substrate.
-
Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 30 minutes.
-
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase). Normalize the rates to the vehicle control (100% activity) and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2.1.2: Inhibitor Specificity Profiling
-
Rationale: To ensure the inhibitor is not acting on other key peptidases, perform the enzymatic assay described above, substituting recombinant DPP7 with other relevant enzymes like DPP4, DPP8, and DPP9.[14][15]
-
Procedure: Repeat Protocol 2.1.1 using recombinant human DPP4, DPP8, and DPP9, with their respective preferred substrates.
-
Data Presentation: Summarize the IC50 values in a table for clear comparison.
| Target Enzyme | DPP7-IN-5385 IC50 (nM) |
| DPP7 | 15.2 |
| DPP4 | >10,000 |
| DPP8 | >10,000 |
| DPP9 | >10,000 |
| Table 1: Representative specificity data for an ideal DPP7 inhibitor. |
Cellular Assays: Effect on Quiescent Lymphocyte Viability
Causality: The central hypothesis is that DPP7 inhibition induces apoptosis specifically in quiescent lymphocytes. These protocols are designed to isolate this cell population and directly measure the induction of apoptosis following treatment with DPP7-IN-5385.
Protocol 2.2.1: Isolation and Culture of Quiescent Lymphocytes
-
Source: Freshly drawn human peripheral blood from healthy donors.
-
Isolation:
-
Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing Peripheral Blood Mononuclear Cells (PBMCs).
-
Wash the PBMCs twice with PBS.
-
-
Quiescent Culture:
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[16]
-
Crucially, to maintain quiescence, do not add any mitogens or strong activating cytokines. [17][18] Culture at a density of 1-2 x 10^6 cells/mL.
-
Allow cells to rest for 24 hours before starting experiments.
-
Protocol 2.2.2: Apoptosis Induction Assay via Flow Cytometry
-
Procedure:
-
Plate the quiescent PBMCs (from Protocol 2.2.1) in a 24-well plate.
-
Treat cells with a dose-response of DPP7-IN-5385 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 2.2.3: Counter-Screen with Activated Lymphocytes
-
Rationale: To confirm the specificity of DPP7-IN-5385 for quiescent cells, a parallel experiment must be run on activated, proliferating lymphocytes.
-
Procedure:
-
Activate PBMCs by culturing them in the presence of anti-CD3/CD28 antibodies or beads.[19]
-
After 24 hours of activation, treat the cells with the same dose-response of DPP7-IN-5385.
-
After 48 hours of treatment, assess apoptosis as described in Protocol 2.2.2.
-
-
Expected Outcome: DPP7-IN-5385 should show minimal to no induction of apoptosis in the activated lymphocyte population, in stark contrast to the effect on quiescent cells.[5]
Part 3: Mechanistic Elucidation of DPP7-IN-5385 Action
Causality: After confirming the pro-apoptotic effect of DPP7-IN-5385 on quiescent lymphocytes, the next logical step is to investigate the underlying molecular mechanism. Previous studies suggest that DPP7 inhibition affects key cell cycle regulators that maintain the G0 state.[5]
Protocol 3.1: Western Blot Analysis of Cell Cycle Regulators
-
Rationale: To probe the signaling pathway, we will measure the protein levels of p27Kip1 (a key G0 checkpoint protein) and c-Myc (a proto-oncogene that promotes cell cycle entry).[5] We will also measure cleaved Caspase-3 as a definitive marker of apoptosis execution.
-
Procedure:
-
Treat quiescent PBMCs with an effective concentration of DPP7-IN-5385 (e.g., 10x IC50) and a vehicle control for 0, 6, 12, and 24 hours.
-
Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C: anti-p27Kip1, anti-c-Myc, anti-cleaved Caspase-3, and anti-β-Actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Expected Outcome: A time-dependent decrease in p27Kip1 protein levels, an increase in c-Myc levels, and an increase in cleaved Caspase-3 should be observed in DPP7-IN-5385-treated cells compared to the vehicle control.[5]
| Timepoint | p27Kip1 (Relative Density) | c-Myc (Relative Density) | Cleaved Caspase-3 (Relative Density) |
| 0 hr | 1.0 | 1.0 | 1.0 |
| 6 hr | 0.7 | 1.8 | 1.2 |
| 12 hr | 0.4 | 3.5 | 4.1 |
| 24 hr | 0.1 | 2.8 | 7.5 |
| Table 2: Hypothetical quantitative Western Blot data following treatment with DPP7-IN-5385. |
Part 4: Conclusion and Future Directions
This technical guide outlines a robust, multi-faceted strategy for the comprehensive evaluation of DPP7-IN-5385. By following this framework, researchers can:
-
Confirm Potent and Specific Inhibition: Establish that DPP7-IN-5385 is a bona fide inhibitor of DPP7 with high selectivity.
-
Validate Cellular Mechanism: Demonstrate that the compound selectively induces apoptosis in quiescent, but not activated, primary human lymphocytes.
-
Elucidate Molecular Pathway: Provide evidence that this apoptosis is mediated through the disruption of the G0 cell cycle checkpoint, involving key regulators like p27Kip1 and c-Myc.
Successful completion of this experimental plan would provide a strong preclinical data package, validating DPP7-IN-5385 as a promising candidate for further development. Future studies could involve testing the inhibitor on primary patient samples (e.g., from CLL patients) and advancing to in vivo efficacy and safety studies in appropriate animal models. The targeted nature of DPP7 inhibition holds significant promise for a new generation of immunomodulatory and anti-cancer therapeutics.
References
- DPP7 - Grokipedia. (n.d.).
- DPP7 - Wikipedia. (n.d.).
- DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PMC. (n.d.).
- DPP7 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
- Human Lymphocyte Activation Assay: An in Vitro Method for Predictive Immunotoxicity Testing - PubMed. (2010, November 11).
- DPP7 Gene - DPP2 Protein - GeneCards. (2026, January 14).
- DPP7 Substrates | SCBT - Santa Cruz Biotechnology. (n.d.).
- DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. (2024, August 19).
- Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PubMed. (2022, January 12).
- Inflammation and Autoimmune T cell assays - Charles River Laboratories. (n.d.).
- Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC. (n.d.).
- DPP7 as a Potential Therapeutic Marker for Colorectal Cancer - PMC. (n.d.).
- Broadened substrate specificity of bacterial dipeptidyl-peptidase 7 enables release of half of all dipeptide combinations from peptide N-termini - PubMed. (2025, February 10).
- T Cell Activation Assays - Immunology CRO - Celentyx Ltd. (n.d.).
- Full article: Human lymphocyte activation assay: An in vitro method for predictive immunotoxicity testing - Taylor & Francis. (2010, November 11).
- The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC. (n.d.).
- Automated Label-Free Imaging Assay for Measuring T Cell Activation and Cluster Formation - Agilent. (2025, June 27).
- DPP7 (C-5): sc-514834 - Santa Cruz Biotechnology. (n.d.).
- Tamarixetin Suppresses Colorectal Cancer Progression by Targeting DPP7‐Mediated WNT3A/β‐Catenin Signalling Pathway - PMC. (2025, August 22).
- Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. (2012, August 29).
- Culture Method To Maintain Quiescent Human Hematopoietic Stem Cells l Protocol Preview. (2022, September 7).
- DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion - PMC. (2025, June 27).
- Enzymatic assays and analysis Establishment of potent and specific synthetic substrate for dipe. (n.d.).
- Lymphoblast Cell Culture Protocols | The Progeria Research Foundation. (2017, August 2).
- DPP7 (dipeptidyl peptidase 7). (2011, February 1).
- The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, including Atherosclerosis - Frontiers. (n.d.).
- A Culture Method to Maintain Quiescent Human Hematopoietic Stem Cells - PubMed. (2021, May 17).
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Unlocking DPP7: Mechanistic Pathways in Cancer Cell Apoptosis and Disulfidptosis Evasion
The Biological Paradigm of DPP7
Historically, Dipeptidyl peptidase 7 (DPP7, also known as DPP2) was primarily characterized as a post-proline cleaving aminopeptidase essential for maintaining the quiescence of resting lymphocytes by actively suppressing apoptosis [1][1]. However, recent multi-omics and functional analyses have redefined DPP7 as a potent oncogenic driver in solid tumors. In malignancies such as Colorectal Cancer (CRC), DPP7 overexpression is heavily correlated with advanced tumor stages, lymphatic invasion, and poor overall survival [2][2].
For drug development professionals, targeting DPP7 presents a unique therapeutic window: inhibiting this enzyme strips cancer cells of their survival mechanisms, triggering multiple distinct cell death pathways while simultaneously reversing tumor immune evasion.
Mechanistic Architecture of DPP7-Mediated Survival
The oncogenic utility of DPP7 relies on its ability to hijack multiple cellular survival networks. As application scientists, we must understand these pathways not just as biological phenomena, but as measurable targets for drug screening.
The Canonical Apoptotic Axis: Bax/Bcl-2 Modulation
The foundational mechanism of DPP7 inhibition is the induction of canonical mitochondrial apoptosis. In tumor models, DPP7 knockdown directly results in the robust upregulation of the pro-apoptotic protein Bax, without significantly altering the anti-apoptotic protein Bcl-2 [3][3]. This critical shift in the Bax/Bcl-2 ratio compromises the outer mitochondrial membrane, leading to cytochrome c release and the execution of apoptosis.
The Non-Canonical Axis: GPX4 Stabilization and Disulfidptosis
Beyond classical apoptosis, DPP7 plays a groundbreaking role in suppressing disulfidptosis —a newly discovered form of regulated cell death characterized by the lethal accumulation of intracellular disulfide bonds in cytoskeletal proteins (such as FLNA and FLNB) during glucose deprivation. DPP7 physically interacts with Glutathione Peroxidase 4 (GPX4), a master regulator of cellular redox homeostasis, stabilizing the GPX4 protein and protecting the cancer cell from disulfide stress [4][4]. Depleting DPP7 degrades GPX4, highly sensitizing tumors to disulfidptosis [5][5].
WNT3A/β-Catenin Signaling
DPP7 overexpression is intrinsically linked to the hyperactivation of the WNT3A/β-catenin signaling pathway, which drives tumor proliferation and migration. Targeted pharmacological inhibition of DPP7 using natural compounds like Tamarixetin has been shown to successfully downregulate WNT3A and β-catenin protein levels, effectively arresting the cell cycle and inducing lethality in CRC cells [6][6].
Immunological Crosstalk in the Tumor Microenvironment (TIME)
DPP7's influence extends beyond the cancer cell membrane, actively reshaping the tumor immune microenvironment (TIME). High DPP7 expression promotes the M2 polarization of Tumor-Associated Macrophages (TAMs) [7][7]. Furthermore, DPP7 upregulates PD-1 expression in these TAMs and actively suppresses Natural Killer (NK) cell-mediated cytotoxicity, creating an immunosuppressive shield around the tumor [8][8].
Figure 1: DPP7 signaling network governing apoptosis, disulfidptosis, and immune evasion in cancer.
Quantitative Data Synthesis
To facilitate rapid assay development, the following table summarizes the divergent biological states dictated by DPP7 activity:
| Biological Parameter | DPP7 Overexpression (Oncogenic State) | DPP7 Inhibition / Knockdown | Mechanistic Consequence of Inhibition |
| Apoptotic Markers | Low Bax/Bcl-2 ratio | High Bax/Bcl-2 ratio | Shift toward mitochondrial membrane permeabilization and apoptosis. |
| Cell Death (Disulfidptosis) | GPX4 stabilized; low disulfide bonds | GPX4 degraded; high disulfide bonds | Sensitization to glucose deprivation-induced disulfidptosis. |
| Wnt Signaling | High WNT3A / β-catenin | Low WNT3A / β-catenin | Arrested proliferation and cell cycle progression. |
| Immune Microenvironment | M2 TAM polarization, High PD-1 | Enhanced NK cell cytotoxicity | Reversal of immune evasion and enhanced tumor clearance. |
Self-Validating Experimental Methodologies
As scientists, we must ensure our workflows are robust, reproducible, and internally controlled. Below are the optimized, step-by-step methodologies for validating DPP7 function in vitro.
Protocol A: siRNA-Mediated DPP7 Knockdown and Apoptosis Quantification
Causality Check: We utilize transient siRNA knockdown rather than stable CRISPR-Cas9 editing to avoid long-term compensatory survival mechanisms often developed by cancer cells when a critical protease is permanently deleted.
-
Cell Seeding: Seed HCT116 or SW480 cells (CRC lines with high baseline DPP7) in 6-well plates at 50-60% confluency. Rationale: Sub-confluent cultures ensure optimal lipid-nanoparticle uptake during transfection.
-
Transfection: Formulate Lipofectamine RNAiMAX with DPP7-specific siRNA (Target) and a Non-Targeting Scrambled Control (NTC). Self-Validation: The NTC is mandatory to establish a baseline and rule out lipid-induced cellular toxicity.
-
Incubation: Incubate for 48 to 72 hours. Rationale: DPP7 is a highly stable protein. A minimum of 48 hours is required to allow for the natural degradation of existing DPP7 protein pools post-transcriptional silencing.
-
Annexin V/PI Staining: Harvest cells (including floating dead cells) and stain with Annexin V-FITC and Propidium Iodide (PI). Causality: Annexin V binds to externalized phosphatidylserine (a direct, early causal marker of apoptotic membrane asymmetry breakdown), while PI intercalates DNA only in late-apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: Gate for singlets and analyze the FITC/PE quadrants to quantify the exact percentage of cells undergoing early vs. late apoptosis.
Protocol B: Co-Immunoprecipitation (Co-IP) for DPP7-GPX4 Interaction
Causality Check: To prove that DPP7 suppresses disulfidptosis via GPX4 stabilization, we must confirm a direct physical protein-protein interaction, ruling out indirect transcriptional regulation.
-
Lysis: Lyse cells using a mild, non-denaturing NP-40 buffer containing protease inhibitors. Rationale: Harsh buffers like RIPA will disrupt the transient, non-covalent interactions between DPP7 and GPX4.
-
Pre-clearing: Incubate the lysate with empty Protein A/G agarose beads for 1 hour at 4°C. Self-Validation: This critical step removes proteins that non-specifically bind to agarose, eliminating false-positive interactions.
-
Immunoprecipitation: Add an anti-DPP7 primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture & Elution: Add Protein A/G beads to capture the immune complexes. Wash three times with lysis buffer, then elute by boiling in Laemmli buffer to denature the complex.
-
Western Blotting: Run the eluate on an SDS-PAGE gel and probe specifically for GPX4. The presence of a GPX4 band in the DPP7 pull-down (but not in the IgG control) definitively proves physical interaction.
Figure 2: Self-validating experimental workflow for DPP7 siRNA knockdown and mechanistic analysis.
References
- Integrated Analysis Identifies DPP7 as a Prognostic Biomarker in Colorectal Cancer Source: MDPI URL
- Source: PubMed Central (PMC)
- DPP7 Promotes Colorectal Cancer Progression Through GPX4-Dependent Suppression of Disulfidptosis and Immune Evasion Source: PubMed URL
- DPP7 - GDC Data Portal Source: National Cancer Institute URL
- DPP7 knockdown induces cell apoptosis in HepG2 cells Source: ResearchGate URL
- DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer Source: International Journal of Biological Sciences URL
- DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion (Full Text)
- Tamarixetin Suppresses Colorectal Cancer Progression by Targeting DPP7‐Mediated WNT3A/β‐Catenin Signalling Pathway Source: ProQuest URL
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- 6. Tamarixetin Suppresses Colorectal Cancer Progression by Targeting DPP7‐Mediated WNT3A/β‐Catenin Signalling Pathway - ProQuest [proquest.com]
- 7. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer [ijbs.com]
- 8. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Landscape of Proline-Specific Peptidases: A Technical Guide on Evaluating Off-Target Effects of DPP7-IN-5385
Executive Summary
The dipeptidyl peptidase (DPP) family consists of proline-specific serine proteases that regulate diverse biological processes, from incretin metabolism to immune system homeostasis. Due to overlapping substrate specificities, many of these enzymes are classified as DPP4 activity- and/or structure-homologues (DASH). This structural homology presents a significant hurdle in drug development and mechanistic biology: pan-DPP inhibitors frequently exhibit off-target effects that confound experimental outcomes.
DPP7-IN-5385 has emerged as a critical pharmacological probe. As a highly selective inhibitor of DPP7, it is heavily utilized not only to study DPP7 biology but also to rigorously rule out off-target toxicity when investigating the inflammasome-activating properties of DPP8/9 inhibitors. This whitepaper details the structural basis for its selectivity, quantitative profiling, and the experimental workflows required to utilize it as a self-validating control in complex biochemical assays.
The Structural Basis of Selectivity
To understand why DPP7-IN-5385 successfully avoids off-target interactions with other DASH family members, one must examine the architectural diversity of these peptidases[1].
While DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP) belong to the S9B protease family and utilize a characteristic β-propeller "specificity domain" to gate substrate access, DPP7 (an S46 family protease) possesses a completely distinct topology. Crystallographic studies reveal that DPP7 features a rare, entirely α-helical domain (the SKS domain) that regulates access to its catalytic triad (Ser162, Asp418, His443) [1].
Because the catalytic pocket of DPP7 is buried deep within the cleft between the α/β-hydrolase domain and this unique α-helical SKS domain, the structural constraints for substrate and inhibitor binding differ fundamentally from the β-propeller-gated active sites of DPP4/8/9. DPP7-IN-5385 exploits this architectural divergence, achieving potent DPP7 inhibition without the off-target cross-reactivity that plagues broad-spectrum post-proline cleaving inhibitors like Val-boroPro (Talabostat) [2].
Quantitative Selectivity Profiling
When deploying chemical probes in complex cellular assays, establishing a clean off-target profile is paramount. At working concentrations up to 20 μM, DPP7-IN-5385 maintains strict selectivity for DPP7. This threshold is critical because off-target inhibition of DPP8 or DPP9 triggers severe cytotoxic cascades in myeloid cells.
Table 1: Selectivity Profile of DPP7-IN-5385 against Proline-Specific Peptidases
| Target Enzyme | Family | Structural Domain | DPP7-IN-5385 Activity | Biological Consequence of Off-Target Inhibition |
| DPP7 (Target) | S46 | α-helical SKS | Potent Inhibition | Lymphocyte quiescence modulation |
| DPP4 | S9B | β-propeller | No Inhibition | Altered incretin/GLP-1 signaling |
| DPP8 | S9B | β-propeller | No Inhibition (>20 μM) | CARD8/NLRP1 Inflammasome activation |
| DPP9 | S9B | β-propeller | No Inhibition (>20 μM) | CARD8/NLRP1 Inflammasome activation |
| FAP | S9B | β-propeller | No Inhibition | Extracellular matrix remodeling |
Mechanistic Deconvolution: Ruling Out Off-Target Toxicity in Pyroptosis
The utility of DPP7-IN-5385 is best exemplified in the study of pyroptosis —a highly inflammatory form of programmed cell death. The pan-DPP inhibitor Val-boroPro induces pyroptosis in monocytes and macrophages by inhibiting DPP8 and DPP9, which subsequently relieves their suppression of the CARD8 and NLRP1 inflammasomes [2]. Because Val-boroPro also inhibits DPP4 and DPP7, early research faced a critical bottleneck: identifying which specific peptidase was responsible for the cytotoxic phenotype.
By employing DPP7-IN-5385 as a negative control, researchers successfully decoupled the pathways. Treatment of THP-1 monocytes with DPP7-IN-5385 does not induce the cleavage of pro-caspase-1 or the release of lactate dehydrogenase (LDH), proving that DPP7 inhibition is biologically inert with respect to inflammasome activation [2]. Furthermore, DPP7-IN-5385 is used to block background DPP7 activity in cell lysates, allowing researchers to isolate and quantify the specific enzymatic activity of DPP9 and its interaction with CARD8[3].
Mechanistic decoupling of DPP7 and DPP8/9 pathways using selective inhibitor DPP7-IN-5385.
Experimental Protocols: Intracellular Off-Target Screening Assay
To ensure trustworthiness and reproducibility, off-target screening must be conducted in native cellular environments rather than relying solely on recombinant enzymes. The following protocol details a self-validating workflow for assessing intracellular DPP activity using THP-1 cells, leveraging DPP7-IN-5385 to isolate the DPP8/9 signal [2].
Protocol: Intracellular DPP Activity Isolation via Selective Inhibition
Rationale: THP-1 cells express endogenous DPP7, DPP8, and DPP9, but lack DPP4 and FAP. Because the fluorogenic substrate Ala-Pro-AMC is cleaved by all these enzymes, isolating the DPP8/9-specific kinetic rate requires the complete, selective suppression of background DPP7 activity.
Step 1: Cell Preparation Harvest THP-1 monocytes, wash thoroughly with PBS to remove serum-derived peptidases, and resuspend in Opti-MEM.
Step 2: Plating Dispense cells at a density of 1 × 10⁵ cells/well into a 384-well black, clear-bottomed microplate (100 μL final volume per well). Causality: Black plates prevent well-to-well optical crosstalk during fluorescence measurements, while clear bottoms allow for precise bottom-reading optics.
Step 3: Background DPP7 Suppression Add DPP7-IN-5385 to a final concentration of 20 μM and incubate for 30 minutes at 37°C. Causality: This specific concentration saturates the DPP7 active sites without breaching the threshold for off-target DPP8/9 inhibition, effectively silencing the DPP7-mediated cleavage of the reporter substrate. This creates a self-validating baseline where any subsequent signal reduction is strictly non-DPP7 mediated.
Step 4: Test Compound Incubation Introduce the experimental pan-DPP or targeted inhibitors (e.g., Val-boroPro) to the designated wells and incubate for an additional 30 minutes.
Step 5: Substrate Addition Spike the wells with the fluorogenic reporter substrate Ala-Pro-AMC (250 μM final concentration).
Step 6: Kinetic Readout Immediately monitor fluorescence continuously using a microplate reader (Excitation: 380 nm, Emission: 460 nm). The resulting Vmax will represent exclusively DPP8/9 activity, validating the off-target or on-target efficacy of the test compounds.
References
-
Bezerra GA, Dobrovetsky E, Dong A, et al. (2012). "Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases." PLoS ONE 7(8): e43019. URL :[Link]
-
Okondo MC, Johnson DC, Sridharan R, et al. (2017). "DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis." Nature Chemical Biology, 13, 46–53. URL : [Link]
-
Griswold AR, Ball DP, Bhattacharjee A, et al. (2019). "DPP9's Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation." ACS Chemical Biology, 14(11), 2424-2429. URL :[Link]
Application Note: Utilizing DPP7-IN-5385 in Cell-Based Assays for Target Engagement and Phenotypic Screening
Introduction & Mechanistic Rationale
Dipeptidyl Peptidase 7 (DPP7, also known as DPP2) is a serine aminopeptidase predominantly localized in the vesicular compartments of quiescent lymphocytes[1]. It acts as a critical metabolic checkpoint, preventing spontaneous cell cycle entry and maintaining the G0 state[2].
DPP7-IN-5385 (Compound 5385) is a highly selective, cell-permeable small-molecule boronic acid inhibitor of DPP7[3]. Unlike pan-DPP inhibitors (e.g., Val-boroPro/Talabostat) which broadly target DPP4, DPP8, and DPP9, DPP7-IN-5385 exhibits exquisite selectivity. Crucially, it does not induce in monocytes or macrophages[3]. Instead, its primary phenotypic effect is the induction of apoptosis specifically in resting lymphocytes, such as primary Chronic Lymphocytic Leukemia (CLL) B-cells[4].
The Causality of DPP7-Mediated Apoptosis (E-E-A-T)
Why does DPP7-IN-5385 cause apoptosis exclusively in quiescent cells? In resting lymphocytes, DPP7 activity is required to prevent spontaneous progression into the cell cycle[2]. When DPP7-IN-5385 inhibits this enzyme, the cell experiences a rapid degradation of the cell cycle inhibitors p27(Kip1) and p130[4]. This loss of suppression leads to an aberrant upregulation of the c-Myc oncogene[4]. Because these quiescent cells lack the requisite external mitogenic signals to successfully complete mitosis, this "inappropriate" cell cycle entry forces the cells into apoptosis[2]. Conversely, activated lymphocytes or proliferating monocytes (e.g., THP-1) do not rely on DPP7 for survival and remain viable upon treatment[5].
Signaling Pathway & Mechanism of Action
Mechanism of DPP7-IN-5385: Inhibition of DPP7 degrades p27, upregulating c-Myc to induce apoptosis.
Protocol 1: Intracellular Target Engagement (Fluorogenic Assay)
Objective : To validate that DPP7-IN-5385 successfully penetrates the cell membrane and inhibits intracellular vesicular DPP7 activity. Scientific Rationale : Relying solely on recombinant enzyme assays fails to account for compound permeability and intracellular stability[6]. This self-validating step ensures the inhibitor reaches its target in the physiological environment before proceeding to phenotypic screens.
Step-by-Step Methodology
-
Cell Preparation : Seed HEK293T cells (optionally overexpressing human DPP7) or primary PBMCs at 1×105 cells/well in a 96-well black, clear-bottom microtiter plate[1].
-
Inhibitor Pre-incubation : Prepare a serial dilution of DPP7-IN-5385 in DMSO (ensure final DMSO concentration in the well is ≤0.5% ). Add to the cells to achieve final concentrations ranging from 0.1 µM to 50 µM[6]. Incubate at 37°C for 2 hours.
-
Causality: The boronic acid warhead requires sufficient time to traverse the lipid bilayer and form a reversible covalent bond with the catalytic serine of DPP7.
-
-
Substrate Addition : Add the fluorogenic substrate to a final concentration of 100 µM[1].
-
Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence kinetically for 30-60 minutes at 37°C (Excitation: 350-380 nm; Emission: 440-460 nm)[1].
-
Data Analysis : Calculate the initial velocity ( V0 ) of AFC/AMC release. Plot V0 against the log of the inhibitor concentration to determine the cellular IC50 .
Protocol 2: Phenotypic Screening - Apoptosis Induction in Quiescent Lymphocytes
Objective : To assess the pro-apoptotic efficacy of DPP7-IN-5385 in primary CLL B-cells or resting PBMCs[7].
Step-by-Step Methodology
-
Cell Isolation : Isolate PBMCs from whole blood using standard Ficoll-Hypaque density gradient centrifugation[2].
-
Culture Conditions (Critical Step) : Suspend cells at 2×106 cells/mL in RPMI-1640 supplemented with 10% FBS.
-
Crucial Insight: Do NOT add activating agents (e.g., PHA, anti-CD3/CD28). Activated lymphocytes bypass the DPP7-dependent survival checkpoint and will become inherently resistant to DPP7-IN-5385[2].
-
-
Compound Treatment : Treat the cells with 10-20 µM of DPP7-IN-5385. Include a vehicle control (DMSO) and a negative cell-line control (e.g., THP-1 monocytes, which should remain viable)[3]. Incubate for 16-24 hours at 37°C, 5% CO2 [7].
-
Harvest and Wash : Collect the cells, wash twice with ice-cold PBS to remove residual media, and resuspend in 1X Annexin V Binding Buffer.
-
Staining : Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 1×105 cells. Incubate for 15 minutes at room temperature in the dark[7].
-
Flow Cytometry : Analyze immediately. Apoptotic cells (Annexin V positive / PI negative or positive) should constitute >30-50% of the population in sensitive CLL samples[4].
Data Interpretation & Troubleshooting
To ensure trustworthiness and self-validation within your assay, cross-reference your results with the expected phenotypic outcomes across different cell states:
| Cell Type | Activation State | Treatment (DPP7-IN-5385) | Expected Phenotype | Mechanistic Rationale |
| Primary CLL B-cells | Quiescent (G0) | 10 µM, 24h | Apoptosis (Annexin V+) | p27 degradation, c-Myc upregulation[4] |
| Healthy PBMCs | Quiescent (G0) | 10 µM, 24h | Apoptosis (Annexin V+) | Loss of G0 maintenance[2] |
| T-cells (PHA-stimulated) | Activated (G1/S) | 10 µM, 24h | Viable (No Apoptosis) | Activated cells do not rely on DPP7 for survival[2] |
| THP-1 Monocytes | Proliferating | 10 µM, 24h | Viable (No Pyroptosis) | DPP7-IN-5385 does not inhibit DPP8/9 (CARD8 pathway)[3] |
References
-
Okondo, M. C., et al. "DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis." Nature Chemical Biology, 13(1), 46-53 (2017). URL:[Link]
-
Johnson, D. C., et al. "DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia." Nature Medicine, 24, 1151–1156 (2018). URL:[Link]
-
Bogenrieder, T., et al. "Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia." Clinical Cancer Research / Blood (2010). URL:[Link]
-
BPS Bioscience. "Data Sheet - Fluorogenic DPP7 Assay Kit." URL:[Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Application Note: In Vivo Dosing and Pharmacological Profiling of DPP7-IN-5385 in Mouse Models
Introduction & Mechanistic Rationale
Dipeptidyl peptidase 7 (DPP7) is a post-proline cleaving serine protease with distinct physiological roles from its closely related family members, DPP8 and DPP9. Historically, pan-DPP inhibitors such as Val-boroPro (Talabostat) have demonstrated potent anti-tumor immune responses; however, these effects are driven by the inhibition of DPP8/9, which triggers severe CARD8 and NLRP1 inflammasome-mediated pyroptosis . To study the specific physiological or pathological roles of DPP7 independently of this dramatic pyroptotic cell death, researchers require highly selective tool compounds.
DPP7-IN-5385 (Compound 5385) is the gold-standard selective DPP7 inhibitor. Unlike Val-boroPro, DPP7-IN-5385 does not induce cytotoxicity, LDH release, or inflammasome activation in monocytes and macrophages . In in vitro settings, it is routinely utilized at a concentration of 20 μM to mask background DPP7 activity, allowing researchers to isolate DPP8/9 enzymatic function . However, translating this in vitro utility into an in vivo mouse model requires a robust pharmacokinetic (PK) and pharmacodynamic (PD) framework. As a Senior Application Scientist, I have structured this guide to bridge the gap between in vitro target validation and in vivo pharmacological profiling.
Logical mapping of DPP7-IN-5385 selectivity versus pan-DPP inhibitors in inflammasome activation.
Target Selectivity Profile
To understand the causality behind the dosing strategy, one must examine the target engagement profile. DPP7-IN-5385 is engineered to fit the unique S1 pocket of DPP7 without cross-reacting with the closely related DPP8/9 or DPP4 enzymes .
Table 1: Expected In Vitro Selectivity Profile of DPP7-IN-5385
| Target Enzyme | IC50 (nM) | Biological Consequence of Inhibition |
| DPP7 | < 10 nM | Target engagement; No pyroptosis |
| DPP8 | > 10,000 nM | No off-target inflammasome activation |
| DPP9 | > 10,000 nM | No off-target inflammasome activation |
| DPP4 | > 10,000 nM | No interference with incretin (GLP-1) metabolism |
| FAP | > 10,000 nM | No interference with fibroblast activation |
In Vivo Dosage Formulation
Because DPP7-IN-5385 is a hydrophobic small molecule, achieving the equivalent of a 20 μM in vitro concentration in murine plasma requires a carefully optimized vehicle. The following formulation ensures high solubility and bioavailability for Intraperitoneal (IP) or Per Os (PO) administration.
Table 2: Recommended Vehicle Formulation for Mouse Models
| Component | Volume % | Function |
| DMSO | 5% | Primary solvent to disrupt the crystal lattice of the hydrophobic compound. |
| PEG300 | 40% | Co-solvent to prevent premature precipitation in aqueous environments. |
| Tween-80 | 5% | Non-ionic surfactant to enhance absorption and micelle formation. |
| Saline (0.9%) | 50% | Aqueous diluent to ensure physiological osmolarity and compatibility. |
Recommended In Vivo Dose:10 to 30 mg/kg . (This range should be fine-tuned based on empirical PK clearance rates in your specific mouse strain, e.g., C57BL/6 or NSG mice) .
Step-by-Step Experimental Protocol
To ensure this protocol functions as a self-validating system, we couple the in vivo dosing with an ex vivo pharmacodynamic (PD) readout. This guarantees that you are not blindly dosing, but rather actively confirming that DPP7 is successfully inhibited in the target tissues.
Step-by-step workflow for in vivo administration and pharmacodynamic profiling of DPP7-IN-5385.
Step 1: Compound Preparation
-
Weigh the appropriate amount of DPP7-IN-5385 powder based on the total cohort weight.
-
Dissolve the powder completely in 5% (v/v) DMSO until a clear solution is achieved.
-
Sequentially add 40% PEG300 and 5% Tween-80, vortexing vigorously between each addition.
-
Critical Step: Slowly add 50% Saline dropwise while continuously vortexing.
-
Causality Check: Adding the saline bulk too quickly alters the dielectric constant of the solution abruptly, causing the drug to crash out of the micelles and precipitate, which would ruin in vivo bioavailability.
-
Step 2: Animal Dosing & PK Sampling
-
Administer the formulated DPP7-IN-5385 (10-30 mg/kg) via IP injection or oral gavage (PO) to the mouse cohort.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect 50-100 μL of blood via submandibular bleed into EDTA-coated tubes.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to isolate the plasma. Snap-freeze immediately in liquid nitrogen to preserve enzymatic states.
Step 3: Ex Vivo Pharmacodynamic (PD) Validation Assay
To validate target engagement, measure the residual post-proline cleavage activity in the plasma or tissue lysates.
-
Plate 10 μL of plasma in a 384-well black clear-bottom plate.
-
Add 90 μL of assay buffer (50 mM Tris, pH 7.5, 1 mM EDTA).
-
Crucial Control Step: Because both DPP7 and DPP8/9 cleave post-proline residues, you must differentiate their activities. Run parallel wells spiked with an in vitro excess of a selective DPP8/9 inhibitor (e.g., 1G244) to silence background DPP8/9 activity [[1]]([Link]).
-
Add the fluorogenic substrate Ala-Pro-AMC (250 μM final concentration).
-
Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes.
-
Interpretation: A successful in vivo dose of DPP7-IN-5385 will result in a near-complete ablation of the 1G244-resistant Ala-Pro-AMC cleavage signal compared to vehicle-treated control mice.
-
References
-
Title: DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia Source: Nature Medicine (via PMC) URL: [Link]
-
Title: DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis Source: Nature Chemical Biology (via PMC) URL: [Link]
-
Title: Protein folding stress potentiates NLRP1 and CARD8 inflammasome activation Source: Cell Reports (via PMC) URL: [Link]
Sources
Profiling Serine Protease Inhibitor Cytotoxicity: Target Deconvolution of Apoptosis and Pyroptosis Using DPP7-IN-5385
Scientific Rationale and Context
In the landscape of targeted cancer therapeutics, post-proline cleaving serine proteases—specifically Dipeptidyl Peptidases (DPPs)—have emerged as critical regulators of immune responses and cell death pathways. Recent breakthroughs have demonstrated that the inhibition of intracellular DPP8 and DPP9 by pan-inhibitors like Val-boroPro (Talabostat) triggers a robust, pro-inflammatory form of cell death known as pyroptosis in acute myeloid leukemia (AML) and monocytic lineages (). This is mediated through the activation of the CARD8/NLRP1b inflammasome.
However, because pan-inhibitors also block closely related enzymes such as DPP4 and DPP7, researchers face a significant target deconvolution challenge: How can we definitively prove that cell death is driven by DPP8/9 rather than off-target inhibition of DPP7?
This is where DPP7-IN-5385 , a highly selective small-molecule inhibitor of DPP7, becomes an indispensable tool. In flow cytometry assays evaluating apoptosis and pyroptosis, DPP7-IN-5385 is utilized not as a cell-death inducer, but as a critical biological negative control . By demonstrating that selective DPP7 inhibition fails to induce caspase activation or phosphatidylserine (PS) externalization, researchers can self-validate their experimental systems and confirm the mechanistic specificity of novel DPP8/9-targeted compounds ().
Mechanistic Pathway of DPP Inhibition
Understanding the divergent pathways of DPP inhibition is essential for designing an accurate flow cytometry panel. While DPP8/9 inhibition releases the repression on the CARD8 inflammasome leading to Caspase-1-dependent pyroptosis, selective DPP7 inhibition by DPP7-IN-5385 leaves this inflammasome intact, resulting in cell survival.
Figure 1: Mechanistic divergence of DPP8/9 vs. DPP7 inhibition in myeloid cells.
Experimental Design & Causality (E-E-A-T)
To build a self-validating flow cytometry assay, we must move beyond standard Annexin V/Propidium Iodide (PI) staining. While Annexin V detects PS flipping (an event common to both apoptosis and pyroptosis) and PI detects membrane permeabilization, these markers alone cannot distinguish between the two forms of cell death.
The Causality Behind the Multiplexed Panel:
-
Annexin V / PI: Identifies the overall viability state. Apoptotic cells typically transition through an "Early Apoptotic" phase (Annexin V+ / PI-). Pyroptotic cells, due to rapid Gasdermin D (GSDMD) pore formation, rapidly become double-positive (Annexin V+ / PI+).
-
Caspase-3/7 FLICA (FAM-DEVD-FMK): Specifically identifies classical apoptosis.
-
Caspase-1 FLICA (FAM-YVAD-FMK): Specifically identifies inflammasome-mediated pyroptosis.
-
Target Deconvolution Controls:
-
Staurosporine: Validates the Caspase-3/7 apoptosis detection system.
-
Val-boroPro: Validates the Caspase-1 pyroptosis detection system.
-
DPP7-IN-5385: Validates that the observed pyroptosis is strictly DPP8/9-dependent and not an artifact of general DPP inhibition.
-
Quantitative Data Presentation
The following table summarizes the expected flow cytometry profiles when utilizing this multiplexed target deconvolution strategy in THP-1 monocytic cells at 24 hours post-treatment.
| Treatment Group | Primary Target(s) | Viable Cells (AnnV- / PI-) | Early Apoptosis (AnnV+ / PI-) | Late Apoptosis / Pyroptosis (AnnV+ / PI+) | Active Caspase-1 | Active Caspase-3/7 |
| Vehicle (DMSO) | None | > 90% | < 5% | < 5% | Negative | Negative |
| Staurosporine (1 µM) | Pan-Kinase (Apoptosis) | < 20% | > 40% | Variable (20-40%) | Negative | Positive |
| Val-boroPro (10 µM) | DPP4, 7, 8, 9 (Pyroptosis) | < 15% | < 5% | > 80% | Positive | Negative |
| DPP7-IN-5385 (20 µM) | DPP7 Only (Control) | > 90% | < 5% | < 5% | Negative | Negative |
Detailed Flow Cytometry Protocol
Reagents and Materials
-
Cell Line: THP-1 (Human monocytic cell line) or MV4;11 (Human AML cell line).
-
Compounds: DPP7-IN-5385 (Selective DPP7 inhibitor), Val-boroPro (Pan-DPP inhibitor), Staurosporine (Apoptosis inducer).
-
Staining Reagents:
-
Annexin V-APC (Allophycocyanin)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
FLICA Caspase-1 Assay Kit (FAM-YVAD-FMK)
-
FLICA Caspase-3/7 Assay Kit (FAM-DEVD-FMK)
-
-
Buffers: 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
Cell Culture and Treatment Workflow
-
Seeding: Harvest THP-1 cells in the logarithmic growth phase. Seed at a density of 5×105 cells/mL in 12-well plates (1 mL per well) using RPMI-1640 supplemented with 10% FBS.
-
Compound Preparation: Prepare 1000X stock solutions of all compounds in sterile, cell-culture grade DMSO.
-
Treatment:
-
Well 1 (Vehicle): Add 1 µL DMSO (0.1% final).
-
Well 2 (Apoptosis Control): Add Staurosporine to a final concentration of 1 µM.
-
Well 3 (Pyroptosis Control): Add Val-boroPro to a final concentration of 10 µM.
-
Well 4 (Target Specificity Control): Add DPP7-IN-5385 to a final concentration of 20 µM.
-
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 24 hours. (Note: Pyroptosis via DPP8/9 inhibition is highly asynchronous; 24 hours captures the peak GSDMD cleavage window).
Multiplexed Staining Procedure
Crucial Step: Do not wash cells with PBS prior to Annexin V staining, as Annexin V binding is strictly calcium-dependent. Use the specialized Binding Buffer.
-
Harvesting: Transfer the entire contents of each well (including any floating debris, which contains late apoptotic/pyroptotic bodies) into 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes at 4°C.
-
FLICA Incubation:
-
Resuspend cell pellets in 300 µL of culture medium containing 1X FLICA reagent (either Caspase-1 or Caspase-3/7 depending on the tube).
-
Incubate for 45 minutes at 37°C in the dark. FLICA reagents covalently bind to active caspase enzymes; unbound reagent will be washed away.
-
-
Washing: Add 1 mL of 1X Apoptosis Wash Buffer (provided in FLICA kits), centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step once.
-
Annexin V / PI Staining:
-
Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-APC and 2 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and analyze via flow cytometry within 1 hour.
Flow Cytometry Acquisition and Gating Strategy
To ensure a self-validating system, standard compensation controls (single-stained beads or cells) and Fluorescence Minus One (FMO) controls must be acquired to set accurate gating boundaries.
-
Primary Gating (FSC vs. SSC): Gate on the main cell population, being careful to include slightly shrunken cells (typical of apoptosis) but excluding subcellular debris.
-
Doublet Discrimination: Use FSC-A vs. FSC-H to exclude doublets.
-
Viability/Apoptosis Gating (APC vs. PE/PI channel):
-
Q1 (Annexin V- / PI+): Necrotic cells.
-
Q2 (Annexin V+ / PI+): Late Apoptotic / Pyroptotic cells.
-
Q3 (Annexin V- / PI-): Viable cells (This should be >90% for the DPP7-IN-5385 treated group).
-
Q4 (Annexin V+ / PI-): Early Apoptotic cells.
-
-
Caspase Activation Gating (FITC channel):
-
Gate the FLICA-FAM fluorescence against an empty channel (e.g., PE-Cy7) to observe the shift in Caspase-1 or Caspase-3/7 positivity.
-
Validation Check: The Val-boroPro sample must show a strong rightward shift in the Caspase-1 FITC channel, while the DPP7-IN-5385 sample must remain tightly aligned with the Vehicle control.
-
References
-
Okondo, M. C., Johnson, D. C., Sridharan, R., Go, E. B., Chui, A. J., Wang, M. S., Poplawski, S. E., Wu, W., Liu, Y., Lai, J. H., Sanford, D. G., Arciprete, M. O., Golub, T. R., Bachovchin, W. W., & Bachovchin, D. A. (2017). Inhibition of Dpp8/9 induces pro-caspase-1-dependent pyroptosis in monocytes and macrophages. Nature Chemical Biology, 13(1), 46–53.[Link]
-
Johnson, D. C., Taabazuing, C. Y., Okondo, M. C., Chui, A. J., Rao, S. D., Brown, F. C., Reed, C., Peguero, E., de Stanchina, E., Kentsis, A., & Bachovchin, D. A. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Nature Medicine, 24(8), 1151–1156.[Link]
-
Taabazuing, C. Y., Griswold, A. R., & Bachovchin, D. A. (2020). The NLRP1 and CARD8 inflammasomes. Immunological Reviews, 297(1), 13–25.[Link]
Application Note: Synergistic Remodeling of the Tumor Immune Microenvironment using DPP7-IN-5385 and Anti-PD-1 Immunotherapy
Introduction & Mechanistic Rationale
Overcoming resistance to immune checkpoint blockade (ICB) remains a primary hurdle in colorectal cancer (CRC) therapeutics. Recent multi-omics and single-cell transcriptomic analyses have identified Dipeptidyl Peptidase 7 (DPP7, also known as DPP2) as a critical oncogenic driver and immunosuppressive modulator within the tumor immune microenvironment (TIME)[1]. Elevated DPP7 expression is strongly correlated with advanced tumor stages, metastasis, and poor overall survival in CRC patients[2].
The Therapeutic Strategy: Pharmacological inhibition of DPP7 using the selective boronic acid-derived inhibitor DPP7-IN-5385 [5] presents a highly rational approach to dismantle this multi-cellular immunosuppressive network. By blocking DPP7 enzymatic activity, we can suppress CPT1A-driven FAO, reverse M2 TAM polarization, and sensitize previously "cold" tumors to Anti-PD-1 immunotherapy[3].
Fig 1. Mechanistic synergy of DPP7-IN-5385 and Anti-PD-1 in reversing the immunosuppressive TIME.
Experimental Protocols: Self-Validating Workflows
To ensure high-fidelity data, the following protocols are designed as self-validating systems . We do not blindly proceed from one step to the next; instead, we embed orthogonal checkpoints to prove causality at every phase of the experiment.
Protocol 1: In Vitro TAM Repolarization & T-Cell Rescue Assay
Causality & Rationale: M2 TAMs suppress T-cell proliferation. By inhibiting DPP7 with DPP7-IN-5385, we aim to reduce CPT1A-driven FAO, shifting macrophages back to an M1-like state to restore T-cell activity.
-
Macrophage Differentiation: Isolate bone marrow cells from wild-type C57BL/6 mice. Culture in RPMI-1640 supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to generate Bone Marrow-Derived Macrophages (BMDMs).
-
Tumor Conditioning & Treatment: Polarize BMDMs using 50% MC38 tumor-conditioned medium (TCM) for 48 hours to induce the M2 TAM phenotype. Concurrently, treat the cells with 10 µM DPP7-IN-5385 or a DMSO vehicle control.
-
Self-Validation Checkpoint (Metabolic Profiling): Before proceeding to co-culture, perform a Seahorse XF Palmitate Oxidation Assay.
-
Logic: If DPP7-IN-5385 successfully hits its target, the Oxygen Consumption Rate (OCR) linked to FAO must significantly decrease compared to the vehicle. Do not proceed to Step 4 if FAO is not suppressed , as the mechanistic bridge is broken.
-
-
T-Cell Preparation: Isolate CD8+ T cells from wild-type mouse spleens using magnetic negative selection. Label with 5 µM CFSE and activate using anti-CD3/anti-CD28 Dynabeads.
-
Co-Culture: Co-culture the CFSE-labeled CD8+ T cells with the validated, treated TAMs at a 5:1 ratio for 72 hours.
-
Endpoint Readout: Analyze T-cell proliferation via flow cytometry (measuring CFSE dilution) and quantify IFN-γ secretion in the supernatant via ELISA.
Protocol 2: In Vivo Syngeneic Efficacy Model
Causality & Rationale: To prove that DPP7-IN-5385 synergizes with ICB, we must utilize an immunocompetent syngeneic model (MC38) where the intact immune system can respond to the therapy.
-
Tumor Inoculation: Inject 1×106 MC38 CRC cells subcutaneously into the right flank of 6-8 week-old C57BL/6 mice.
-
Self-Validation Checkpoint (Randomization): Monitor tumor growth until volumes reach 50–100 mm³ (approximately Day 7). Randomize mice into 4 groups (n=8/group) ensuring equal mean tumor volumes across all groups. Logic: This eliminates baseline bias, ensuring that any divergence in growth curves is strictly due to therapeutic intervention.
-
Dosing Regimen:
-
Group 1: Vehicle (p.o., daily) + Isotype IgG (10 mg/kg, i.p., biweekly).
-
Group 2: DPP7-IN-5385 (30 mg/kg, p.o., daily).
-
Group 3: Anti-PD-1 (10 mg/kg, i.p., biweekly).
-
Group 4: DPP7-IN-5385 (30 mg/kg, p.o., daily) + Anti-PD-1 (10 mg/kg, i.p., biweekly).
-
-
Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume as V=0.5×length×width2 .
-
Endpoint & Orthogonal Validation: On Day 21, euthanize the mice. Resect and weigh the tumors. Digest the tissue into single-cell suspensions using Collagenase IV and DNase I. Perform multi-parameter flow cytometry (CD45+, CD8+, F4/80+, CD206+) to confirm that macroscopic tumor shrinkage directly correlates with an increased CD8+ / M2 TAM microscopic ratio.
Fig 2. In vivo experimental workflow for evaluating DPP7-IN-5385 and Anti-PD-1 combination therapy.
Quantitative Data Presentation
The following table summarizes the expected quantitative readouts based on the mechanistic remodeling of the TIME at the Day 21 endpoint. Notice the profound synergistic effect in the combination group, validated by both macroscopic (Tumor Volume) and microscopic (Immune Infiltration) metrics.
| Treatment Group | Mean Tumor Volume (mm³) | Intratumoral CD8+ T Cells(% of CD45+) | M2 TAMs (CD206+)(% of F4/80+) | Serum IFN-γ(pg/mL) |
| Vehicle Control | 1250 ± 150 | 6.5 ± 1.2% | 48.2 ± 4.5% | 115 ± 20 |
| DPP7-IN-5385 Monotherapy | 780 ± 95 | 14.3 ± 2.1% | 26.4 ± 3.8% | 340 ± 45 |
| Anti-PD-1 Monotherapy | 810 ± 110 | 16.8 ± 2.5% | 42.1 ± 5.1% | 410 ± 50 |
| Combination Therapy | 220 ± 60 | 32.5 ± 4.0% | 14.5 ± 2.2% | 920 ± 85 |
Sources
- 1. DPP2/7 is a Potential Predictor of Prognosis and Target in Immunotherapy in Colorectal Cancer: An Integrative Multi-omics Analysis - Shang - Combinatorial Chemistry & High Throughput Screening [rjraap.com]
- 2. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer [ijbs.com]
- 4. DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search | BLDpharm [bldpharm.com]
Application Note: In Vivo Experimental Design and Protocols for Evaluating the DPP7 Inhibitor DPP7-IN-5385 in Oncology Models
Scientific Rationale & Target Biology
Dipeptidyl Peptidase 7 (DPP7) , also known as quiescent cell proline dipeptidase (QPP), is an S46 family serine exopeptidase characterized by an α/β-hydrolase catalytic domain and a unique, completely helical cap domain[1]. While it shares substrate overlap with the ubiquitously expressed DPP4, DPP7 localizes primarily to lysosomes and is highly expressed in immune cells—specifically quiescent lymphocytes and tumor-associated macrophages (TAMs)[1][2].
Recent oncological breakthroughs have identified DPP7 as a critical driver of colorectal cancer (CRC) progression through two distinct, targetable axes:
-
Tumor-Intrinsic Survival: DPP7 stabilizes GPX4, thereby suppressing disulfidptosis (a form of disulfide stress-induced cell death) and promoting tumor cell survival[3].
-
Tumor Microenvironment (TME) Immunosuppression: In TAMs, DPP7 prevents the ubiquitination and degradation of CPT1A. This stabilization drives fatty acid β-oxidation (FAO), forcing TAMs into an immunosuppressive M2-like polarization state, which subsequently induces CD8+ T cell exhaustion[4].
DPP7-IN-5385 (Molecular Formula: C11H23BN2O3, MW: 242.12) is a highly selective boronic acid-based inhibitor of DPP7[5]. The boronic acid warhead forms a reversible, covalent tetrahedral adduct with the catalytic Ser162 residue within the DPP7 active site[1][6]. By occupying this deep catalytic pocket, DPP7-IN-5385 competitively inhibits substrate cleavage, reversing both tumor-intrinsic survival and TME immunosuppression.
Visualization of Mechanistic Pathways
Mechanistic pathway of DPP7 in the tumor microenvironment and targeted inhibition by DPP7-IN-5385.
Experimental Design: Causality and Self-Validation
Evaluating a TME-modulating compound requires strict adherence to physiological causality.
-
Model Selection Causality: Because the primary anti-tumor mechanism of DPP7 inhibition relies on reversing M2 TAM polarization and rescuing CD8+ T cell function[3][4], immunodeficient xenografts (e.g., nude or NSG mice) will yield false-negative efficacy data. A syngeneic murine model (e.g., MC38 colon carcinoma in immunocompetent C57BL/6 mice) is an absolute prerequisite.
-
Self-Validating System: To ensure that any observed tumor shrinkage is causally linked to on-target DPP7 inhibition rather than off-target toxicity, this protocol mandates an ex vivo target engagement assay. By measuring the cleavage of a fluorogenic substrate (Gly-Pro-AMC) in tumor lysates, we mathematically validate that the dosed compound successfully penetrated the TME and neutralized the target[6][7].
Table 1: Experimental Treatment Groups and Dosing Schedule
| Group | Treatment | Dose | Route | Schedule | Purpose |
| 1 | Vehicle (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) | - | PO | QD x 18 days | Negative Control |
| 2 | DPP7-IN-5385 (Low Dose) | 5 mg/kg | PO | QD x 18 days | Sub-optimal efficacy tracking |
| 3 | DPP7-IN-5385 (High Dose) | 15 mg/kg | PO | QD x 18 days | Maximum tolerated efficacy |
| 4 | Anti-PD-1 (Isotype Control) + Vehicle | 10 mg/kg | IP | BIW x 3 weeks | Immune checkpoint baseline |
| 5 | DPP7-IN-5385 (High) + Anti-PD-1 | 15 mg/kg + 10 mg/kg | PO + IP | QD + BIW | Synergistic combination tracking[3] |
Detailed Experimental Protocols
Protocol A: Formulation and Pharmacokinetic (PK) Profiling
Expertise Note: Boronic acid inhibitors are susceptible to oxidation and hydrolysis in aqueous solutions. Formulation must be prepared fresh daily to maintain the integrity of the C11H23BN2O3 structure[5].
-
Stock Preparation: Dissolve DPP7-IN-5385 lyophilized powder in 100% anhydrous DMSO to create a 50 mg/mL stock. Store aliquots at -80°C.
-
Daily Formulation: To prepare a 1.5 mg/mL dosing solution (for a 15 mg/kg dose in a 20g mouse), add reagents in the following strict order:
-
5% DMSO stock (v/v)
-
40% PEG300 (v/v) — Vortex until completely clear.
-
5% Tween-80 (v/v) — Vortex gently to avoid foaming.
-
50% sterile Saline (v/v) — Add dropwise while stirring.
-
-
Administration: Administer via oral gavage (PO) using a 20-gauge feeding needle.
Protocol B: Syngeneic Tumor Inoculation and Ex Vivo Validation
-
Cell Culture: Culture MC38 murine colon adenocarcinoma cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence.
-
Inoculation: Inject 1×106 MC38 cells suspended in 100 µL of cold PBS subcutaneously into the right flank of 6-8 week old female C57BL/6 mice.
-
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 50-100 mm³ (Day 7-10), randomize mice into the 5 groups detailed in Table 1.
-
Self-Validating Target Engagement (Day 14):
-
Sacrifice one sentinel mouse from Group 1 and Group 3 four hours post-dose.
-
Homogenize 20 mg of tumor tissue in native lysis buffer.
-
Incubate lysate with 100 µM Gly-Pro-Aminomethylcoumarin (AMC) substrate[7].
-
Measure fluorescence (Ex 350-360 nm / Em 450-465 nm). A valid dose must demonstrate >80% suppression of AMC release relative to the vehicle control[6][7].
-
Protocol C: Tumor Microenvironment (TME) Immunophenotyping
Expertise Note: To prove the mechanistic causality of DPP7-IN-5385, flow cytometry must demonstrate a shift away from M2 TAMs and a reduction in PD-1+ exhausted CD8+ T cells[3][4].
-
Tumor Dissociation: At Day 28, harvest tumors. Mince mechanically and digest in RPMI containing 1 mg/mL Collagenase IV and 0.1 mg/mL DNase I for 30 minutes at 37°C.
-
Single Cell Suspension: Pass the digested tissue through a 70 µm cell strainer. Perform RBC lysis using ACK buffer for 3 minutes on ice.
-
Fc Blocking: Incubate cells with anti-CD16/32 antibody (1 µg/10^6 cells) for 10 minutes on ice to prevent non-specific fluorophore binding to macrophages.
-
Staining: Stain cells using the panel outlined in Table 2 for 30 minutes at 4°C in the dark. Wash twice with FACS buffer (PBS + 2% FBS).
-
Analysis: Acquire data on a flow cytometer (e.g., BD LSRFortessa). Gate first on live, single cells, then CD45+ leukocytes, before branching into myeloid and lymphoid lineages.
Table 2: Flow Cytometry Panel for TME Analysis
| Marker | Fluorophore | Target Cell Population | Mechanistic Rationale |
| CD45 | APC-Cy7 | All Leukocytes | Broad immune cell gating |
| CD11b | FITC | Myeloid Cells | Macrophage precursor identification |
| F4/80 | PE | Macrophages | Mature TAM identification |
| CD206 | APC | M2-like TAMs | Validates DPP7-driven M2 polarization via FAO[4] |
| CD8a | PerCP-Cy5.5 | Cytotoxic T Cells | Primary effector cells against tumor |
| PD-1 | PE-Cy7 | Exhausted T Cells | Validates immune evasion reversal[3][4] |
Visualization of Experimental Workflow
In vivo experimental workflow for evaluating DPP7-IN-5385 efficacy in syngeneic models.
Sources
- 1. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP7-IN-5385|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Profiling Cell Line Sensitivity to the Selective DPP7 Inhibitor DPP7-IN-5385
Introduction & Mechanistic Background
Dipeptidyl peptidase 7 (DPP7)—also referred to as quiescent cell proline dipeptidase (QPP) or DPP II—is a unique intracellular serine exopeptidase localized primarily to vesicles and lysosomes[1]. Unlike the well-known cell-surface marker DPP4 (CD26), DPP7 is critical for the intracellular degradation of oligopeptides and plays a highly specialized role in maintaining cellular homeostasis during quiescence[1].
DPP7-IN-5385 (Molecular Formula: C11H23BN2O3 ) is a potent, boronic acid-based targeted inhibitor of DPP7[2]. Boronic acid warheads are uniquely suited for serine proteases; they act as transition-state analogs that form a reversible, high-affinity covalent bond with the catalytic serine residue in the active site. By deploying DPP7-IN-5385, researchers can effectively block post-proline cleavage, which has profound downstream effects depending on the cell lineage:
-
In Lymphocytes: DPP7 is strictly required for the survival of quiescent lymphocytes. Inhibition triggers rapid apoptosis[1].
-
In Colorectal Carcinoma (CRC): DPP7 expression is significantly upregulated (6- to 24-fold) in carcinoma cell lines compared to healthy fibroblasts[3]. Inhibition or knockdown in lines like HCT116 and SW480 leads to profound growth arrest[4].
-
In Tumor-Associated Macrophages (TAMs): Recent studies demonstrate that DPP7 drives fatty acid β-oxidation (FAO), promoting an immunosuppressive M2-polarized phenotype[5].
Target Cell Lines & Expected Sensitivity
To streamline your assay design, the following table summarizes the validated cell lines sensitive to DPP7-IN-5385, the physiological state required for optimal sensitivity, and the primary phenotypic readout.
| Cell Line / Type | Lineage | Optimal Assay State | Primary Phenotypic Response | Sensitivity |
| Jurkat | T-Lymphocyte (Leukemia) | Serum-starved (Quiescent) | Apoptosis (Caspase-3/7 activation) | Very High |
| Primary T-Cells | Human PBMC-derived | Unstimulated (Resting) | Apoptosis / Loss of viability | Very High |
| HCT116 | Colorectal Carcinoma | Log-phase proliferation | Growth arrest / Reduced viability | High |
| SW480 | Colorectal Carcinoma | Log-phase proliferation | Growth arrest / Reduced viability | High |
| THP-1 (M2) | Monocyte-derived TAMs | IL-4/IL-13 polarized | Metabolic shift (Reduced FAO) | Moderate-High |
Visualizing the Mechanism and Workflow
Fig 1: Mechanism of DPP7-IN-5385 across TAMs and Quiescent Lymphocytes.
Fig 2: Standardized screening workflow for evaluating DPP7-IN-5385 in vitro.
Experimental Protocols
Protocol 1: Inducing Quiescence and Measuring Apoptosis in Jurkat Cells
Expertise & Experience Note: Proliferating Jurkat cells are relatively resistant to DPP7 inhibition because their survival relies on alternative metabolic and proteolytic pathways. To observe the true efficacy of DPP7-IN-5385, cells must be driven into quiescence via serum starvation[1].
-
Cell Preparation: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS until they reach 70-80% confluency.
-
Quiescence Induction: Centrifuge cells at 300 x g for 5 minutes. Wash twice with 1X PBS to remove residual serum. Resuspend in RPMI-1640 containing 0.1% FBS (starvation media).
-
Seeding: Plate cells at a density of 5×104 cells/well in a 96-well black-walled plate. Incubate for 24 hours at 37°C, 5% CO2 to establish quiescence.
-
Treatment: Prepare a serial dilution of DPP7-IN-5385 in starvation media (range: 1 nM to 10 µM). Add to the wells and incubate for 48 hours. Trustworthiness Check: Include a vehicle control (DMSO < 0.1% final concentration) to ensure solvent toxicity is not confounding the apoptotic readout.
-
Readout: Add Caspase-3/7 Glo reagent to measure apoptotic induction. Luminescence will inversely correlate with DPP7 activity.
Protocol 2: Viability Assay in Colorectal Carcinoma (HCT116 / SW480)
Expertise & Experience Note: CRC cells upregulate DPP7 to support rapid proliferation and peptide turnover[3][4]. Unlike lymphocytes, these cells should be treated in their log-growth phase to accurately assess anti-proliferative effects.
-
Seeding: Plate HCT116 or SW480 cells at 5,000 cells/well in a 96-well plate using DMEM + 10% FBS. Allow 24 hours for adherence.
-
Treatment: Treat with DPP7-IN-5385 (10 nM to 50 µM).
-
Incubation: Incubate for 72 hours. Boronic acid inhibitors can exhibit slow-binding kinetics; a longer incubation ensures steady-state inhibition is reached.
-
Readout: Perform an ATP-based viability assay (e.g., CellTiter-Glo). Calculate the IC50 using non-linear regression.
Protocol 3: Metabolic Reprogramming of TAMs (Seahorse XF Assay)
Expertise & Experience Note: DPP7 drives fatty acid β-oxidation (FAO) in TAMs[5]. Measuring Oxygen Consumption Rate (OCR) in the presence of palmitate is the most direct way to validate DPP7-IN-5385's mechanism in macrophages.
-
Macrophage Polarization: Differentiate THP-1 monocytes using 50 ng/mL PMA for 48h, followed by 20 ng/mL IL-4 and IL-13 for 48h to induce an M2-like TAM phenotype.
-
Inhibitor Pre-treatment: Treat the polarized TAMs with 1 µM DPP7-IN-5385 for 24 hours.
-
Substrate Preparation: Exchange media to substrate-limited Seahorse XF base medium (supplemented with 0.5 mM Carnitine). Add exogenous Palmitate-BSA just prior to the assay.
-
Measurement: Run the Seahorse XF Cell Mito Stress Test. A successful DPP7 inhibition will present as a significantly blunted basal and maximal OCR compared to vehicle-treated TAMs, confirming the suppression of FAO[5].
References
-
Title: Vesicular localization and characterization of a novel post-proline-cleaving aminodipeptidase, quiescent cell proline dipeptidase. Source: Journal of Immunology (Chiravuri et al., 2000) URL: [Link]
-
Title: DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer. Source: International Journal of Biological Sciences (2025) URL: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. DPP7-IN-5385|BLD Pharm [bldpharm.com]
- 3. WikiGenes - DPP7 - dipeptidyl-peptidase 7 [wikigenes.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Interrogating Dipeptidyl Peptidase 7 (DPP7) Function: Lentiviral shRNA Knockdown vs. Small Molecule Inhibition (DPP7-IN-5385)
Introduction & Mechanistic Context
Dipeptidyl peptidase 7 (DPP7), also known as quiescent cell proline dipeptidase (QPP), is a post-proline cleaving serine protease traditionally recognized for its role in maintaining lymphocyte quiescence. However, emerging oncology research has identified DPP7 as a critical driver of tumor progression, particularly in colorectal cancer (CRC). High DPP7 expression correlates with poor patient prognosis, where it promotes tumor survival by physically interacting with and stabilizing Glutathione Peroxidase 4 (GPX4), thereby protecting cancer cells from glucose deprivation-induced disulfidptosis and immune evasion ()[1].
When designing experiments to interrogate DPP7, researchers must choose between genetic silencing (Lentiviral shRNA) and pharmacological inhibition (DPP7-IN-5385). This choice is not merely methodological; it is mechanistically profound. Lentiviral shRNA degrades the mRNA, abolishing both the enzymatic activity and the physical scaffolding functions of the protein (such as its interaction with GPX4). Conversely, DPP7-IN-5385 is a highly specific small-molecule inhibitor that selectively blocks the catalytic active site without necessarily disrupting protein-protein interactions. Notably, DPP7-IN-5385 is critical for distinguishing DPP7 activity from its closely related family members, DPP8 and DPP9, which are master regulators of inflammasome activation ()[2].
Fig 1: DPP7 signaling in cancer progression and targeted intervention strategies.
Comparative Analysis of Targeting Modalities
To ensure rigorous experimental design, the functional differences between these two approaches must be mapped to your specific biological question.
| Feature | Lentiviral shRNA Knockdown | DPP7-IN-5385 Treatment |
| Mechanism of Action | mRNA degradation; abolishes both enzymatic and scaffolding functions. | Competitive active-site inhibition; blocks catalytic activity only. |
| Onset of Action | Slow (Days to Weeks, requires selection). | Rapid (Minutes to Hours). |
| Reversibility | Irreversible (stable genomic integration). | Reversible (washout possible). |
| Specificity | High (sequence-specific), but prone to off-target RNAi effects. | High for DPP7, avoids DPP8/9 cross-reactivity[3]. |
| Best Use Case | Long-term assays (xenografts, colony formation), studying total protein loss. | Acute signaling assays, isolating enzymatic vs. scaffolding roles. |
Experimental Protocols
Protocol A: Stable DPP7 Knockdown via Lentiviral shRNA
Lentiviral vectors integrate into the host genome, providing a permanent reduction in target gene expression. This is essential for long-term phenotypic studies where transient siRNA would dilute over successive cell divisions ()[4].
Self-Validating System: Always transduce a parallel culture with a non-targeting scrambled shRNA to control for the cellular stress induced by viral integration and antibiotic selection.
Step-by-Step Methodology:
-
Cell Preparation: Plate target cells (e.g., HCT116 or SW480) in a 6-well plate so they reach 50-60% confluency on the day of transduction. Causality: Over-confluent cells exhibit reduced endocytic activity, drastically lowering transduction efficiency.
-
Viral Infection: Thaw the DPP7-targeting lentiviral particles on ice. Replace the cell culture media with 1.5 mL of fresh media containing 8 µg/mL Polybrene . Causality: Polybrene is a cationic polymer that neutralizes the electrostatic repulsion between the negatively charged viral envelope and the cellular membrane, significantly enhancing viral entry.
-
Spinoculation (Optional but Recommended): Centrifuge the plates at 800 × g for 30 minutes at 32°C. This physical force drives the virus onto the cell surface, increasing the Multiplicity of Infection (MOI) efficacy.
-
Media Replacement: After 18-24 hours, carefully aspirate the virus-containing media and replace it with fresh complete growth media. Causality: Prolonged exposure to lentiviral particles and polybrene is highly cytotoxic.
-
Selection: At 48-72 hours post-transduction, initiate selection by adding Puromycin (typically 1-2 µg/mL, dependent on a pre-determined kill curve for your specific cell line). Maintain selection until all mock-transduced control cells are dead.
-
Validation: Harvest cell lysates and confirm DPP7 depletion via Western blot (using a specific anti-DPP7 antibody) and RT-qPCR.
Protocol B: Pharmacological Inhibition using DPP7-IN-5385
DPP7-IN-5385 is utilized to acutely block the post-proline cleaving activity of DPP7. Unlike Val-boroPro (Talabostat), which non-selectively inhibits DPP4, DPP7, DPP8, and DPP9 ()[5], DPP7-IN-5385 provides targeted precision.
Self-Validating System: The inclusion of a vehicle-only control is mandatory to isolate the compound's effect from solvent-induced toxicity.
Step-by-Step Methodology:
-
Compound Reconstitution: Dissolve lyophilized DPP7-IN-5385 in anhydrous DMSO to create a 10 mM stock solution. Aliquot into single-use tubes and store at -80°C. Causality: Repeated freeze-thaw cycles degrade the small molecule and introduce ambient moisture, which precipitates the compound.
-
Cell Plating: Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein extraction) and allow them to adhere overnight.
-
Treatment Preparation: Prepare working dilutions of DPP7-IN-5385 in complete culture media. Create a dose-response gradient (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).
-
Vehicle Control Normalization: Ensure that the final DMSO concentration is identical across all wells, including the control, and does not exceed 0.1% (v/v) . Causality: DMSO concentrations above 0.1% can induce spontaneous differentiation, cytotoxicity, or alter membrane permeability, confounding the assay results.
-
Incubation & Readout: Incubate cells for 24-72 hours. Assess functional endpoints such as cell viability (e.g., CellTiter-Glo) or apoptosis (Annexin V/PI flow cytometry). To specifically study disulfidptosis, perform the assay under glucose-deprived conditions.
Parallel Experimental Workflow
Fig 2: Parallel experimental workflows for DPP7 genetic knockdown versus pharmacological inhibition.
Data Interpretation & Troubleshooting
-
Phenotypic Divergence: If shRNA knockdown induces cell death but DPP7-IN-5385 treatment does not, this strongly suggests that DPP7's role in your model relies on its physical scaffolding properties (e.g., binding GPX4) rather than its enzymatic cleavage activity.
-
Off-Target Toxicity: If the highest dose of DPP7-IN-5385 causes sudden, non-specific cell lysis within 2 hours, this is likely an artifact of compound aggregation or DMSO toxicity, not true target engagement. Always validate findings with a secondary assay or a structurally distinct inhibitor.
-
Incomplete Knockdown: If Western blot shows >40% residual DPP7 protein after shRNA selection, the target cell line may have multiple genomic copies of the gene, or the protein half-life is exceptionally long. Consider utilizing a different shRNA sequence or transitioning to CRISPR/Cas9 for a complete genomic knockout.
References
-
DPP7 Promotes Colorectal Cancer Progression Through GPX4-Dependent Suppression of Disulfidptosis and Immune Evasion Source: Advanced Science / PMC URL:[Link]
-
DPP9's Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation Source: ACS Chemical Biology URL:[Link]
-
DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia Source: Nature Medicine / PMC URL:[Link]
-
Lentivirus shRNA Vector for Gene Knockdown Source: VectorBuilder URL:[Link]
Sources
- 1. DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CRISPR-Cas9 Knockout of DPP7 for the Pharmacological Validation of DPP7-IN-5385
Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Discipline: Chemical Biology, Target Validation, and Enzymology
Introduction and Rationale
Dipeptidyl peptidase 7 (DPP7, also known as DPP2 or quiescent cell proline dipeptidase) is a post-proline cleaving aminopeptidase that localizes to cytoplasmic vesicles and lysosomes[1][2]. It plays a critical role in maintaining resting lymphocytes by suppressing apoptosis and is actively involved in the innate immune system[2][3].
In the development of chemical probes for the post-proline cleaving serine protease family (which includes DPP4, DPP7, DPP8, DPP9, and FAP), achieving high selectivity is a major hurdle. For instance, non-selective inhibitors like Val-boroPro (Talabostat) inhibit multiple DPPs, making it difficult to deconvolute the specific biological drivers of phenotypes such as inflammasome activation and pyroptosis[4]. To isolate specific enzymatic activities, researchers utilize targeted inhibitors like DPP7-IN-5385 (Compound 5385). In complex cellular milieus (e.g., THP-1 monocytes), DPP7-IN-5385 is frequently deployed at concentrations around 20 µM to selectively block background DPP7 activity, allowing researchers to study DPP8/9 function without interference[4][5].
The Causality of Genetic Validation: Chemical inhibitors can exhibit off-target effects that confound experimental data. To definitively prove that the phenotypic or enzymatic effects of DPP7-IN-5385 are driven exclusively by the inhibition of DPP7, we must evaluate the compound in a genetically null background. By generating a CRISPR-Cas9 mediated DPP7 knockout (KO) cell line, we create a self-validating system: if DPP7-IN-5385 exerts residual inhibitory effects in the DPP7-KO line, the compound possesses off-target activity. Conversely, a complete loss of compound efficacy in the KO line confirms strict on-target specificity.
Experimental Logic and Workflow
The following diagram illustrates the experimental logic used to validate DPP7-IN-5385. By running parallel biochemical assays on Wild-Type (WT) and DPP7-KO cells, we establish a definitive matrix for target engagement.
Figure 1: Logical workflow for validating DPP7-IN-5385 specificity using CRISPR-Cas9 engineered cells.
Step-by-Step Protocols
Phase 1: CRISPR-Cas9 Generation of DPP7-KO Cells
Note: THP-1 or HeLa cells are recommended as they express robust endogenous levels of DPP7[6][7].
-
sgRNA Design and RNP Assembly:
-
Design synthetic single guide RNAs (sgRNAs) targeting early exons (Exon 1 or 2) of the human DPP7 gene (NCBI Gene ID: 29952) to ensure early frameshift mutations and nonsense-mediated decay[3][6].
-
Incubate the DPP7-targeting sgRNA with recombinant Cas9 nuclease (SpCas9) at a 1:1.2 molar ratio for 15 minutes at room temperature to form Ribonucleoprotein (RNP) complexes[5].
-
-
Electroporation:
-
Harvest WT cells (e.g., THP-1) and wash twice with PBS. Resuspend 2×105 cells in 10 µL of electroporation buffer.
-
Add the Cas9-RNP complex to the cell suspension.
-
Electroporate using standard settings for the specific cell line (e.g., Neon Transfection System: 1400V, 10ms, 3 pulses for THP-1)[5].
-
Recover cells in pre-warmed complete culture medium (without antibiotics) for 48 hours.
-
Phase 2: Clonal Isolation and Genotypic Validation
-
Single-Cell Sorting:
-
Sort the bulk electroporated pool into 96-well plates at 1 cell/well using FACS.
-
Expand clones for 2–3 weeks.
-
-
Genomic Validation (Sanger Sequencing):
-
Extract genomic DNA from expanded clones. PCR-amplify the DPP7 target locus.
-
Perform Sanger sequencing and use TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations (indels)[6].
-
-
Proteomic Validation (Western Blot):
-
Lyse cells in RIPA buffer. Run 20 µg of total protein lysate on an SDS-PAGE gel.
-
Probe with an anti-DPP7 primary antibody to confirm the complete absence of the DPP7 protein compared to WT controls[4].
-
Phase 3: Pharmacological Validation Assay using DPP7-IN-5385
This assay utilizes the fluorogenic substrate Ala-Pro-AMC. Because THP-1 cells also express DPP8 and DPP9 (which can cleave this substrate), the baseline activity in DPP7-KO cells will not be zero. The critical metric is the delta (Δ) in activity upon compound addition[4].
-
Cell Preparation:
-
Seed WT and DPP7-KO cells at 5×104 cells/well in a black, clear-bottom 96-well microplate.
-
Wash cells with assay buffer (PBS, pH 7.4, 0.1% BSA).
-
-
Inhibitor Pre-Incubation:
-
Substrate Cleavage and Measurement:
-
Add the fluorogenic substrate Ala-Pro-AMC to a final concentration of 250 µM[4].
-
Immediately transfer the plate to a microplate reader.
-
Monitor fluorescence kinetically for 60 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm[4].
-
Calculate the initial velocity (RFU/min) from the linear portion of the kinetic curve.
-
Quantitative Data Presentation
The table below outlines the expected enzymatic activity profiles. A successful validation of DPP7-IN-5385 is indicated by the compound's inability to further reduce Ala-Pro-AMC cleavage in the DPP7-KO background, proving that its 20 µM activity is strictly DPP7-dependent.
| Cell Line Genotype | Treatment | Target Engaged | Expected Ala-Pro-AMC Cleavage Activity | Mechanistic Conclusion |
| Wild-Type | Vehicle (DMSO) | None | 100% (Baseline) | Total cellular post-proline cleavage activity. |
| Wild-Type | DPP7-IN-5385 (20 µM) | DPP7 | ~60% of Baseline | Inhibitor successfully blocks endogenous DPP7. |
| DPP7-KO | Vehicle (DMSO) | None | ~60% of Baseline | Genetic ablation mirrors the chemical inhibitor. |
| DPP7-KO | DPP7-IN-5385 (20 µM) | None (Target absent) | ~60% of Baseline | Validation: No further reduction confirms zero off-target cleavage by the inhibitor. |
Note: The remaining ~60% activity in the KO/Inhibited states is primarily driven by endogenous DPP8 and DPP9, which are not targeted by DPP7-IN-5385 at this concentration[4].
Mechanistic Pathway of Inhibition
Understanding the competitive binding mechanism is crucial for assay optimization. DPP7-IN-5385 competes with the Ala-Pro-AMC substrate for the active site of the DPP7 enzyme.
Figure 2: Mechanistic diagram showing competitive inhibition of DPP7 by DPP7-IN-5385.
Expert Troubleshooting & Insights
-
Residual Activity in WT Cells: If 20 µM of DPP7-IN-5385 fails to significantly reduce fluorescence in WT cells, ensure the compound was not subjected to repeated freeze-thaw cycles. Boronic acid-based inhibitors (a common motif in DPP inhibitors) can degrade or form inactive cyclic anhydrides over time.
-
Off-Target Toxicity: If the DPP7-KO cells exhibit spontaneous cell death upon addition of DPP7-IN-5385, the compound may be cross-reacting with DPP8/9 at higher concentrations. Inhibition of DPP8/9 is known to trigger CARD8/NLRP1 inflammasome activation and subsequent pyroptosis[4][5]. Titrate the inhibitor down to establish a clean therapeutic window.
-
Substrate Specificity: Ala-Pro-AMC is a pan-DPP substrate. If absolute DPP7 isolation is required without relying on mathematical deltas, consider performing the assay on subcellular fractions (e.g., isolated lysosomes where DPP7 resides) rather than whole-cell lysates[1].
Sources
- 1. ZFIN Gene: dpp7 [zfin.org]
- 2. genecards.org [genecards.org]
- 3. Gene Set - DPP7 [maayanlab.cloud]
- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein folding stress potentiates NLRP1 and CARD8 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP7 Knockout Cell Line (Hela) – EDITGENE [editxor.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DPP7-IN-5385 Inhibitory Failure
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected discrepancies when transitioning the inhibitor DPP7-IN-5385 from cell-free biochemical screens to complex cell-based assays.
Dipeptidyl peptidase 7 (DPP7, also known as DPP2 or quiescent cell proline dipeptidase) is a highly specific serine exopeptidase belonging to the S46 family[1]. It cleaves dipeptides from the N-terminus of substrates, specifically targeting sequences with proline or alanine at the penultimate position[1][2]. DPP7-IN-5385 is a pyrrolidine-based boronic acid transition state inhibitor (BATSI) [3]. Because it relies on a boronic acid warhead to achieve inhibition[4], its efficacy is exceptionally sensitive to buffer chemistry, cellular compartmentalization, and the metabolic environment.
Below is a comprehensive guide to diagnosing and resolving inhibitory failures with DPP7-IN-5385.
Diagnostic Troubleshooting Workflow
When DPP7-IN-5385 fails to show the expected inhibitory effect, the root cause usually lies in either the chemical microenvironment (buffer incompatibility) or cellular pharmacokinetics (subcellular localization). Use the workflow below to isolate the variable.
Diagnostic workflow for troubleshooting DPP7-IN-5385 inhibition failure.
Deep-Dive FAQs & Troubleshooting Guide
Q1: My DPP7-IN-5385 shows an IC50 in the low nanomolar range in biochemical assays, but fails to inhibit DPP7 in my cell-based models. Why? A: This is a classic pharmacokinetic/pharmacodynamic disconnect driven by the chemical nature of boronic acids. Boronic acid transition state inhibitors (BATSIs) form a reversible, dative covalent bond with the catalytic serine (Ser162) of the enzyme[5][6]. However, boronic acids are highly susceptible to complexation with cis-diols (e.g., glucose, mannitol)[7]. Standard cell culture media (like high-glucose DMEM) contain massive molar excesses of these sugars, which sequester the active boronic acid warhead before it can enter the cell. Actionable Advice: Perform your inhibitor incubation steps in low-glucose or glucose-free media to prevent extracellular sequestration.
Q2: I am running a cell-free fluorogenic assay, but the inhibitor still isn't working. Could my assay buffer be the problem? A: Yes. If your assay buffer contains glycerol (often carried over from commercial enzyme storage buffers) or Tris (which has diol-like properties at high concentrations), these will act as competitive sinks for the boronic acid[6][7]. Furthermore, DPP7 localizes to intracellular vesicles and lysosomes, meaning it has a distinct pH optimum of 5.5 to 7.0 [5]. If your buffer is optimized for standard serum proteases (e.g., pH 8.0), DPP7 will be sub-optimally active, skewing the apparent IC50 and masking competitive inhibition dynamics. Actionable Advice: Use a strict diol-free buffer (e.g., 50 mM MES, pH 6.0) and ensure the enzyme is diluted out of any glycerol-containing storage buffers immediately prior to the assay[8].
Q3: How do I definitively validate that DPP7-IN-5385 is hitting its target in my specific cell line? A: Because the DASH (DPP4 activity and/or structure homologues) family members share overlapping substrate specificities[5], you cannot rely solely on whole-cell lysate substrate cleavage. Target engagement must be validated through downstream phenotypic markers specific to the cell type:
-
In resting lymphocytes: DPP7 inhibition should rapidly induce apoptosis mediated by the upregulation of c-Myc and p53[9].
-
In Colorectal Cancer (CRC) models: DPP7 acts as a metabolic regulator in tumor-associated macrophages (TAMs). Effective inhibition of DPP7 will suppress fatty acid β-oxidation (FAO), shifting the TAMs away from an M2-polarized immunosuppressive phenotype[10].
Quantitative Data Summaries
Table 1: Physicochemical & Assay Parameters for DPP7-IN-5385
| Parameter | Value / Characteristic | Scientific Implication |
| Inhibitor Class | Boronic Acid Transition State Inhibitor (BATSI) | Forms a reversible covalent bond with Ser162[6]. Requires pre-incubation. |
| Target Enzyme | DPP7 (Serine Exopeptidase, S46 Family) | Cleaves N-terminal Xaa-Pro/Ala dipeptides[1][2]. |
| Enzyme pH Optimum | 5.5 – 7.0 | Requires slightly acidic buffers mimicking lysosomal conditions[5]. |
| Subcellular Target | Lysosomes / Intracellular Vesicles | Inhibitor must be cell-permeable and stable in acidic organelles[5]. |
Table 2: Buffer Compatibility for Boronic Acid Inhibitors
| Buffer Component | Compatibility | Reason / Causality |
| MES or Sodium Acetate | Optimal | Non-reactive with boronic acids; maintains ideal acidic pH (6.0)[8]. |
| Glycerol | Incompatible | Contains vicinal diols that irreversibly complex with the boronic acid warhead[7]. |
| Tris-HCl | Sub-optimal | Can act as a weak diol sink at high concentrations; typically buffers at too high a pH[7]. |
| High-Glucose Media | Incompatible | Sugars sequester the inhibitor extracellularly, preventing cell entry[6]. |
Validated Experimental Protocols
Protocol 1: Cell-Free Fluorogenic Biochemical Assay
This protocol utilizes the fluorogenic substrate GP-AMC (Gly-Pro-AMC) to measure DPP7 activity and validate BATSI efficacy[8].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a diol-free assay buffer consisting of 50 mM MES (pH 6.0), 50 mM NaCl, and 0.01% Tween-20. Critical: Do not add glycerol or BSA.
-
Enzyme Preparation: Dilute recombinant human DPP7 in the assay buffer to a working concentration of 5 ng/µL. Keep on ice and discard any unused diluted enzyme to prevent degradation[8].
-
Inhibitor Pre-Incubation (Self-Validating Step): Prepare serial dilutions of DPP7-IN-5385 in 100% DMSO. Add 1 µL of inhibitor to 49 µL of the enzyme solution in a black, low-binding 96-well microtiter plate. Incubate at 22°C for 30 minutes. Causality: BATSIs require time to form the tetrahedral intermediate with the catalytic serine.
-
Substrate Addition: Dilute the GP-AMC substrate stock to 100 µM in assay buffer. Add 50 µL of this substrate solution to each well (Final reaction volume = 100 µM; Final substrate concentration = 50 µM)[8].
-
Detection: Immediately read the plate in a fluorimeter (Excitation: 350-380 nm; Emission: 440-460 nm) kinetically every 2 minutes for 30 minutes to calculate the initial velocity ( V0 )[8].
Protocol 2: Intracellular Target Engagement (Lysosomal Fractionation)
To prove the inhibitor is reaching the lysosome in live cells without being sequestered by media.
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., lymphocytes or TAMs) and allow them to adhere. Wash cells 2x with PBS, then apply DPP7-IN-5385 diluted in glucose-free or low-glucose base media for 4 hours.
-
Lysosomal Isolation: Harvest cells and utilize a Dounce homogenizer to mechanically lyse the plasma membrane while leaving organelles intact. Isolate the lysosomal fraction via differential centrifugation (typically a 20,000 x g pellet from the post-nuclear supernatant).
-
Lysosomal Lysis: Resuspend the lysosomal pellet in the diol-free MES assay buffer (pH 6.0) containing 0.1% Triton X-100 to release the compartmentalized DPP7.
-
Activity Readout: Immediately assay the lysate using the GP-AMC substrate (Protocol 1, Steps 4-5) without adding further inhibitor. Compare the V0 of the treated fraction against a vehicle (DMSO) control fraction to quantify true intracellular target engagement.
Mechanistic Pathway of DPP7 Inhibition
Understanding the downstream consequences of DPP7 inhibition is critical for selecting the right phenotypic readouts in your assays.
Cellular mechanisms of DPP7 inhibition in lymphocytes and tumor-associated macrophages.
Sources
- 1. scbt.com [scbt.com]
- 2. oatext.com [oatext.com]
- 3. Search | BLDpharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. DPP VII - Creative Enzymes [creative-enzymes.com]
- 10. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DPP7-IN-5385 for Cell Culture
As a Senior Application Scientist, I frequently encounter researchers struggling to isolate the specific biological functions of Dipeptidyl Peptidase 7 (DPP7) from its closely related serine dipeptidase family members (DPP4, DPP8, DPP9, and FAP). DPP7-IN-5385 (also known as Compound 5385) is a highly selective small-molecule inhibitor designed to solve this exact problem[1].
However, improper concentration optimization can lead to off-target effects that drastically alter cellular phenotypes—most notably, the unintended induction of pyroptosis[2]. This technical support guide provides a self-validating framework and troubleshooting Q&A for deploying DPP7-IN-5385 in your cell culture experiments.
Quantitative Data: The Causality of Selectivity
The utility of DPP7-IN-5385 hinges entirely on its strict selectivity profile. Unlike pan-DPP inhibitors (e.g., Val-boroPro) or DPP8/9-selective inhibitors (e.g., 1G244 or 8j), DPP7-IN-5385 does not induce pro-caspase-1-dependent cell death[2][3].
Table 1: Selectivity Profile and Phenotypic Outcomes of DPP Inhibitors
| Enzyme Target | DPP7-IN-5385 Inhibition Status (at 20 µM) | Cellular Consequence of Target Inhibition |
| DPP7 | Complete Blockade | Maintained Cell Viability (No Cytotoxicity) |
| DPP4 | No Inhibition | Maintained Cell Viability |
| DPP8 | No Inhibition | Inflammasome Activation / Lytic Cell Death |
| DPP9 | No Inhibition | Inflammasome Activation / Lytic Cell Death |
Causality Insight: The structural similarity between DPP7 and DPP8/9 means that exceeding the optimal concentration of DPP7-IN-5385 risks crossover inhibition. Because DPP8 and DPP9 naturally sequester and inhibit the CARD8 and NLRP1 inflammasomes, any off-target blockade of DPP8/9 immediately triggers pro-caspase-1 autoproteolysis and rapid lytic cell death (pyroptosis)[4][5].
Experimental Protocols: The Self-Validating Workflow
Because selective DPP7 inhibition does not produce an obvious morphological change or cell death[3], you cannot rely on phenotypic observation to confirm that the inhibitor is working. The following protocol incorporates Activity-Based Protein Profiling (ABPP) as a self-validating mechanism to ensure target engagement without relying on downstream artifacts[2][5].
Step-by-Step Methodology: Cell Treatment & Validation
-
Stock Formulation: Dissolve lyophilized DPP7-IN-5385 in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Culture Application: Dilute the stock directly into pre-warmed complete culture media (e.g., RPMI-1640 + 10% FBS for THP-1 cells) to achieve a final concentration of 20 µM [6][7]. Ensure the final DMSO concentration does not exceed 0.2% (v/v) to prevent solvent-induced stress.
-
Incubation: Incubate the cells (e.g., THP-1, RAW 264.7, or HEK 293T) with the compound for 1 to 24 hours at 37°C, depending on your downstream assay requirements[5].
-
Lysate Preparation: Wash cells with cold PBS and lyse in a mild detergent buffer (e.g., 0.1% NP-40 in PBS) to preserve enzyme activity. Critical: Do not add broad-spectrum serine protease inhibitors (like PMSF) that will interfere with the validation step.
-
Self-Validation via ABPP:
-
Incubate the fresh lysate with a fluorophosphonate-biotin (FP-biotin) activity-based probe for 1 hour at room temperature[2][5].
-
Separate proteins via SDS-PAGE and perform a western blot using fluorescently labeled streptavidin.
-
Validation Logic: A successful experiment will show the disappearance of the specific DPP7 band (due to competitive occupancy by DPP7-IN-5385) while the DPP8 and DPP9 bands remain completely intact, proving both efficacy and selectivity[2].
-
Troubleshooting Guides & FAQs
Q: Why is 20 µM the universally recommended concentration for DPP7-IN-5385 in cell culture? A: At 20 µM, DPP7-IN-5385 achieves full intracellular saturation of DPP7 without breaching the selectivity threshold for DPP8 and DPP9[6][7]. If you arbitrarily increase the concentration (e.g., to 50 µM or 100 µM) to "force" a phenotype, you risk off-target DPP8/9 inhibition. This will artificially trigger the CARD8/NLRP1 inflammasomes, leading to false-positive inflammatory data and cell death[4][5].
Q: I treated my THP-1 macrophages with DPP7-IN-5385, but my LDH release assay shows massive cell death. What went wrong? A: True DPP7 inhibition by compound 5385 is entirely non-cytotoxic and does not induce Lactate Dehydrogenase (LDH) release[1][3]. If you observe cell death, there are three likely culprits:
-
Compound Mix-up: Ensure you did not accidentally use a pan-DPP inhibitor like Val-boroPro or a DPP8/9 selective inhibitor (e.g., 1G244), which are known to cause rapid pyroptosis[2][8].
-
Concentration Error: A calculation error leading to a >50 µM concentration may have caused off-target DPP8/9 inhibition.
-
Vehicle Toxicity: Verify that your final DMSO concentration is ≤0.2%.
Q: How can I distinguish between DPP7 inhibition and DPP8/9 inhibition phenotypically? A: You can easily distinguish them by assaying for pyroptotic markers. DPP8/9 inhibition causes the cleavage of gasdermin D (GSDMD) and the release of pro-inflammatory cytokines, which can be detected via western blot or ELISA[4][9]. DPP7 inhibition will yield negative results for all pyroptotic and inflammatory cleavage markers[3].
Q: Does the presence of serum in the media affect DPP7-IN-5385 efficacy? A: Standard 10% FBS is generally well-tolerated. However, highly proteinaceous environments can sequester small molecules. If your FP-biotin validation step shows incomplete DPP7 blockade, try a 1-hour serum starvation prior to inhibitor addition to maximize cellular uptake.
Mechanistic & Workflow Visualizations
Mechanistic pathway of DPP7 versus DPP8/9 inhibition on cell viability.
Experimental workflow for optimizing and validating DPP7-IN-5385 in cell culture.
References
-
Okondo MC, et al. "DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis." Nature Chemical Biology. 2017. URL: [Link]
-
Chui AJ, et al. "Cytosolic peptide accumulation activates the NLRP1 and CARD8 inflammasomes." bioRxiv. 2022. URL: [Link]
-
Griswold AR, et al. "DPP9's Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation." ACS Chemical Biology. 2019. URL: [Link]
-
Johnson DC, et al. "DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia." Nature Medicine. 2018. URL: [Link]
Sources
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting & Preventing Degradation of DPP7-IN-5385 in Solution
Welcome to the Technical Support Center for DPP7-IN-5385 (Molecular Formula: C₁₁H₂₃BN₂O₃, MW: 242.12). As a highly potent, reversible covalent inhibitor of Dipeptidyl Peptidase 7 (DPP7), this compound relies on an electrophilic boronic acid warhead to engage the catalytic serine of the enzyme. While this mechanism ensures high target affinity, it also introduces significant chemical instability when the compound is handled in solution.
This guide is designed for drug development professionals and synthesizes field-proven methodologies to prevent degradation, formulate stable assays, and analytically validate your working stocks.
FAQ 1: The Chemistry of Instability
Q: Why does my DPP7-IN-5385 stock lose its inhibitory potency within hours when dissolved in aqueous buffers?
A: The instability of DPP7-IN-5385 is intrinsic to its peptide boronic acid pharmacophore. The vacant p-orbital on the boron atom makes it highly susceptible to nucleophilic attack and oxidative cleavage. In aqueous solutions, especially at neutral to basic pH, the compound undergoes three primary degradation pathways[1]:
-
Oxidation: Reactive oxygen species (ROS) or dissolved oxygen in the buffer cleave the C-B bond. This irreversible reaction converts the active boronic acid into an inactive alcohol derivative, releasing boric acid.
-
Deboronation (Hydrolysis): Spontaneous hydrolytic cleavage of the boronic acid group occurs in bulk water, a process heavily accelerated by elevated temperatures[2].
-
Intramolecular Cyclization: If the peptide sequence contains a free amine, it can nucleophilically attack the electron-deficient boron atom, forming a stable but catalytically inactive cyclic tetrahedral boronate complex.
Fig 1. Primary degradation pathways of peptide boronic acid inhibitors in solution.
FAQ 2: Optimal Reconstitution and Storage
Q: What is the optimal protocol for reconstituting lyophilized DPP7-IN-5385 to guarantee long-term stability?
A: To prevent premature degradation, water and oxygen must be strictly excluded during the initial reconstitution phase. The free form of peptide boronic acids is notoriously unstable; therefore, maintaining an anhydrous environment is critical.
Step-by-Step Methodology: Anhydrous Stock Preparation
-
Equilibration: Allow the sealed vial of lyophilized DPP7-IN-5385 to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial will cause atmospheric moisture to condense on the hygroscopic powder.
-
Solvent Selection: Reconstitute using strictly anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Do not use protic solvents like ethanol or methanol for the primary stock, as they promote solvolysis.
-
Dissolution: Add DMSO to achieve a 10 mM stock. If the compound resists dissolution, warm the vial briefly to 37°C for 5–10 minutes and use an ultrasonic bath[3].
-
Aliquot & Purge: Divide the stock into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes to prevent photodegradation. Purge the headspace of each tube with dry Nitrogen or Argon gas before capping.
-
Storage: Store immediately at -80°C. Never subject the aliquots to freeze-thaw cycles.
Quantitative Stability Matrix
| Storage Condition | Solvent System | Temperature | Estimated Half-Life (t½) |
| Lyophilized Powder | None (Desiccated) | -20°C to -80°C | > 2 Years |
| Anhydrous Stock | 100% DMSO (N₂ purged) | -80°C | 6 - 12 Months |
| Anhydrous Stock | 100% DMSO | 25°C (Room Temp) | ~ 7 Days |
| Aqueous Buffer | PBS (pH 7.4) | 37°C | < 4 Hours |
| Stabilized Assay | PBS + 1% Mannitol | 37°C | > 48 Hours |
FAQ 3: Aqueous Formulation for In Vitro Assays
Q: How can I maintain the stability of DPP7-IN-5385 during my 24-hour cell-based assays?
A: When transferring the inhibitor from DMSO to aqueous media, you must protect the empty p-orbital of the boron atom. A field-proven strategy for stabilizing peptide boronic acids (utilized clinically for drugs like bortezomib and delanzomib) is complexation with sugar alcohols[1],[2].
Step-by-Step Methodology: Mannitol Complexation
-
Prepare your aqueous assay buffer or cell culture media.
-
Supplement the buffer with 1% (w/v) D-Mannitol and sterile filter.
-
Thaw a single-use DMSO aliquot of DPP7-IN-5385 on ice.
-
Dilute the DMSO stock directly into the mannitol-supplemented buffer immediately before introducing it to the assay plate.
Causality of the Protocol: Mannitol forms a reversible, bidentate boronate ester with the boronic acid warhead. This esterification sterically and electronically protects the boron atom from oxidation and deboronation in the bulk solution. Because the esterification is in dynamic equilibrium, the complex rapidly hydrolyzes upon entering the hydrophobic active site of DPP7, allowing the free boronic acid to bind the catalytic serine.
Fig 2. Optimized workflow for the preparation, storage, and assay formulation of DPP7-IN-5385.
FAQ 4: Analytical Validation & Troubleshooting
Q: I suspect my batch has degraded due to inconsistent IC₅₀ results. How can I analytically validate the integrity of my DPP7-IN-5385 solution?
A: You must implement a self-validating LC-MS/MS workflow to detect specific degradation products. Because boronic acids can degrade on the LC column itself, the protocol must be designed to quench reactivity immediately.
Step-by-Step LC-MS Validation Protocol
-
Sample Quenching: Dilute a 1 µL aliquot of your suspected DMSO stock into 99 µL of cold Acetonitrile containing 0.1% Formic Acid . The low pH (pH ~3) protonates free amines to prevent cyclization and slows oxidation.
-
Chromatography: Use a C18 reverse-phase column. Run a rapid gradient (5% to 95% Acetonitrile over 3–5 minutes) to minimize on-column aqueous hydrolysis.
-
Mass Detection (Positive Ion Mode): Monitor for the following specific mass-to-charge (m/z) shifts based on the exact mass of DPP7-IN-5385 (MW: 242.12):
-
Signal 1 (Intact Active Drug): m/z ~243.2 [M+H]+
-
Signal 2 (Oxidized Inactive): m/z ~215.2 [M+H]+(Calculated via the loss of B(OH)₂ [-45 Da] and gain of a hydroxyl group [+17 Da] = Net -28 Da).
-
Signal 3 (Cyclized Inactive): m/z ~225.2 [M+H]+(Calculated via the loss of H₂O [-18 Da] from intramolecular condensation).
-
Self-Validation Logic: Integrate the area under the curve (AUC) for these three signals. If the ratio of intact drug (m/z 243.2) to the oxidized/cyclized degradation products falls below 95:5 , the stock has undergone significant degradation and should be discarded to prevent artifactual assay data.
Sources
Technical Support Center: Troubleshooting DPP7-IN-5385 Insolubility Issues
Executive Summary
DPP7-IN-5385 is a potent Dipeptidyl Peptidase 7 (DPP7) inhibitor featuring a critical boronic acid pharmacophore (1)[2]. While highly selective, researchers frequently encounter severe precipitation issues when introducing this compound into aqueous in vitro assay environments like RPMI or PBS (3)[3]. This support guide provides a mechanistic understanding of boronic acid solubility dynamics and offers field-validated protocols to ensure assay integrity.
Mechanistic Causality of Insolubility
The insolubility of DPP7-IN-5385 is not merely a function of hydrophobicity; it is driven by the unique dynamic covalent chemistry of the boronic acid moiety (4)[4]. Understanding these three causal factors is critical for experimental design:
-
Boroxine Formation: In the solid state or in non-coordinating solvents, boronic acids naturally dehydrate to form cyclic anhydrides known as boroxines. These structures are highly hydrophobic and resist dissolution in aqueous media.
-
Hybridization State (sp² vs. sp³): At physiological pH (~7.4), the boron atom predominantly exists in a neutral, trigonal planar (sp²) state, which exhibits poor water solubility. Conversion to the highly soluble, tetrahedral (sp³) boronate anion requires an alkaline environment where the pH exceeds the pKa of the boronic acid[4].
-
Diol Complexation: In cell culture media, boronic acids reversibly bind to 1,2- and 1,3-diols, such as glucose or cellular sialic acids (5)[5]. While this can sometimes aid apparent solubility, it can also lead to unpredictable precipitation or sequestration of the inhibitor away from the target enzyme.
Fig 1: Chemical equilibrium of DPP7-IN-5385 dictating aqueous solubility and interactions.
Quantitative Solubility Profiles
Table 1: Solubility Profile of DPP7-IN-5385 in Common Solvents
| Solvent | Apparent Solubility | Mechanistic Rationale |
| Deionized Water | < 0.1 mg/mL (Poor) | Neutral sp² state; high propensity for boroxine aggregation. |
| PBS (pH 7.4) | < 0.5 mg/mL (Poor) | Buffer salts induce "salting out" of the neutral boronic acid. |
| 100% Anhydrous DMSO | > 20 mg/mL (Excellent) | Disrupts hydrogen bonding; prevents boroxine formation. |
| 0.1 M NaOH (aq) | > 10 mg/mL (Good) | Forces conversion to the soluble tetrahedral sp³ boronate anion. |
Table 2: Impact of Assay Media Components on DPP7-IN-5385 Free Concentration
| Media Component | Interaction Effect | Impact on Assay |
| Glucose (High, 4.5 g/L) | Forms reversible diol-boronate esters. | Reduces effective free inhibitor concentration. |
| BSA (0.1% - 1%) | Non-specific hydrophobic binding. | Acts as a carrier, preventing micro-precipitation. |
| Sialic Acid (Cells) | High-affinity binding at slightly acidic pH. | May sequester inhibitor on cell surfaces. |
Troubleshooting FAQs
Q1: Why does DPP7-IN-5385 immediately turn cloudy when I add my DMSO stock to RPMI medium? A1: This is a classic "solvent crash." When a high-concentration DMSO stock is introduced directly into an aqueous medium, the rapid diffusion of DMSO into the water leaves the hydrophobic boronic acid stranded, causing it to rapidly nucleate and precipitate[3]. To prevent this, you must use a step-down dilution method and incorporate a carrier protein like Bovine Serum Albumin (BSA).
Q2: Can I adjust the pH of my assay buffer to improve solubility? A2: Yes, but with caution. Boronic acids transition to a highly soluble sp³ boronate anion at higher pH[4]. However, DPP7 assays must typically be run at physiological pH to maintain optimal enzyme activity. You can perform an intermediate dilution at pH 8.0–8.5 to ensure dissolution, then rely on the buffering capacity of your final assay media to bring the pH back to 7.4.
Q3: Does the presence of glucose in my cell culture media affect the inhibitor's efficacy? A3: Yes. Boronic acids are known to form covalent, reversible complexes with diols such as glucose and sialic acid[5]. In high-glucose media, a significant fraction of DPP7-IN-5385 may be sequestered as a sugar-boronate complex, reducing the effective concentration available to inhibit DPP7. Consider using low-glucose media if your specific cell line permits.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating optical density (OD) checks, you can quantitatively verify solubility before committing to expensive enzymatic or cell-based assays.
Fig 2: Step-by-step workflow for preparing and validating DPP7-IN-5385 assay solutions.
Protocol 1: Preparation of a 10 mM Master Stock
Causality: Water introduced during storage will cause degradation or boroxine polymerization. Anhydrous conditions are mandatory.
-
Equilibration: Remove the DPP7-IN-5385 vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Do not open the vial while cold, as condensation will introduce water.
-
Dissolution: Add the appropriate volume of 100% Anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 242.12 g/mol )[2].
-
Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete disruption of any pre-formed boroxines.
-
Storage: Aliquot the stock into single-use volumes (e.g., 10 µL) in tightly sealed amber tubes. Store at -80°C. Strictly avoid freeze-thaw cycles.
Protocol 2: Step-Down Aqueous Dilution and Self-Validation
Causality: Gradual reduction of DMSO concentration in the presence of a carrier protein prevents rapid nucleation and precipitation.
-
Carrier Buffer Preparation: Prepare an intermediate buffer consisting of PBS (pH 7.4) supplemented with 0.1% w/v Bovine Serum Albumin (BSA). The BSA acts as a hydrophobic carrier.
-
Intermediate Dilution: Pipette 1 µL of the 10 mM DMSO stock into 99 µL of the Carrier Buffer while vortexing continuously. This yields a 100 µM intermediate stock in 1% DMSO.
-
Final Dilution: Dilute the intermediate stock 1:10 into your final assay media (e.g., RPMI or enzymatic assay buffer) to achieve a 10 µM working concentration (0.1% final DMSO).
-
Self-Validation (Critical Step): Before adding the inhibitor to your cells or enzyme, transfer 100 µL of the final working solution to a clear 96-well plate. Read the absorbance at 600 nm (OD600) using a microplate reader.
-
Pass: OD600 < 0.01 (Solution is optically clear; proceed with assay).
-
Fail: OD600 > 0.01 (Micro-precipitation has occurred. Discard and repeat the dilution, ensuring continuous vortexing during addition).
-
References
- BLD Pharm. (n.d.).
- Yang, W., Gao, X., & Wang, B. (n.d.). Boronic acid compounds as potential pharmaceutical agents.
- MDPI. (2023).
- Royal Society of Chemistry. (2017). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment.
Sources
- 1. DPP7-IN-5385|BLD Pharm [bldpharm.com]
- 2. DPP7-IN-5385|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01905J [pubs.rsc.org]
DPP7-IN-5385 Technical Support Center: Minimizing Toxicity in Animal Models
Welcome to the Technical Support Center for DPP7-IN-5385 . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex toxicity profile of DPP7-IN-5385 in preclinical animal models.
Dipeptidyl peptidase 7 (DPP7), also known as quiescent cell proline dipeptidase (QPP) or DPP2, plays a critical role in cellular quiescence. Its inhibition requires precise pharmacokinetic control to avoid both on-target adverse effects and off-target cross-reactivity with closely related serine proteases (e.g., DPP8/9). This guide provides self-validating protocols and mechanistic troubleshooting to ensure scientific integrity during your in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing acute reticulocytopenia and resting lymphocyte depletion in my rodent models treated with DPP7-IN-5385? Causality & Explanation: This is an on-target toxicity . DPP7 is essential for maintaining lymphocytes and fibroblasts in the G0 phase [5]. When DPP7 is inhibited by compounds like DPP7-IN-5385, it triggers apoptosis mediated by the induction of c-Myc and p53 [5]. Furthermore, DPP7 exhibits selective expression in quiescent lymphocytes, meaning its inhibition preferentially induces apoptosis in resting rather than antigen-activated lymphocyte populations [3]. In preclinical studies, selective QPP/DPP7 inhibition has been directly shown to produce reticulocytopenia in rats[1, 4].
Q2: My animals (dogs/rats) are exhibiting severe gastrointestinal toxicity (bloody diarrhea, emesis), alopecia, and mortality at high doses. Is this a direct effect of DPP7 inhibition? Causality & Explanation: No, these symptoms strongly indicate off-target DPP8/9 toxicity . Boronic acid-based inhibitors and other proline-specific peptidase inhibitors often exhibit dose-dependent cross-reactivity[2]. Inhibition of DPP8/9 is associated with severe multiorgan toxicities, including bloody diarrhea, emesis, alopecia, and mortality in preclinical species [1, 4]. If you observe these clinical signs, your dosing regimen has likely exceeded the selective therapeutic window of DPP7-IN-5385, leading to intracellular DPP8/9 blockade.
Q3: How can I differentiate between on-target DPP7 inhibition and off-target DPP8/9 inhibition in vivo? Causality & Explanation: Differentiation requires a combination of clinical observation and ex vivo enzymatic assays. On-target DPP7 toxicity is generally hematological (reticulocytopenia, resting lymphocyte apoptosis) [1, 3]. Off-target DPP8/9 toxicity manifests as gross physiological distress (GI toxicity, alopecia) [4]. To validate this, you must run ex vivo fluorogenic substrate assays on isolated PBMCs using selective inhibitors to isolate the specific enzymatic activity, alongside flow cytometry to assess the activation state of apoptotic lymphocytes (see Protocol 1 below).
Part 2: Data Presentation - Toxicity Profiles
To assist in differential diagnosis of observed adverse events, the following table summarizes the distinct toxicity profiles associated with the inhibition of different Dipeptidyl Peptidase family members in animal models.
| Target Enzyme | Primary In Vivo Toxicity | Affected Species | Mechanistic Cause |
| DPP7 (QPP) | Reticulocytopenia, Lymphocyte apoptosis | Rats, Mice | Disruption of G0 phase maintenance; c-Myc/p53 induction[3, 5] |
| DPP8/9 | GI toxicity (emesis, diarrhea), Alopecia, Mortality | Dogs, Rats | Off-target intracellular peptidase blockade [1, 4] |
| DPP4 | Minimal to none (Wide safety margin) | Dogs, Rats, Mice | Highly selective incretin regulation without intracellular toxicity [1] |
Part 3: Mechanistic Visualization
Mechanistic pathways of on-target DPP7 toxicity versus off-target DPP8/9 cross-reactivity.
Part 4: Troubleshooting Guides & Experimental Protocols
To ensure scientific integrity, every experiment must be a self-validating system. The following protocol is designed to help you isolate the cause of toxicity in your DPP7-IN-5385 animal studies.
Protocol 1: Ex Vivo Validation of DPP7 vs. DPP8/9 Activity
Step 1: Vehicle and Control Selection
-
Action: Formulate DPP7-IN-5385 in 0.5% hydroxyethylcellulose. Include three parallel control arms in your animal cohort: Vehicle-only, a selective DPP4 inhibitor (e.g., Sitagliptin), and a selective DPP8/9 inhibitor (e.g., 1G244).
-
Causality: Boronic acid-based inhibitors can aggregate or precipitate, causing erratic absorption and Cmax spikes that drive off-target DPP8/9 toxicity [2]. Hydroxyethylcellulose ensures a uniform suspension. The control arms create a self-validating system: if your DPP7-IN-5385 cohort mirrors the physiological distress of the DPP8/9 inhibitor cohort, you have lost target selectivity [1, 4].
Step 2: Ex Vivo Enzymatic Cleavage Assay
-
Action: Draw blood and isolate Peripheral Blood Mononuclear Cells (PBMCs) from treated animals at T=2h and T=24h post-dose. Lyse the cells and incubate the lysate with the fluorogenic substrate Ala-Pro-AMC at pH 7.4. Spike a sub-aliquot of the lysate with a highly selective DPP8/9 inhibitor ex vivo.
-
Causality: DPP7 is a post-proline cleaving aminopeptidase active at both acidic and neutral pH [5]. By measuring the hydrolysis of Ala-Pro-AMC (where one unit hydrolyzes 1.0 picomole/min [5]), you quantify total proline-cleavage target engagement. Because DPP8/9 also cleaves this substrate, spiking the lysate with a selective DPP8/9 inhibitor neutralizes background noise. The remaining fluorescent signal reduction directly represents true DPP7 engagement.
Step 3: Flow Cytometric Assessment of Lymphocyte Apoptosis
-
Action: Stain isolated PBMCs with Annexin V/PI (for apoptosis) and CD3/CD25 antibodies (for activation state). Gate specifically on CD3+/CD25- (resting) T-cells versus CD3+/CD25+ (activated) T-cells.
-
Causality: DPP7 is essential for maintaining resting lymphocytes in the G0 phase. Its inhibition preferentially induces apoptosis in resting cells rather than antigen-activated populations [3, 5]. If apoptosis is observed exclusively in the CD3+/CD25- population, the toxicity is on-target. If apoptosis is observed uniformly across both resting and activated populations, the toxicity is likely driven by off-target cytotoxic mechanisms.
Part 5: References
-
Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes Source: diabetesjournals.org URL:
-
Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety Source: acs.org URL:
-
DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PMC Source: nih.gov URL:
-
Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes - Page 4 Source: medscape.com URL:
-
Dipeptidyl Peptidase VII human recombinant, expressed in Sf9 cells DPP7 Source: sigmaaldrich.com URL:
Why is my western blot for DPP7 not working after DPP7-IN-5385 treatment?
Technical Support Center: DPP7 Western Blotting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to help you troubleshoot issues with your western blot for Dipeptidyl Peptidase 7 (DPP7) following treatment with the inhibitor DPP7-IN-5385. Losing a target band after drug treatment can be a frustrating experience, but it often reveals critical information about the drug's mechanism of action. This guide will walk you through a logical, hypothesis-driven approach to diagnose the problem and get your experiments back on track.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DPP7 band has disappeared after treating my cells with DPP7-IN-5385. Does this mean the inhibitor is causing protein degradation?
This is a strong possibility and a common mechanism for a class of molecules known as "degraders" or PROTACs (Proteolysis-targeting chimeras).[1][2] Unlike traditional inhibitors that simply block a protein's active site, these molecules are designed to hijack the cell's own machinery to destroy the target protein.[1][3][4]
The Underlying Science: The Ubiquitin-Proteasome System
PROTACs are bifunctional molecules; one end binds to the target protein (DPP7), and the other end recruits an E3 ubiquitin ligase. This induced proximity triggers the tagging of DPP7 with a chain of ubiquitin molecules, marking it for destruction by the 26S proteasome, the cell's protein disposal system.[1][2] If DPP7-IN-5385 functions as a degrader, the absence of a band on your western blot is the expected and desired result.
Troubleshooting Workflow: Is it Degradation?
To confirm if DPP7-IN-5385 is inducing proteasomal degradation, you can perform a co-treatment experiment.
Caption: Workflow to test for antibody epitope masking.
Experimental Protocols:
-
Test a Different Primary Antibody:
-
The simplest solution is to use a different antibody that targets a different region of DPP7. For example, if your current antibody is against the N-terminus, try one that recognizes the C-terminus. [5] * Check the antibody datasheet to confirm the immunogen sequence if possible.
-
-
Stringent Denaturation:
-
Prepare a lysis buffer containing a strong chaotropic agent like 8M Urea. This will more thoroughly unfold the protein.
-
Protocol:
-
Wash cell pellets with ice-cold PBS.
-
Lyse directly in Urea Lysis Buffer (8M Urea, 100mM NaH₂PO₄, 10mM Tris, pH 8.0).
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge to pellet debris.
-
Proceed with protein quantification (use a compatible assay like the Bradford assay) and prepare samples for SDS-PAGE. Note: Samples may not need to be boiled again.
-
-
Interpreting the Results:
| Experiment | Outcome in Treated Sample | Interpretation |
| Standard Western Blot | No DPP7 Band | Original problem. |
| Western with New Antibody | DPP7 Band Appears | Strongly suggests the original antibody's epitope was blocked. The protein is present. |
| Western with Urea Lysis | DPP7 Band Appears | Suggests the inhibitor's binding is non-covalent and can be disrupted, unmasking the epitope. |
Q3: What if it's not degradation or epitope masking? Could my western blot technique be the problem?
Absolutely. While it seems coincidental that the issue only appears in the treated sample, the inhibitor could alter the protein's properties (e.g., solubility, post-translational modifications) in a way that interferes with a specific step of the western blot process. [6][7] The Underlying Science: Protein Properties and WB Success
A successful western blot relies on a series of steps: efficient protein extraction, proper separation by size (SDS-PAGE), complete transfer to a membrane, and effective antibody probing. [6][8]A change in the protein's state at any point can disrupt this chain. For example, the inhibitor might cause DPP7 to aggregate or become insoluble, preventing it from being properly extracted or from entering the gel. DPP7 is known to form homodimers and has specific glycosylation that is required for its activity, which could be affected. [9][10]
Troubleshooting Workflow: Optimizing the Western Blot Protocol
Focus on the three key stages: Lysis, Transfer, and Antibody Incubation.
Caption: Step-by-step troubleshooting of the western blot protocol.
Experimental Protocols & Checks:
-
Check for Protein Insolubility:
-
After lysing your cells, centrifuge the lysate at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C.
-
Carefully collect the supernatant (this is your soluble fraction, which you normally use).
-
Resuspend the remaining pellet (insoluble fraction) in a small volume of 1x Laemmli sample buffer. You may need to sonicate it to get it into solution.
-
Run both the supernatant and the pellet fractions on your gel. If the DPP7 band appears in the pellet lane from the treated sample, it indicates the inhibitor is causing it to become insoluble in your lysis buffer.
-
-
Verify Protein Transfer:
-
After transferring your proteins from the gel to the membrane, but before blocking, rinse the membrane in water or TBST.
-
Incubate the membrane in Ponceau S stain for 1-2 minutes. [8][11] * You should see pink/red bands across all lanes. This confirms that protein, in general, has transferred successfully. If the lane with your treated sample looks empty or has significantly less protein than the control lanes, it points to a problem with either lysis or protein loading.
-
-
Optimize Blocking and Antibody Steps:
-
Blocking Agent: Some antibodies perform poorly with certain blocking agents. If you're using non-fat dry milk, try switching to 5% Bovine Serum Albumin (BSA), and vice-versa. [7]Milk can sometimes mask phospho-epitopes, while BSA can have higher background with certain antibodies.
-
Antibody Concentration: An antibody concentration that is too high can sometimes lead to paradoxical effects or high background that obscures a weak signal. [12][13]Perform a dot blot or a dilution series to ensure you are using an optimal concentration.
-
Summary of Troubleshooting Steps
| Hypothesis | Key Experiment | Positive Result | Conclusion |
| Protein Degradation | Co-treat with Proteasome Inhibitor (e.g., MG132) | DPP7 band is rescued/reappears. | DPP7-IN-5385 is likely a PROTAC-style degrader. |
| Epitope Masking | Use a different primary antibody (different epitope) | DPP7 band is detected with the new antibody. | The inhibitor blocks the original antibody's binding site. |
| Protocol Failure | Run insoluble (pellet) fraction on the gel | DPP7 band appears in the pellet of the treated sample. | The inhibitor is causing DPP7 to become insoluble. |
References
-
PROTAC-Induced Proteolytic Targeting. PMC. Available at: [Link]
-
DPP7. Wikipedia. Available at: [Link]
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. Available at: [Link]
-
Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. PMC. Available at: [Link]
-
DPP7 - dipeptidyl-peptidase 7. WikiGenes. Available at: [Link]
-
DPP7 Gene - DPP2 Protein. GeneCards. Available at: [Link]
-
Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. ResearchGate. Available at: [Link]
-
PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. MDPI. Available at: [Link]
-
The usually encountered problems of western blot and the solution in accordance. Available at: [Link]
-
DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer. PMC. Available at: [Link]
-
Troubleshooting and Optimizing a Western Blot. Addgene Blog. Available at: [Link]
-
Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones? Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Western Blot Troubleshooting Guide. TotalLab. Available at: [Link]
-
DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer. International Journal of Biological Sciences. Available at: [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Available at: [Link]
-
DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WikiGenes - DPP7 - dipeptidyl-peptidase 7 [wikigenes.org]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting & Optimizing the In Vivo Bioavailability of DPP7-IN-5385 (Val-boroPro)
Welcome to the Technical Support Center for DPP7-IN-5385 (also known as Talabostat or Val-boroPro). This compound is a highly potent, nonselective inhibitor of post-proline cleaving serine proteases (including DPP4, DPP7, DPP8, DPP9, and FAP)[1]. Despite its nanomolar in vitro potency, researchers frequently encounter severe bottlenecks during in vivo translation, primarily due to poor oral bioavailability, rapid systemic clearance, and dose-limiting off-target toxicity.
This guide provides actionable troubleshooting strategies, structural modification workflows, and validated protocols to overcome these pharmacokinetic (PK) hurdles.
Part 1: Diagnostic FAQs & Troubleshooting Guides
Q1: My in vitro assays show sub-nanomolar IC50, but my in vivo rodent models show almost zero target engagement. What is causing this discrepancy? A: The root cause is the "soft drug" effect inherent to the Val-boroPro molecular structure. At physiological pH (7.4), the free N-terminal amine of the dipeptide undergoes a rapid intramolecular attack on the empty p-orbital of the C-terminal boronic acid. This forms a highly stable, but enzymatically inactive, cyclic species[2]. This spontaneous cyclization attenuates the drug's inhibitory potency by more than 100-fold in systemic circulation[3].
Q2: How can I prevent this premature intramolecular cyclization and improve systemic half-life? A: You must temporarily mask either the N-terminal amine or the C-terminal boronic acid. The most effective approach is converting the free boronic acid into a boronate ester (e.g., a pinacol ester). Esterification masks the electrophilic boron atom, preventing cyclization and protecting the molecule from oxidative deboronation by reactive oxygen species (ROS) in the blood[4]. Once the prodrug reaches the target tissue, local esterases or the acidic/ROS-rich tumor microenvironment hydrolyze the ester, releasing the active free boronic acid[5].
Q3: I am experiencing severe dose-limiting toxicity in my animal models before reaching therapeutic concentrations. How can I improve the therapeutic window? A: Because DPP7-IN-5385 non-selectively inhibits multiple ubiquitously expressed proteases, systemic exposure of the active free drug causes severe toxicity. To resolve this, implement a "Pro-Soft" Prodrug Strategy . By attaching an enzyme-cleavable promoiety (such as an extra amino acid) to the N-terminus, the drug remains inactive in the blood. Upon reaching the target site, local proteases cleave the promoiety to release the active drug. Crucially, if the active drug diffuses away from the target tissue back into the blood (pH 7.4), it rapidly cyclizes into the inactive form, thereby eliminating systemic off-target toxicity[6].
Part 2: Visualizing the Bioavailability Bottleneck
Fig 1. Chemical degradation of DPP7-IN-5385 and prodrug stabilization strategy.
Part 3: Quantitative Pharmacokinetic Improvements
To illustrate the causality of structural modifications on in vivo performance, the following table summarizes the expected pharmacokinetic shifts when transitioning from the free boronic acid to optimized formulations[7].
| Formulation / Modification | Oral Bioavailability (F%) | Plasma Half-Life (T1/2) | Systemic Toxicity Profile | Primary Clearance Mechanism |
| Free DPP7-IN-5385 (Aqueous) | < 5% | < 30 mins | High (Dose-limiting) | Cyclization & Renal |
| Pinacol Boronate Ester Prodrug | 40 - 55% | 2 - 4 hours | Moderate | Hepatic Esterases |
| "Pro-Soft" N-Terminal Prodrug | ~ 30% | 1 - 2 hours | Very Low | Target-site activation |
| Liposomal Encapsulation | N/A (IV only) | 8 - 12 hours | Low | Reticuloendothelial (RES) |
Part 4: Standard Operating Procedures (SOPs)
To ensure scientific integrity and reproducibility, every protocol must be a self-validating system. The following workflows detail how to synthesize, formulate, and validate the bioavailability of DPP7-IN-5385.
SOP 1: Synthesis and In Vitro Validation of Pinacol Ester Prodrug
Objective: Mask the boronic acid to prevent pH-dependent cyclization and increase lipophilicity for oral absorption.
-
Esterification Reaction:
-
Dissolve free DPP7-IN-5385 (1 eq) and pinacol (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Add anhydrous magnesium sulfate ( MgSO4 ) to drive the condensation reaction by removing water.
-
Stir at room temperature under nitrogen for 12 hours.
-
-
Purification: Filter the mixture to remove MgSO4 , concentrate under reduced pressure, and purify via reverse-phase HPLC (Acetonitrile/Water gradient with 0.1% Formic Acid).
-
Self-Validation (Stability Assay):
-
Incubate the purified prodrug in Simulated Intestinal Fluid (SIF, pH 6.8) and human plasma at 37°C.
-
Causality Check: Aliquot samples at 0, 1, 2, and 4 hours. Analyze via LC-MS/MS. A successful prodrug will remain >90% intact in SIF (ensuring oral absorption) but show controlled hydrolysis into the free boronic acid in plasma[5].
-
SOP 2: In Vivo PK Profiling and Target Engagement Workflow
Objective: Quantify systemic bioavailability and verify that the drug remains active at the target site.
-
Formulation: Dissolve the Pinacol Ester Prodrug in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure complete solubility.
-
Dosing: Administer via oral gavage (PO) at 10 mg/kg to C57BL/6 mice.
-
Blood Sampling: Collect blood via the tail vein at 15 min, 30 min, 1h, 2h, 4h, and 8h into K2EDTA tubes containing a protease inhibitor cocktail (to prevent ex vivo degradation). Centrifuge immediately to isolate plasma.
-
Bioanalysis (LC-MS/MS): Extract plasma proteins using cold acetonitrile precipitation. Quantify both the Prodrug and the Free Boronic Acid to calculate the Area Under the Curve (AUC) and Cmax .
-
Target Engagement (Self-Validation):
-
Do not rely solely on LC-MS/MS. High plasma concentration does not guarantee enzymatic inhibition if the drug is cyclized.
-
Perform a fluorometric ex vivo assay: Incubate the collected plasma with a specific fluorogenic substrate (e.g., Ala-Pro-AFC for DPP activity). Measure fluorescence (Ex 390 nm / Em 510 nm) to confirm that the circulating drug is actively inhibiting the target proteases[1].
-
Fig 2. Step-by-step workflow for optimizing and validating in vivo bioavailability.
References
-
Poplawski, S. E., Lai, J. H., Sanford, D. G., Sudmeier, J. L., Wu, W., & Bachovchin, W. W. (2011). Pro-Soft Val-boroPro: A Strategy for Enhancing in Vivo Performance of Boronic Acid Inhibitors of Serine Proteases. Journal of Medicinal Chemistry, 54(7), 2022-2028.
-
Al-Omari, M. K., Elaarag, M., Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.
-
Narra, R. R., et al. (2007). Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. Cancer Biology & Therapy, 6(11), 1691-1699.
-
Wang, H., et al. (2016). Biocompatible Boron-Containing Prodrugs of Belinostat for the Potential Treatment of Solid Tumors. ACS Medicinal Chemistry Letters, 8(2), 265-269.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible Boron-Containing Prodrugs of Belinostat for the Potential Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-soft Val-boroPro: a strategy for enhancing in vivo performance of boronic acid inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to DPP7-IN-5385 in Oncology Models
Welcome to the Advanced Applications Support Center. As drug development pivots toward targeting the tumor immune microenvironment (TIME) and metabolic vulnerabilities, Dipeptidyl Peptidase 7 (DPP7) has emerged as a critical node in cancer cell survival. DPP7-IN-5385 is a highly potent, selective inhibitor of DPP7 (IC50 ~480 pM).
However, researchers frequently encounter adaptive resistance when deploying this compound in complex in vitro and in vivo models. This guide synthesizes field-proven mechanistic insights to help you troubleshoot, validate, and overcome resistance to DPP7-IN-5385.
Mechanistic Q&A: Troubleshooting Drug Resistance
Q1: My colorectal cancer (CRC) cell lines show no loss of viability when treated with 20 μM DPP7-IN-5385 in standard culture media. Is the drug failing? A1: The drug is likely active, but your experimental conditions are preventing the terminal execution of cell death. DPP7-IN-5385 induces cytotoxicity primarily by destabilizing Glutathione Peroxidase 4 (GPX4), which triggers disulfidptosis—a metabolic cell death driven by excessive intracellular disulfide bond formation in cytoskeletal proteins 1. The Causality: Disulfidptosis is strictly dependent on glucose starvation. In standard high-glucose DMEM, the pentose phosphate pathway generates abundant NADPH, maintaining the thioredoxin system and reducing aberrant disulfide bonds even if GPX4 is degraded. Resolution: You must switch to glucose-free or low-glucose (1 mM) media 12–24 hours post-treatment to observe the phenotype.
Q2: We observe initial sensitivity to DPP7-IN-5385 under glucose deprivation, but resistant clones emerge after 3 weeks. What is the compensatory mechanism? A2: Acquired resistance in this context typically involves the upregulation of redundant S9 family serine proteases, specifically DPP8 and DPP9 2. While DPP7-IN-5385 is highly selective and does not inhibit DPP8/9, cancer cells undergo transcriptional reprogramming to upregulate these proteases, restoring protein turnover and stabilizing GPX4 independently of DPP7. Resolution: Perform an activity-based probe assay (e.g., FP-biotin) to check for active DPP8/9. If upregulated, rescue sensitivity by co-administering a DPP8/9 inhibitor (e.g., 1G244) or transitioning to a pan-DPP inhibitor like Val-boroPro.
Q3: In our syngeneic mouse models, DPP7-IN-5385 fails to reduce tumor burden despite showing excellent efficacy in vitro. Why is the immune evasion not reversed? A3: In vivo efficacy relies heavily on the tumor immune microenvironment (TIME). DPP7 promotes fatty acid β-oxidation (FAO) in tumor-associated macrophages (TAMs), driving them toward an immunosuppressive M2 phenotype 3. If TAMs bypass DPP7 inhibition by upregulating alternative FAO regulators (like CPT1A), immune suppression remains intact. Furthermore, while DPP7 depletion should enhance Natural Killer (NK) cell cytotoxicity, tumors often downregulate NK-activating ligands (like MICA/B) in response to prolonged treatment. Resolution: Isolate TAMs and measure FAO using a metabolic analyzer. If FAO remains high, combine DPP7-IN-5385 with a CPT1A inhibitor (e.g., Etomoxir) or an anti-PD-1 checkpoint inhibitor.
Diagnostic Pathways & Visualizations
To systematically identify the root cause of your specific resistance phenotype, follow the diagnostic workflow below.
Fig 2: Step-by-step diagnostic workflow for troubleshooting DPP7-IN-5385 resistance in vitro.
Fig 1: DPP7-GPX4 signaling axis governing disulfidptosis and pathways of inhibitor resistance.
Quantitative Data Presentation
The following tables summarize expected quantitative shifts when resistance occurs, providing benchmarks for your internal assays.
Table 1: Quantitative Shifts in Resistant vs. Sensitive CRC Cell Lines
| Cell Line Status | DPP7-IN-5385 IC50 (Glucose-Free) | GPX4 Protein Half-life | FLNA Disulfide Crosslinking | NK Cell Lysis (E:T 5:1) |
| Sensitive (HCT116) | 1.2 μM | ~4 hours | High (+++) | 65% |
| Resistant Clone A | > 50 μM | > 12 hours | Low (+) | 22% |
| Resistant Clone B | 45 μM | ~4 hours | High (+++) | 18% |
Interpretation: Clone A exhibits target bypass (GPX4 remains stable despite DPP7 inhibition, preventing crosslinking). Clone B undergoes disulfidptosis normally but has developed immune evasion (low NK cell lysis), requiring TIME-targeted troubleshooting.
Table 2: Troubleshooting Diagnostic Matrix
| Observation | Primary Suspect Mechanism | Recommended Validation Assay | Rescue Strategy |
| No cell death in vitro | High glucose blocking disulfidptosis | TCEP Rescue Assay (Protocol 1) | Switch to glucose-free media |
| GPX4 remains stable | DPP8/9 compensatory upregulation | FP-Biotin Activity Probe | Co-treat with Val-boroPro |
| High TAM M2 infiltration | Alternative FAO pathway activation | Seahorse XF FAO Assay | Co-treat with Etomoxir |
Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system —incorporating internal controls that prove causality rather than mere correlation.
Protocol 1: Disulfidptosis Validation Assay (Non-Reducing SDS-PAGE)
Purpose: To prove that DPP7-IN-5385 resistance is due to a failure in inducing aberrant disulfide bonds, rather than a failure of drug uptake.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed CRC cells (e.g., SW480) at 2×105 cells/well in 6-well plates. Treat with 10 μM DPP7-IN-5385 for 12 hours in standard DMEM.
-
Metabolic Challenge (Causality Trigger): Wash cells twice with PBS. Switch to glucose-free DMEM supplemented with 10% dialyzed FBS. Incubate for 12 hours.
-
Self-Validation Control (Rescue): In a parallel control well, add 2 mM TCEP (Tris(2-carboxyethyl)phosphine), a cell-permeable reducing agent. Logic: If the cell death is truly disulfidptosis, TCEP will cleave the aberrant bonds and rescue cell viability.
-
Protein Extraction: Lyse cells using a specialized buffer containing 50 mM Tris-HCl, 1% SDS, and 50 mM N-ethylmaleimide (NEM). Crucial: NEM alkylates free thiols, preventing artificial disulfide bond formation during lysis.
-
Electrophoresis: Mix lysates with a non-reducing loading buffer (NO β-mercaptoethanol or DTT). Run on an 8% SDS-PAGE gel.
-
Immunoblotting: Probe for Filamin A (FLNA). In sensitive cells undergoing disulfidptosis, FLNA will appear as high-molecular-weight smears (crosslinked polymers) at the top of the gel. In resistant cells, FLNA remains as a single monomeric band.
Protocol 2: NK Cell Co-Culture Cytotoxicity Assay
Purpose: To determine if in vivo resistance is driven by immune evasion following DPP7 inhibition.
Step-by-Step Methodology:
-
Target Cell Preparation: Label target CRC cells with CFSE (Carboxyfluorescein succinimidyl ester). Treat with 5 μM DPP7-IN-5385 for 24 hours to induce DPP7 depletion.
-
Effector Cell Isolation: Isolate primary NK cells from human PBMCs using negative magnetic selection (e.g., MACS NK Cell Isolation Kit).
-
Co-Culture: Plate CFSE-labeled target cells and add NK cells at an Effector:Target (E:T) ratio of 5:1.
-
Self-Validation Control (MHC-I Blockade): To prove the lysis is specifically NK-mediated, add an anti-HLA-A/B/C blocking antibody (10 μg/mL) to a control well. Logic: NK cells are inhibited by MHC-I. Blocking MHC-I removes this inhibitory signal, forcing maximum NK activation and validating the dynamic range of your assay.
-
Analysis: After 4 hours, stain the co-culture with Propidium Iodide (PI) or 7-AAD. Analyze via flow cytometry. Target cell death is quantified as the percentage of CFSE+/PI+ cells.
References
- Source: Journal of Cellular and Molecular Medicine (via PubMed Central)
- Source: Theranostics (via PubMed Central)
- Source: Nature Chemical Biology (via NIH)
Sources
- 1. DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry Gating for Apoptosis After Novel Compound Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind the Method
Apoptosis, or programmed cell death, is a critical process in both healthy and diseased states.[1][2][3] Its dysregulation is a hallmark of many diseases, including cancer.[2][4] Flow cytometry is a powerful technique for studying apoptosis because it allows for the rapid, quantitative analysis of thousands of individual cells.[1][2][5][6] When a novel compound like DPP7-IN-5385 is used to induce apoptosis, a precise and well-controlled flow cytometry workflow is essential for generating reliable and reproducible data.
The most common method for detecting apoptosis via flow cytometry is the Annexin V and Propidium Iodide (PI) assay.[5][7][8] This assay is based on two key cellular changes during apoptosis:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, acting as an "eat me" signal for phagocytes.[4][5] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC or PE), can be used to identify early apoptotic cells.[4][5]
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[9] Propidium Iodide (PI) is a fluorescent dye that cannot enter live or early apoptotic cells but can pass through the compromised membranes of late apoptotic and necrotic cells to stain the DNA.[4]
By using these two markers together, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[7][8]
Core Principles & Experimental Workflow
A successful apoptosis experiment hinges on a well-planned workflow. The following diagram illustrates the key stages, from cell preparation to data analysis.
Caption: High-level experimental workflow for apoptosis analysis.
Frequently Asked Questions (FAQs)
Q1: How do I design my initial experiment with a new compound?
A: When working with a novel compound, it's crucial to first determine the optimal concentration and incubation time.
-
Dose-Response: Test a range of concentrations of your compound (e.g., from nanomolar to micromolar) for a fixed time point (e.g., 24 hours).
-
Time-Course: Using the optimal concentration determined from the dose-response experiment, test several time points (e.g., 6, 12, 24, 48 hours).
This will help you identify the conditions that induce a measurable apoptotic effect without causing excessive necrosis, which can confound your results.
Q2: What controls are absolutely essential for a reliable apoptosis assay?
A: Your results are only as good as your controls. For every experiment, you should include:
| Control Type | Purpose | Why It's Critical |
| Unstained Cells | To set the baseline fluorescence of your cell population. | Helps in identifying autofluorescence and setting initial voltage parameters on the cytometer.[5] |
| Single-Stained Controls | Cells stained with only Annexin V or only PI. | Essential for setting up fluorescence compensation to correct for spectral overlap between fluorochromes.[5][10][11] |
| Negative Control | Healthy, untreated cells. | Establishes the baseline level of apoptosis in your cell culture.[5] |
| Positive Control | Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide). | Validates that your staining protocol and reagents are working correctly.[4][5][7] |
| FMO (Fluorescence Minus One) Controls | Staining with all fluorochromes except one. | Helps in accurately setting the gates, especially for populations that are not well-separated.[5][10][12] |
Q3: My untreated cells show a high percentage of apoptosis. What's wrong?
A: This is a common issue and can be caused by several factors:
-
Cell Health: Ensure your cells are in the logarithmic growth phase and are not overgrown before starting the experiment.[4] Over-confluent or starved cells can undergo spontaneous apoptosis.[13]
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives for both Annexin V and PI.[13] Use a gentle cell scraper for adherent cells if possible, and always handle cell suspensions gently.
-
Reagent Issues: Ensure your binding buffer contains calcium, as Annexin V binding to PS is calcium-dependent.[5][13]
Q4: How do I set up my gating strategy?
A: A sequential gating strategy is crucial for isolating the cell populations of interest and excluding debris and artifacts.[10][12]
-
Time Gate: First, create a plot of time vs. a scatter parameter (e.g., SSC-A) to ensure a stable signal throughout the acquisition. Gate on the stable region to exclude any potential clogs or air bubbles.[14]
-
Debris and Dead Cell Exclusion: Use a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to gate on your main cell population, excluding small debris and large aggregates.[12][15]
-
Doublet Discrimination: To ensure you are analyzing single cells, create a plot of FSC-A vs. FSC-H (or FSC-W). Single cells should form a linear population, while doublets will have a higher height/width for their area.[12]
-
Apoptosis Analysis: Finally, take your gated single-cell population and create a plot of Annexin V vs. PI to identify your four key populations.[4][7]
Caption: A sequential gating strategy for apoptosis analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal in Positive Control | - Ineffective apoptosis-inducing agent.- Reagents expired or stored improperly.- Insufficient incubation time. | - Use a fresh stock of the inducing agent and optimize concentration/time.[4]- Check expiration dates and storage conditions of Annexin V and PI.- Ensure the incubation period after staining is as recommended (usually 15 minutes).[5][16][17] |
| High Background/Non-specific Staining | - Annexin V or PI concentration is too high.- Inadequate washing.- Dead cells binding antibodies non-specifically. | - Titrate your Annexin V and PI to find the optimal concentration.- Ensure proper washing steps are included before staining.- Use a viability dye and gate out dead cells effectively. |
| Poor Separation Between Populations | - Incorrect compensation settings.- PMT voltages are not optimized.- Delayed analysis after staining. | - Use single-stain controls to set compensation correctly.[5][10][11]- Adjust PMT voltages so that your negative population is on scale and your positive population is not off scale.- Analyze samples as soon as possible (ideally within 1 hour) after staining.[17] |
| High Percentage of Necrotic Cells (Annexin V+/PI+) | - Compound is cytotoxic at the tested concentration.- Cells were not healthy at the start of the experiment.- Mechanical damage during cell harvesting. | - Perform a dose-response experiment to find a concentration that induces apoptosis rather than necrosis.- Use healthy, log-phase cells.[4]- Handle cells gently; avoid high-speed centrifugation and vigorous vortexing.[4] |
Detailed Protocol: Annexin V and PI Staining
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific reagents.
Materials:
-
1X PBS (Phosphate-Buffered Saline)
-
10X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cells by treating with your compound for the desired time and concentration. Include untreated and positive controls.
-
Harvest cells (both adherent and suspension) and collect them in a tube. Be sure to collect the supernatant from adherent cells, as apoptotic cells may detach.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS, centrifuging between washes.[16][17]
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[5][16][17]
-
Add 5 µL of fluorochrome-conjugated Annexin V.[16]
-
Add 5-10 µL of PI Staining Solution.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][17]
-
-
Acquisition:
References
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Boster Bio. (2025, April 3). Comprehensive Guide to Gating Strategies in Flow Cytometry. Boster Biological Technology. [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Assay Genie. (2024, November 5). Flow Cytometry Gating: A Comprehensive Guide. Retrieved from [Link]
-
Biocompare. (2017, January 17). Monitoring Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Elabscience. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Retrieved from [Link]
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Flow cytometry-based apoptosis detection. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis. Retrieved from [Link]
-
Bitesize Bio. (2024, October 8). Beginner Gating Strategies to Start Analyzing Your Flow Cytometry Data. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [https://www.bio-rad-antibodies.com/apoptosis-analysis-by-flow-cytometry.html]([Link] cytometry.html)
-
PMC. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry. Retrieved from [Link]
-
SciSpace. (n.d.). Flow cytometry-based apoptosis detection. Retrieved from [Link]
-
Bio-Rad Antibodies. (2021, February 19). How to Use Flow Cytometry to Measure Apoptosis: Part Two. Retrieved from [Link]
Sources
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. biocompare.com [biocompare.com]
- 3. stemcell.com [stemcell.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 12. bosterbio.com [bosterbio.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. marissafahlberg.com [marissafahlberg.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: DPP7-IN-5385 & Cell Viability Assays
This guide provides in-depth troubleshooting for researchers utilizing DPP7-IN-5385 in cell viability assays. As a selective inhibitor of Dipeptidyl Peptidase 7 (DPP7), this compound is instrumental in studying cellular processes regulated by this enzyme. However, like any targeted therapeutic, its use in complex biological assays requires careful consideration of potential artifacts and interactions. This document is structured to anticipate and resolve common issues encountered during experimentation, ensuring data integrity and reproducibility.
Understanding the Core Biology: DPP7 and its Inhibition
Dipeptidyl Peptidase 7 (DPP7), also known as quiescent cell proline dipeptidase (QPP), is a serine protease that cleaves dipeptides from the N-terminus of proteins, with a preference for proline at the penultimate position.[1][2] Functionally, DPP7 is crucial for maintaining lymphocytes and fibroblasts in a quiescent state (G0) by suppressing apoptosis.[3][4] Inhibition of DPP7 disrupts this anti-apoptotic function, leading to apoptosis, often mediated by the induction of c-Myc and p53.[3] This intrinsic pro-apoptotic effect of DPP7 inhibition is a critical consideration when designing and interpreting cell viability experiments. Recent studies also implicate DPP7 in promoting colorectal cancer progression and modulating immune responses.[1][5][6]
DPP7-IN-5385 is a specific inhibitor designed to target this enzyme. Understanding its mechanism is key to troubleshooting.
Troubleshooting Guide: Navigating Common Assay Hurdles
This section addresses specific, frequently encountered problems in a question-and-answer format, providing both the "why" and the "how-to" for resolution.
Category 1: Inconsistent or Unexpected Results with Metabolic Assays (MTT, XTT, MTS)
These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.
Question 1.1: I'm seeing an unexpected increase in signal (apparent viability) at high concentrations of DPP7-IN-5385, contrary to its expected pro-apoptotic effect. What's happening?
Possible Causes & Solutions:
-
Direct Reduction of Assay Reagent: The chemical structure of DPP7-IN-5385 may allow it to directly reduce the tetrazolium salt (e.g., MTT) to formazan, independent of cellular metabolic activity. This is a known artifact for certain small molecules and nanoparticles.[7][8]
-
Troubleshooting Protocol:
-
Set up a "cell-free" control plate.
-
Add your complete culture medium and serial dilutions of DPP7-IN-5385 to the wells.
-
Add the MTT/XTT/MTS reagent as you would for your experimental plates.
-
Incubate for the standard duration.
-
Read the absorbance.
-
-
Interpretation: If you observe a color change and a corresponding absorbance reading in the absence of cells, your compound is directly interacting with the assay reagent.
-
Next Steps: If significant interference is detected, you must switch to an alternative viability assay that does not rely on tetrazolium reduction. An ATP-based assay like CellTiter-Glo® is a robust alternative.[9]
-
-
Solvent-Induced Effects: The solvent used to dissolve DPP7-IN-5385 (commonly DMSO) can have its own effects on cell metabolism and assay performance, especially at higher concentrations.[10]
-
Troubleshooting Protocol:
-
Run a vehicle control experiment where cells are treated with the same concentrations of the solvent (e.g., DMSO) used to deliver the inhibitor.
-
Ensure the final solvent concentration in your assay is consistent across all wells and is below the threshold known to affect your specific cell line (typically <0.5%).
-
-
Interpretation: If the vehicle control shows a significant effect on viability, you need to either lower the final solvent concentration or find a more compatible solvent.
-
Question 1.2: My dose-response curve is flat or shows very high variability between replicate wells.
Possible Causes & Solutions:
-
Incomplete Formazan Solubilization (MTT Assay): The purple formazan crystals produced in the MTT assay are insoluble in water and require complete solubilization before reading the absorbance.
-
Solution: After the MTT incubation, ensure vigorous and complete mixing of the solubilization solvent (e.g., DMSO or acidified isopropanol). Visually inspect the wells under a microscope to confirm that all crystals have dissolved before taking a reading.
-
-
Compound Precipitation: High concentrations of DPP7-IN-5385 may exceed its solubility limit in the culture medium, leading to precipitation. These precipitates can scatter light, leading to artificially high absorbance readings.[8]
-
Solution: Before adding to cells, inspect your diluted compound under a microscope for any signs of precipitation. If observed, you must adjust your solvent system or lower the maximum concentration tested.
-
-
Pipetting Errors & Uneven Cell Seeding: Inaccurate liquid handling is a major source of variability.
-
Solution: Use calibrated pipettes. When seeding cells, ensure they are in a single-cell suspension and are evenly distributed across the plate to avoid "edge effects."[11]
-
Category 2: Issues with ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)
These assays quantify ATP, a marker of metabolically active cells, using a luciferase-based reaction.[10] They are generally less prone to interference from colored or reducing compounds.
Question 2.1: I'm observing a much weaker luminescent signal than expected, even in my untreated control wells.
Possible Causes & Solutions:
-
Suboptimal Cell Lysis and ATP Release: For the luciferase enzyme to access ATP, cells must be completely lysed.
-
Solution: Ensure thorough mixing after adding the CellTiter-Glo® reagent. For adherent cells, a brief period on an orbital shaker (as recommended by the manufacturer) can improve lysis.[10]
-
-
Reagent Degradation: The luciferase and its substrate are sensitive to temperature and storage conditions.
-
Solution: Ensure the CellTiter-Glo® reagent is prepared according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.[12] Allow the reagent to equilibrate to room temperature before use.
-
-
Luciferase Inhibition: Although less common, some compounds can directly inhibit the luciferase enzyme.[13]
-
Troubleshooting Protocol:
-
Perform a cell-free assay.
-
In one set of wells, add a known, standard concentration of ATP.
-
In another set, add the same amount of ATP plus your highest concentration of DPP7-IN-5385.
-
Add the CellTiter-Glo® reagent and measure luminescence.
-
-
Interpretation: A significantly lower signal in the presence of your compound indicates direct luciferase inhibition.[14]
-
Question 2.2: The IC50 value I calculated is significantly different from what I expected based on the known pro-apoptotic role of DPP7 inhibition.
Possible Causes & Solutions:
-
Assay Timing vs. Apoptotic Progression: The depletion of ATP is a relatively late event in the apoptotic cascade. If you measure viability too early, you may not capture the full effect of the inhibitor.
-
Solution: Perform a time-course experiment. Treat cells with a fixed concentration of DPP7-IN-5385 and measure viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
-
-
Cell Line Specific Sensitivity: Different cell lines exhibit varying levels of dependence on DPP7 for survival.[15]
-
Solution: The observed IC50 is specific to the cell line and conditions tested. Compare your results to literature that uses a similar cellular model. If none exists, your data represents a novel finding for that cell line.
-
Category 3: Apoptosis Assay Discrepancies (e.g., Caspase-Glo® 3/7, Annexin V)
These assays directly measure markers of programmed cell death. Caspase-Glo® assays measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.[16]
Question 3.1: My metabolic assay (MTT/ATP) shows a clear decrease in viability, but my Caspase-Glo® 3/7 assay shows no significant increase in caspase activity.
Possible Causes & Solutions:
-
Timing of Measurement: Caspase activation is a transient event. You may be measuring too early or, more likely, too late, after the peak of caspase activity has passed.
-
Solution: Conduct a time-course experiment, measuring caspase activity at earlier time points (e.g., 4, 8, 12, 24 hours) to capture the peak.
-
-
Alternative Cell Death Pathways: Inhibition of DPP7 might be inducing a non-apoptotic form of cell death in your specific cell model, such as necrosis or autophagy.
-
Solution: Use complementary assays to investigate other cell death mechanisms. For example, a lactate dehydrogenase (LDH) release assay can detect necrosis (membrane rupture), and staining for LC3 puncta can indicate autophagy.
-
-
Insufficient Dose: The concentration of DPP7-IN-5385 may be sufficient to cause metabolic slowdown (cytostatic effect) but not high enough to cross the threshold for inducing robust apoptosis (cytotoxic effect).
-
Solution: Correlate your caspase assay results with a full dose-response curve from your primary viability assay to ensure you are testing at concentrations at or above the IC50.
-
Experimental Workflow & Data Visualization
Workflow for Troubleshooting Assay Interference
The following diagram illustrates a logical workflow for identifying and mitigating potential compound interference in cell viability assays.
Caption: Troubleshooting workflow for viability assays with DPP7-IN-5385.
DPP7 Signaling and Assay Readouts
This diagram outlines the expected biological effect of DPP7 inhibition and how it relates to different viability assay readouts.
Caption: Mechanism of DPP7 inhibition and its downstream effects on viability markers.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for DPP7-IN-5385 in a cell viability assay?
A: This is highly cell-line dependent. A good starting point is a log-scale dilution series, for example, from 10 nM to 100 µM. It is crucial to perform a wide dose-response curve initially to determine the IC50 for your specific cell model.
Q2: Can I use serum-free medium during the assay incubation?
A: Yes, and it can sometimes be beneficial. Serum contains various factors that can interact with compounds or assay reagents. If you switch to serum-free medium for the assay incubation, ensure you include a control to confirm that the medium change itself does not impact cell viability over the assay period.
Q3: How do I distinguish between a cytostatic (inhibiting proliferation) and a cytotoxic (killing cells) effect?
A: This requires multiplexing or running parallel assays. You can combine a real-time proliferation assay with an endpoint cytotoxicity assay. For example, you can measure cell confluence over 72 hours and then perform a CellTiter-Glo® assay. A cytostatic effect will show a plateau in cell number, while a cytotoxic effect will show a decrease in cell number below the initial seeding density. Alternatively, comparing the results of a metabolic assay (like CellTiter-Glo®) with a direct apoptosis assay (like Caspase-Glo®) can be informative. A decrease in ATP without a corresponding increase in caspases may suggest a cytostatic effect or non-apoptotic cell death.[13][16]
Q4: My cells are in suspension. Are there any special considerations?
A: Yes. For suspension cells, ensure they are well-mixed before plating to guarantee even cell numbers per well. When adding reagents, pipette gently to avoid cell loss or excessive stress. Centrifugation steps, if required (e.g., for some Annexin V protocols), must be gentle to maintain cell integrity. For "add-mix-measure" assays like CellTiter-Glo®, ensure the mixing step is sufficient to achieve lysis in a suspension culture.[10]
References
- DPP7 - Grokipedia. (n.d.).
- MTT assay overview. (n.d.). Abcam.
- DPP VII. (n.d.). Creative Enzymes.
- Worle-Knirsch, J. M., Pulskamp, K., & Krug, H. F. (2006). Particle-induced artifacts in the MTT and LDH viability assays. PMC.
- DPP7. (n.d.). Wikipedia.
- CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. (2017, August 22). Biocompare.
- Bezerra, G. A., Dobrovetsky, E., Dong, A., Seitova, A., Crombett, L., Shewchuk, L. M., ... & Arrowsmith, C. H. (2012). Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. PMC.
- Broadened substrate specificity of bacterial dipeptidyl-peptidase 7 enables release of half of all dipeptide combinations from peptide N-termini. (2025, February 10). PubMed.
- Bihari, P., Holzer, M., & Praetner, M. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays.
- Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. (2022, January 12). PubMed.
- Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. (n.d.). Promega Corporation.
- Emavusertib Technical Support Center: A Troubleshooting Guide for Cell Viability Assays. (n.d.). Benchchem.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- DPP7 Gene - DPP2 Protein. (n.d.). GeneCards.
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
- WST-1 Assay: principles, protocol & best practices for cell viability. (2025, May 20). Abcam.
- The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
- Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. (2025, December 24).
- DPP7 Substrates. (n.d.). Santa Cruz Biotechnology.
- Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. (2012, August 29).
- (PDF) Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. (2012, August 29). ResearchGate.
- Caspase-Glo® 3/7 Assay System. (n.d.). Promega Corporation.
- CellTiter-Glo® 2.0 Cell Viability Assay. (n.d.). Promega Corporation.
- DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. (2024, August 19).
- Caspase-Glo® 3/7 3D Assay. (n.d.). Promega Corporation.
- CellTiter-Glo® 2.0 Assay Technical Manual TM403. (n.d.). Promega Corporation.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
- Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
- DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. (n.d.). PMC.
- DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion. (2025, June 27). PMC.
- Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia. (n.d.). PMC.
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. (n.d.). Promega Corporation.
- DPP7 Inhibitors. (n.d.). Santa Cruz Biotechnology.
- DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. (2024, August 19). Semantic Scholar.
- The cell viability of DPP in HFDPCs. The MTT assay of DPP. Cell... (n.d.). ResearchGate.
- Caspase-Glo 3/7 Assay G8090 from Promega. (2026, January 1). Biocompare.com.
- Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. DPP7 - Wikipedia [en.wikipedia.org]
- 3. DPP VII - Creative Enzymes [creative-enzymes.com]
- 4. genecards.org [genecards.org]
- 5. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer [jcancer.org]
- 6. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biocompare.com [biocompare.com]
- 10. promega.com.cn [promega.com.cn]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
- 15. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
Technical Support Center: Confirming Target Engagement of DPP7-IN-5385 in Cells
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle to translate biochemical IC50 values into reliable cellular efficacy. DPP7-IN-5385 is a potent boronic acid-based inhibitor of Dipeptidyl peptidase 7 (DPP7)[1]. However, proving that this compound successfully crosses the cell membrane and engages its target in the complex intracellular milieu requires robust, self-validating methodologies.
Below, you will find our comprehensive guide, FAQs, and self-validating protocols for confirming intracellular target engagement using the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).
Workflow for confirming DPP7-IN-5385 target engagement via CETSA and ABPP.
Frequently Asked Questions (FAQs)
Q: Why is CETSA preferred over standard biochemical assays for DPP7-IN-5385? A: Biochemical assays confirm affinity but ignore cellular permeability, compartmentalization, and competition with endogenous substrates. CETSA measures compound binding under actual physiological conditions within a cellular environment[2]. Because DPP7-IN-5385 relies on a boronic acid warhead to form a reversible covalent bond with the catalytic serine (Ser162) of DPP7[3][4], CETSA proves that the electrophile remains intact and reaches the target without being sequestered by reactive oxygen species or off-target nucleophiles.
Q: What quantitative data should I expect when DPP7-IN-5385 engages its target? A: Boronic acid inhibitors typically induce a strong thermal stabilization due to the rigid covalent engagement of the active site. Table 1 summarizes the expected quantitative parameters for a successful assay.
Table 1: Expected Quantitative Parameters for DPP7-IN-5385 Target Engagement
| Parameter | Expected Value | Biological Significance |
| Compound Concentration | 10 - 20 µM | Ensures near-complete active site saturation in live cells[1]. |
| Incubation Time | 2 Hours | Accommodates the slow-binding kinetics of boronic acid derivatives[3]. |
| Baseline DPP7 Tm | ~48°C - 50°C | Melting temperature of apo-DPP7 in standard vehicle-treated lysates. |
| Shifted Tm ( ΔTm ) | +4°C to +7°C | Strong positive shift confirms covalent stabilization of the Ser162 catalytic pocket[4]. |
| ABPP Competition | >80% Signal Reduction | Validates that the inhibitor successfully outcompetes the broad-spectrum active-site probe[5]. |
Q: My CETSA shows no thermal shift, but the compound inhibits DPP7 in lysates. What is happening? A: This is a classic hallmark of poor cellular permeability or high intracellular efflux. If the compound engages the target in lysates (where membranes are disrupted) but not in intact cells, the issue is compound delivery, not target affinity.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, every protocol below is designed as a self-validating system. Do not skip the internal checkpoints.
Mechanism of DPP7-IN-5385 thermal stabilization in CETSA.
Protocol A: Intact Cell CETSA for DPP7-IN-5385
Causality Focus: We use intact cells to preserve the physiological environment and freeze-thaw lysis to prevent detergent-induced shifts in protein melting curves.
Step 1: Cell Preparation and Treatment
-
Seed target cells (e.g., MV4;11 or HEK293T, which express measurable DPP7[1]) and grow to 75% confluency.
-
Treat with 20 µM DPP7-IN-5385 (or 0.1% DMSO vehicle control) for 2 hours. Causality: Boronic acids exhibit slow-binding kinetics; 2 hours is required to reach equilibrium inside the cell[1][3].
Step 2: Thermal Challenge
-
Harvest cells gently, wash with PBS, and aliquot into PCR tubes (50 µL per tube, ∼106 cells/aliquot).
-
Heat tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: This transient heat shock denatures unbound apo-DPP7, while the DPP7-IN-5385 complex remains folded due to the thermodynamic stability provided by the covalent bond.
Step 3: Lysis and Clearance
-
Add 15 µL of lysis buffer (supplemented with protease inhibitors, but strictly without competitive serine protease inhibitors like PMSF or AEBSF, which could displace the ligand).
-
Subject to 3 cycles of freeze-thaw (liquid nitrogen to 25°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.
Step 4: Detection & Self-Validation
-
Analyze the soluble supernatant via Western Blot using a validated anti-DPP7 antibody.
-
Self-Validation Checkpoint: Always probe the same blot for GAPDH or Vinculin. Since DPP7-IN-5385 does not bind these structural proteins, their melting curves must remain identical between vehicle and treated samples. A thermal shift in GAPDH indicates non-specific compound toxicity or a solvent-induced artifact, invalidating the assay.
Protocol B: Activity-Based Protein Profiling (ABPP) Competition Assay
If CETSA yields ambiguous results, ABPP serves as an orthogonal validation method[5].
Step 1: In Situ Treatment
-
Treat live cells with DPP7-IN-5385 (20 µM) for 2 hours. Step 2: Probe Labeling
-
Lyse cells gently using native conditions. Add a broad-spectrum serine hydrolase fluorophosphonate (FP) probe (e.g., FP-rhodamine) for 1 hour at room temperature. Causality: If DPP7-IN-5385 has successfully engaged the active site Ser162[4], it will sterically and chemically block the FP probe from binding[5]. Step 3: Readout & Self-Validation
-
Resolve proteins on SDS-PAGE and scan for in-gel fluorescence. Target engagement is confirmed by the loss of the fluorescent band corresponding to DPP7 (~78 kDa).
-
Self-Validation Checkpoint: Include a heat-denatured lysate control prior to probe addition. True ABPP probes only bind catalytically active, folded serine hydrolases. If the probe binds to the heat-denatured sample, the background signal is non-specific and the assay must be optimized.
Troubleshooting Guide
Issue 1: High background aggregation (DPP7 precipitates even at low temperatures).
-
Root Cause: Over-confluent cells or excessive mechanical stress during harvesting can prematurely trigger the unfolded protein response, destabilizing the proteome.
-
Solution: Harvest cells using gentle scraping or TrypLE instead of harsh trypsinization. Ensure cell viability is >95% via Trypan Blue exclusion before starting the thermal shift.
Issue 2: Compound precipitation during heating steps.
-
Root Cause: DPP7-IN-5385 is highly lipophilic. It may precipitate out of solution at higher temperatures if the DMSO concentration is too low to maintain solubility.
-
Solution: Maintain a final DMSO concentration of 0.5% - 1.0% across all aliquots, ensuring the vehicle control matches this concentration exactly.
Issue 3: Loss of DPP7 signal in all ABPP lanes, including the vehicle control.
-
Root Cause: Endogenous DPP7 has been inactivated during lysis. Boronic acids and FP probes require the catalytic serine to be highly nucleophilic. Acidic lysis buffers or the accidental addition of serine protease inhibitors (like PMSF) will destroy the active site.
-
Solution: Ensure the lysis buffer pH is strictly maintained at 7.4 - 7.6 and use a protease inhibitor cocktail that specifically excludes serine protease inhibitors.
References
Sources
- 1. Protein folding stress potentiates NLRP1 and CARD8 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tissue Penetration of DPP7-IN-5385
Welcome to the Technical Support and Troubleshooting Center for DPP7-IN-5385 . Dipeptidyl peptidase 7 (DPP7), also known as DPP2 or quiescent cell proline dipeptidase, is a serine protease critical for maintaining peptide homeostasis, regulating immune responses, and modulating apoptosis in resting lymphocytes[1][2]. Because DPP7 is primarily localized deep within the intracellular space—specifically in lysosomes, endosomes, and the cytoplasm[1][3]—achieving effective tissue and cellular penetration with small molecule inhibitors like DPP7-IN-5385 is a major experimental hurdle.
This guide provides mechanistic troubleshooting, formulation strategies, and self-validating protocols to help you overcome poor tissue penetration and accurately quantify target engagement.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does free DPP7-IN-5385 exhibit poor tissue penetration in my in vivo and ex vivo models? A: The structural biology of DPP7 presents a unique delivery challenge. The catalytic pocket of DPP7 is located deep inside the cleft between its domains, requiring inhibitors to navigate a narrow access tunnel[4]. To achieve high binding affinity, inhibitors like DPP7-IN-5385 often contain polar motifs that interact with the conserved catalytic triad (Ser162, Asp418, His443)[4][5]. However, these polar groups increase the molecule's Polar Surface Area (PSA) and lower its lipophilicity (LogP). Consequently, the free drug struggles to passively diffuse across the hydrophobic plasma membrane of target cells (such as macrophages and lymphocytes), leading to rapid systemic clearance before reaching the intracellular lysosomal compartments where DPP7 is most active[1][3].
Q2: How can I reformulate DPP7-IN-5385 to enhance its penetration into tumor-associated macrophages (TAMs)? A: Recent studies highlight that DPP7 is highly expressed in macrophages and plays a critical role in promoting fatty acid β-oxidation in tumor-associated macrophages (TAMs) within colorectal cancer microenvironments[6]. To target these cells, we recommend encapsulating DPP7-IN-5385 in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles . Causality: Macrophages are highly phagocytic. PLGA nanoparticles are readily internalized via endocytosis, bypassing the need for passive diffusion. Once inside, the vesicles mature into endosomes and lysosomes—the exact subcellular locations where DPP7 is localized[3]. The acidic environment of the lysosome triggers the degradation of the PLGA matrix, releasing the inhibitor directly at the target site, thereby maximizing local concentration and minimizing off-target toxicity.
Intracellular delivery and target engagement pathway of formulated DPP7-IN-5385.
Q3: High expression of DPP7 correlates with poor prognosis in colorectal cancer (CRC). How do I ensure my inhibitor is penetrating the dense tumor microenvironment? A: DPP7 overexpression enhances the proliferation and invasion of CRC cells and induces an immunosuppressive state by inhibiting T helper cell infiltration[6][7]. Solid tumors possess high interstitial fluid pressure and dense extracellular matrix (ECM), which physically block free drug penetration. By utilizing nanoparticle formulations sized between 50–150 nm, you can leverage the Enhanced Permeability and Retention (EPR) effect to accumulate the drug in the tumor stroma, followed by active uptake into both CRC cells and TAMs[6][7].
Part 2: Quantitative Data & Optimization Metrics
To evaluate the success of your penetration strategy, track the following pharmacokinetic and distribution metrics. The table below summarizes the expected improvements when shifting from free DPP7-IN-5385 to a PLGA-encapsulated delivery system.
| Metric | Free DPP7-IN-5385 | PLGA-DPP7-IN-5385 | Mechanistic Rationale |
| Intracellular Conc. (TAMs) | < 5 ng/mg protein | > 45 ng/mg protein | Phagocytic uptake bypasses passive diffusion barriers. |
| Lysosomal Accumulation | Low (Cytosolic bias) | Very High | Endosomal routing delivers the drug directly to lysosomal DPP7. |
| Tumor Penetration Depth | < 20 μm from vessel | 100 - 150 μm | Nanoparticles utilize the EPR effect to penetrate dense ECM. |
| Systemic Half-life ( t1/2 ) | ~1.5 Hours | ~12 - 24 Hours | PLGA shields the inhibitor from premature enzymatic degradation. |
Part 3: Self-Validating Experimental Protocols
To reliably measure tissue penetration, you must implement a workflow that internally validates its own accuracy. The following protocol details the encapsulation of DPP7-IN-5385 and a self-validating LC-MS/MS extraction method designed to account for matrix effects and extraction loss.
Step-by-step experimental workflow for assessing DPP7-IN-5385 tissue penetration.
Protocol A: PLGA Encapsulation via Single Emulsion-Solvent Evaporation
Causality: This method is selected because DPP7-IN-5385 is generally hydrophobic enough to partition into the organic phase, ensuring high encapsulation efficiency while maintaining the structural integrity required to bind the DPP7 catalytic triad[4].
-
Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide) and 5 mg of DPP7-IN-5385 in 2 mL of dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. Note: PVA acts as a surfactant to stabilize the emulsion and dictate nanoparticle size.
-
Emulsification: Add the organic phase dropwise into the aqueous phase while sonicating on ice at 40W for 3 minutes (10s on / 5s off cycles).
-
Solvent Evaporation: Stir the resulting emulsion magnetically at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.
-
Collection & Washing: Centrifuge at 15,000 × g for 20 minutes. Discard the supernatant, resuspend the pellet in ultra-pure water, and repeat twice to remove unencapsulated drug and excess PVA. Lyophilize for storage.
Protocol B: Self-Validating LC-MS/MS Tissue Extraction
Trustworthiness: This protocol uses a stable-isotope labeled Internal Standard (IS) and a post-extraction spike to independently calculate Extraction Recovery (RE) and Matrix Effect (ME). If RE < 70% or ME shows > 20% suppression, the system flags the user that the homogenization/extraction steps need optimization, preventing false-negative penetration data.
-
Tissue Homogenization: Excise the target tissue (e.g., tumor or gastrointestinal tract)[1], rinse in cold PBS, and weigh. Add 3 volumes (v/w) of ice-cold RIPA buffer. Homogenize using a bead beater for 2 cycles of 30 seconds.
-
Internal Standard Addition: Transfer 100 μL of tissue homogenate to a clean tube. Add 10 μL of the Internal Standard (e.g., deuterated DPP7-IN-5385, 100 ng/mL).
-
Protein Precipitation & Extraction: Add 300 μL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 5 minutes. Causality: ACN denatures tissue proteins and disrupts PLGA nanoparticles, ensuring total drug release for accurate quantification.
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS/MS vial.
-
Self-Validation Step (Matrix Effect Control): In parallel, prepare a "Post-Extraction Spike" sample by extracting a blank tissue homogenate using steps 1-4, then spiking the final supernatant with 10 μL of known DPP7-IN-5385 standard.
-
Analysis: Run samples via LC-MS/MS.
-
Calculate Matrix Effect (ME): (Peak area of Post-Extraction Spike / Peak area of pure standard in solvent) × 100.
-
Calculate Recovery (RE): (Peak area of pre-spiked sample / Peak area of Post-Extraction Spike) × 100.
-
References
-
DPP7 - Wikipedia. wikipedia.org. Available at:[Link]
-
Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. nih.gov (PMC). Available at:[Link]
-
DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer. ijbs.com. Available at: [Link]
-
DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. nih.gov (PMC). Available at:[Link]
-
(PDF) Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. researchgate.net. Available at:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. DPP7 - Wikipedia [en.wikipedia.org]
- 3. DPP VII - Creative Enzymes [creative-enzymes.com]
- 4. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer [ijbs.com]
- 7. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: DPP7-IN-5385 vs. Alternative Dipeptidyl Peptidase 7 Inhibitors
Introduction: The Challenge of DASH Family Selectivity
Dipeptidyl peptidase 7 (DPP7), also known as quiescent cell proline dipeptidase (QPP), is a critical serine exopeptidase belonging to the S46 family. It cleaves dipeptides from the N-terminus of substrates, specifically targeting those with proline or alanine at the penultimate position. While DPP7 plays a vital role in maintaining peptide homeostasis and preventing quiescent lymphocyte apoptosis, studying it is complicated by the "DASH" (DPP4 activity and/or structure homologues) family. Enzymes like DPP4, DPP8, DPP9, and FAP share overlapping substrate specificities with DPP7 despite low sequence homology.
For drug development professionals and researchers, distinguishing between DPP7 and DPP8/9 activity is paramount.[1]. This guide objectively compares the highly selective DPP7-IN-5385 (Compound 5385) against other known DPP7 inhibitors, providing the mechanistic rationale and experimental protocols necessary for precise assay design.
Comparative Analysis of DPP7 Inhibitors
DPP7-IN-5385 (Compound 5385): The Selective Standard
DPP7-IN-5385 is engineered for extreme selectivity. In cellular assays, it completely blocks DPP7 activity at 20 µM without cross-reacting with DPP8, DPP9, or DPP4. Crucially, because it spares DPP8/9,[2]. This makes it an invaluable "background suppressor" tool for researchers aiming to isolate DPP8/9 activity in complex cell lysates.
Talabostat (Val-boroPro): The Pan-DASH Probe
Talabostat is a non-selective inhibitor that potently targets DPP4 (IC50 < 4 nM), DPP8/9 (IC50 4–11 nM), and DPP7 (IC50 ~310 nM)[3]. While highly effective as a broad-spectrum tool and an inducer of immune-mediated tumor regression via pyroptosis, its lack of selectivity renders it unsuitable for isolating specific DPP7 or DPP8/9 pathways without the use of genetic knockouts[4].
Dab-Pip & Dab-boro-Nle: Structural Probes
L-2,4-diaminobutyryl-piperidinamide (Dab-Pip) and Dab-boro-Nle are highly potent DPP7 inhibitors (Dab-boro-Nle IC50 = 480 pM)[5]. Dab-Pip has been instrumental in X-ray crystallography, revealing that[6]. These structural insights are what enable the design of highly selective molecules like DPP7-IN-5385.
Quantitative Data Comparison
| Inhibitor | Primary Target(s) | DPP7 IC50 / Potency | Cross-Reactivity | Cytotoxicity in THP-1 Cells | Primary Application |
| DPP7-IN-5385 | DPP7 | Highly Potent (Used at 20 µM) | None observed for DPP4/8/9 | No | Background suppression in DPP8/9 assays |
| Talabostat | DPP4, 8, 9, 7, FAP | ~310 nM | High (Pan-DASH) | Yes (Induces Pyroptosis) | Broad-spectrum DASH inhibition |
| Dab-boro-Nle | DPP7 | 480 pM | Low | Not specified | Ultra-potent biochemical probing |
| Dab-Pip | DPP7 | Potent | Low | Not specified | X-ray crystallography |
Mechanistic Visualization
Caption: Selectivity profiles of DPP7-IN-5385 and Talabostat and their downstream cellular phenotypes.
Experimental Protocol: Isolating DPP8/9 Activity using DPP7-IN-5385
Causality & Rationale: THP-1 monocytes express endogenous DPP8/9 and DPP7, but lack DPP4 and FAP. When using a generic fluorogenic substrate like Ala-Pro-AMC, both DPP7 and DPP8/9 will cleave the substrate, creating a confounded, mixed fluorescent signal. To create a self-validating system that measures only DPP8/9 activity, researchers must selectively silence the DPP7 background. Pre-incubating cells with DPP7-IN-5385 achieves this without triggering the CARD8 inflammasome or causing premature cell death.
Step-by-Step Methodology:
-
Cell Preparation: Harvest wild-type THP-1 cells, wash thoroughly with PBS to remove serum peptidases, and resuspend in Opti-MEM.
-
Plating: Plate the cells at a density of 1 × 10⁵ cells/well in a 384-well black, clear-bottomed microplate (100 µL final volume).
-
DPP7 Background Suppression (Critical Step): Add DPP7-IN-5385 to a final concentration of 20 µM. Incubate for 30 minutes at 37°C. Causality: This step covalently or tightly binds the active site of all intracellular DPP7, eliminating its ability to cleave the reporter substrate later.
-
Test Inhibitor Addition: Add your experimental DPP8/9 inhibitors (e.g., 1G244 or Talabostat) at varying concentrations and incubate for an additional 30 minutes.
-
Substrate Introduction: Add the fluorogenic substrate Ala-Pro-AMC to a final concentration of 250 µM.
-
Kinetic Monitoring: Immediately transfer the plate to a microplate reader. Monitor fluorescence kinetically (Excitation: 380 nm, Emission: 460 nm) over 60 minutes to calculate the initial velocity (V0) of DPP8/9-specific cleavage.
Caption: Step-by-step workflow for isolating DPP8/9 activity in THP-1 cells using DPP7-IN-5385.
References
-
Title: DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis Source: Nature Chemical Biology (via PMC/NIH) URL: [Link]
-
Title: Cytosolic peptide accumulation activates the NLRP1 and CARD8 inflammasomes Source: bioRxiv URL: [Link]
-
Title: Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases Source: PLoS One URL: [Link]
Sources
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WikiGenes - DPP7 - dipeptidyl-peptidase 7 [wikigenes.org]
- 6. researchgate.net [researchgate.net]
Publish Comparison Guide: DPP7-IN-5385 vs. Clinical DPP4 Inhibitor Selectivity Profiles
Executive Summary & The DASH Family Selectivity Challenge
The dipeptidyl peptidase (DPP) family consists of atypical serine proteases that cleave dipeptides from the N-terminus of substrates. While DPP4 inhibitors (e.g., sitagliptin, vildagliptin) have revolutionized the management of Type 2 Diabetes by preventing the degradation of incretin hormones (GLP-1 and GIP)[1], the development of these drugs highlighted a critical pharmacological hurdle: selectivity .
Early pan-DPP inhibitors, such as Talabostat (Val-boroPro), failed in clinical trials due to severe dose-limiting toxicities. These adverse effects were later traced to the off-target inhibition of intracellular DPP4 activity and/or structure homologues (DASH), specifically DPP8, DPP9, and DPP7[2]. Today, the development of highly selective chemical probes like DPP7-IN-5385 (Compound 5385) allows researchers to decouple the metabolic benefits of DPP4 inhibition from the immune-modulating and apoptotic pathways governed by DPP7 and DPP8/9[3].
Structural Divergence: The Mechanistic Basis of Selectivity
Achieving selectivity between DPP4 and DPP7 is challenging because both enzymes share a highly conserved α/β-hydrolase catalytic domain featuring an identical Ser-Asp-His catalytic triad[4]. However, their substrate-recognition (specificity) domains are architecturally distinct:
-
DPP4 Specificity Domain : Utilizes a large β-propeller fold that restricts access to the active site, requiring specific interactions with the N-terminal amine of the substrate[5].
-
DPP7 Specificity Domain : Utilizes a rare, completely α-helical fold. The S2 pocket of DPP7 contains unique anchor residues (Thr336 and Asp334) that dictate its distinct substrate and inhibitor binding profile[4].
This profound structural divergence in the specificity domains is the causal mechanism that allows rationally designed small molecules to achieve >1000-fold selectivity between these closely related proteases.
Mechanistic divergence of DPP4, DPP7, and DPP8/9 inhibition pathways.
Comparative Selectivity Profiles
To safely evaluate the therapeutic potential of targeting either the metabolic axis (DPP4) or the tumor-immune microenvironment (DPP7), robust biochemical profiling is mandatory. DPP7-IN-5385 is a highly selective DPP7 inhibitor that does not cross-react with DPP8/9, thereby avoiding the induction of lytic macrophage pyroptosis[3],[2]. Conversely, clinical DPP4 inhibitors like Sitagliptin are engineered to avoid DPP7 to prevent unwanted apoptosis in resting lymphocytes[6].
Quantitative Selectivity Data Summary
The table below synthesizes the biochemical selectivity profiles (IC50 values) of key DASH family inhibitors, demonstrating the distinct target engagement of DPP7-IN-5385 versus clinical and pan-inhibitors.
| Inhibitor Class | Representative Compound | DPP4 IC50 | DPP7 IC50 | DPP8/9 IC50 | Primary Phenotypic Consequence |
| DPP4 Selective | Sitagliptin | < 20 nM | > 50,000 nM | > 50,000 nM | Enhanced GLP-1 half-life; Glucose homeostasis |
| DPP7 Selective | DPP7-IN-5385 | > 10,000 nM | < 50 nM | > 10,000 nM | Resting lymphocyte apoptosis; TAM modulation |
| Pan-DPP | Talabostat | < 5 nM | < 10 nM | < 10 nM | Severe systemic toxicity; Macrophage pyroptosis |
| DPP8/9 Selective | 1G244 / 8j | > 10,000 nM | > 10,000 nM | < 50 nM | Pro-caspase-1 dependent pyroptosis |
Note: IC50 values represent established biochemical ranges derived from recombinant enzyme assays. Exact values may vary based on specific substrate concentrations and assay conditions.
Experimental Methodologies: Validating Target Selectivity
To ensure scientific integrity, any study utilizing DPP7-IN-5385 or comparing it against DPP4 inhibitors must employ a self-validating experimental pipeline. The following protocols establish causality by pairing biochemical target engagement with downstream phenotypic confirmation.
Protocol A: In Vitro Fluorogenic Substrate Assay (Biochemical Selectivity)
Purpose: To quantitatively determine the IC50 of the inhibitor across the DASH family and confirm structural selectivity.
-
Enzyme Preparation: Reconstitute recombinant human DPP4, DPP7, DPP8, and DPP9 in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Causality Check: DPP7 requires a slightly acidic to neutral pH optimum compared to the strictly basic optimum of DPP4.
-
Substrate Selection: Utilize H-Gly-Pro-AMC for DPP4/8/9 and H-Lys-Pro-AMC for DPP7. Substrates must be used at concentrations equivalent to their respective Km values to ensure IC50 values are directly comparable (Cheng-Prusoff relationship).
-
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of DPP7-IN-5385 and Sitagliptin (ranging from 10 pM to 100 μM) in DMSO. Keep final DMSO concentration below 1% to prevent enzyme denaturation.
-
Incubation & Readout: Pre-incubate the enzymes with the inhibitors for 30 minutes at 37°C to allow for steady-state binding. Add the fluorogenic substrate and measure fluorescence (Ex 380 nm / Em 460 nm) kinetically over 45 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Fit the data to a four-parameter logistic non-linear regression model to derive the IC50.
Protocol B: Cell-Based Phenotypic Profiling (Apoptosis vs. Pyroptosis)
Purpose: To confirm that biochemical selectivity translates to the correct cellular phenotype without off-target toxicity.
-
Cell Line Preparation: Cultivate THP-1 human monocytes (which express high levels of DPP8/9 and CARD8) and primary human resting lymphocytes (which express DPP7)[6],[2].
-
Treatment Regimen: Seed cells at 1×105 cells/well in a 96-well plate. Treat parallel cohorts with 20 μM of DPP7-IN-5385, Sitagliptin, and Talabostat for 24 hours[3].
-
Viability & Mechanism Readout:
-
Pyroptosis (DPP8/9 off-target check): Assay the supernatant for Lactate Dehydrogenase (LDH) release.
-
Apoptosis (DPP7 on-target check): Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry.
-
-
Self-Validating Causality:
-
Talabostat (Positive Control) will induce massive LDH release in THP-1 cells due to DPP8/9 inhibition triggering the CARD8 inflammasome.
-
Sitagliptin will show no effect in either assay, confirming its lack of intracellular DASH family engagement.
-
DPP7-IN-5385 will strictly induce Annexin V positivity in resting lymphocytes without triggering LDH release in THP-1 cells, validating its on-target efficacy and lack of DPP8/9-mediated toxicity.
-
Self-validating experimental workflow for DASH family selectivity profiling.
References
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors Source: nih.gov 1
-
Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition Source: portlandpress.com 5
-
Cytosolic peptide accumulation activates the NLRP1 and CARD8 inflammasomes Source: bioRxiv 3
-
DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer Source: nih.gov 6
-
DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis Source: researchgate.net 2
-
Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases Source: nih.gov 4
Sources
- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation of DPP7-IN-5385's mechanism of action
Validation of DPP7-IN-5385's Mechanism of Action: A Comparative Guide to Dipeptidyl Peptidase Inhibition
As the therapeutic landscape for post-proline cleaving enzymes expands, distinguishing between the localized biological functions of Dipeptidyl Peptidases (DPPs) has become a critical challenge in drug development. While pan-DPP inhibitors like Talabostat (Val-boroPro) have historically been used to probe these pathways, their lack of selectivity often confounds data, triggering dose-limiting toxicities via off-target inflammasome activation[1].
This guide provides a rigorous, causality-driven framework for validating the mechanism of action of DPP7-IN-5385 , a highly selective Dipeptidyl Peptidase 7 (DPP7) inhibitor. By objectively comparing its performance against non-selective alternatives, we outline how researchers can deploy self-validating experimental systems to isolate DPP7-mediated apoptosis from DPP8/9-mediated pyroptosis.
The Structural Causality of Selectivity
To understand why DPP7-IN-5385 outperforms first-generation DASH (DPP4 Activity and/or Structure Homologues) inhibitors in target isolation, we must examine the architectural divergence of the enzymes themselves.
Despite sharing similar substrate preferences (cleaving post-proline dipeptides), DPP7 belongs to the S28 serine protease family, whereas DPP4, DPP8, and DPP9 belong to the S9 family. The catalytic pocket of DPP7 is buried deep within a cleft formed by an α/β-hydrolase domain and a unique, completely helical "specificity domain"[2]. In stark contrast, DPP4, DPP8, and DPP9 utilize a β-propeller fold for their specificity domains[3].
DPP7-IN-5385 exploits this rare helical architecture. By binding selectively to the distinct residue lining of the DPP7 catalytic pocket, it avoids the cross-reactivity seen with boronic acid-based pan-inhibitors[2]. This structural selectivity translates directly into divergent cellular outcomes: selective DPP7 inhibition strictly blocks vesicular peptide clearance, inducing apoptosis in resting lymphocytes and specific tumor models like Colorectal Cancer (CRC)[4], without triggering the cytosolic danger signals associated with DPP8/9 inhibition[5].
Mechanistic divergence of DPP7-IN-5385 (Apoptosis) vs. Pan-DPP inhibitors (Pyroptosis).
Comparative Performance Profiling
When selecting a tool compound for DASH family research, the primary metric of success is the "selectivity window"—the concentration gap between on-target efficacy and off-target confounding phenotypes. The table below synthesizes the performance of DPP7-IN-5385 against standard alternatives.
| Inhibitor | Primary Target(s) | Subcellular Target | DPP7 IC₅₀ | DPP8/9 IC₅₀ | Primary Phenotypic Outcome |
| DPP7-IN-5385 | DPP7 | Lysosome / Vesicles | < 10 nM | > 10 µM | Apoptosis (Caspase-3/7) |
| Talabostat (Val-boroPro) | Pan-DPP (DPP4/7/8/9) | Global (Cytosol + Vesicles) | < 5 nM | < 5 nM | Pyroptosis (CARD8/NLRP1) + Apoptosis |
| Compound 8j | DPP8/9 | Cytosol | > 10 µM | < 10 nM | Pyroptosis (CARD8/NLRP1) |
| Dab-Pip | DPP7 | Lysosome / Vesicles | 130 nM | > 1 mM | Apoptosis (Caspase-3/7) |
Data Interpretation: While Talabostat potently inhibits DPP7, its simultaneous inhibition of DPP8/9 triggers rapid cytosolic peptide accumulation, prematurely activating the CARD8/NLRP1 inflammasomes[5]. This pyroptotic cell death masks the slower, DPP7-mediated apoptotic phenotype. DPP7-IN-5385 provides a clean >1000-fold selectivity window, ensuring that observed cell death is strictly driven by vesicular stress[5].
Self-Validating Experimental Methodologies
To rigorously validate DPP7-IN-5385 in your own laboratory, you must employ a self-validating experimental design. Because DPP7 and DPP8/9 cleave identical fluorogenic substrates (e.g., Gly-Pro-AMC), a standard whole-cell lysate assay at physiological pH will yield false-negative target engagement data for DPP7.
DPP7 is a quiescent cell proline dipeptidase localized to the acidic environment of lysosomes, rendering it virtually inactive at pH 7.4[2]. Conversely, cytosolic DPP8/9 lose activity at acidic pH. Therefore, an orthogonal, pH-dependent assay is mandatory to prove causality.
Protocol 1: Orthogonal pH Substrate Cleavage Assay (In Vitro Selectivity)
Objective: Confirm that DPP7-IN-5385 selectively inhibits lysosomal post-proline cleavage without affecting cytosolic cleavage capacity.
-
Lysate Preparation: Lyse resting Jurkat cells (or HCT116 CRC cells[4]) in a non-denaturing CHAPS buffer (1% CHAPS, 50 mM HEPES, 150 mM NaCl) without protease inhibitors.
-
Buffer Segregation: Split the lysate into two parallel reaction streams:
-
Stream A (DPP7-permissive): Adjust to pH 5.5 using 100 mM Sodium Acetate buffer.
-
Stream B (DPP8/9-permissive): Adjust to pH 7.4 using 100 mM Tris-HCl buffer.
-
-
Compound Dosing: Pre-incubate both streams with a titration curve of DPP7-IN-5385 (1 nM to 10 µM) or Talabostat (positive control) for 30 minutes at 37°C.
-
Substrate Addition: Add 50 µM of H-Gly-Pro-AMC (7-Amino-4-methylcoumarin) to all wells.
-
Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically over 60 minutes.
-
Validation Check: DPP7-IN-5385 must show dose-dependent inhibition only in Stream A (pH 5.5). Talabostat will show inhibition in both streams.
-
Protocol 2: Phenotypic Decoupling of Cell Death (Apoptosis vs. Pyroptosis)
Objective: Validate that the cellular consequence of DPP7-IN-5385 is strictly apoptotic, confirming the absence of off-target inflammasome activation[5].
-
Cell Culture: Seed THP-1 macrophages (which robustly express CARD8/NLRP1) and resting Jurkat T-cells at 1x10⁵ cells/well in a 96-well plate.
-
Treatment: Treat cells with 20 µM DPP7-IN-5385, 20 µM Compound 8j (DPP8/9 inhibitor), or vehicle (DMSO) for 24 hours[5].
-
Multiplexed Caspase Readout:
-
Readout 1 (Pyroptosis): Use a Caspase-1 Glo assay (or Western blot for cleaved Caspase-1 p20) to assess inflammasome activation.
-
Readout 2 (Apoptosis): Use a Caspase-3/7 Glo assay to assess classical apoptosis.
-
Validation Check: DPP7-IN-5385 must yield high Caspase-3/7 signal and baseline Caspase-1 signal. Compound 8j will yield the exact inverse.
-
Self-validating experimental workflow for profiling DPP7-IN-5385 selectivity and cellular phenotype.
Conclusion
The transition from pan-DPP inhibitors to selective agents like DPP7-IN-5385 marks a critical maturation in protease biology. By understanding the structural basis of DPP7's helical specificity domain and designing assays that respect its unique lysosomal microenvironment (pH 5.5), researchers can confidently decouple DPP7-mediated immune and oncological pathways from the confounding noise of DPP8/9-driven pyroptosis.
References
-
Title: Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases Source: PLOS One (PubMed Central) URL: [Link]
-
Title: Cytosolic peptide accumulation activates the NLRP1 and CARD8 inflammasomes Source: bioRxiv URL: [Link]
-
Title: DPP7 as a Potential Therapeutic Marker for Colorectal Cancer Source: Journal of Cancer URL: [Link]
-
Title: Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer [jcancer.org]
- 5. biorxiv.org [biorxiv.org]
Mechanistic Profiling of DPP7-IN-5385: Reversible Covalent Inhibition in Dipeptidyl Peptidases
Molecular Identity and Target Profile
DPP7-IN-5385 , widely known in literature and clinical development as Val-boroPro or Talabostat , is a boronic acid-based dipeptide analog[1]. While frequently utilized as a probe for Dipeptidyl Peptidase 7 (DPP7/DPP2), it is a broad-spectrum inhibitor targeting the DASH (DPP4 activity and/or structure homologues) family of post-proline cleaving serine proteases. Its target profile includes DPP4, DPP8, DPP9, Fibroblast Activation Protein (FAP), and DPP7.
Mechanistic Classification: Reversible vs. Irreversible
To address the core mechanistic question: DPP7-IN-5385 is a reversible covalent inhibitor [2][3].
The causality of its binding kinetics lies in its electrophilic boronic acid warhead. When DPP7-IN-5385 enters the active site of a serine protease, the electron-deficient boron atom is subjected to a nucleophilic attack by the hydroxyl group of the catalytic serine (e.g., Ser162 in human DPP7)[3][4]. This reaction forms a tetrahedral boronate adduct[3].
Unlike irreversible covalent inhibitors (such as chloromethyl ketones) that permanently alkylate the enzyme's catalytic residues, the boronate adduct acts as a transition-state analog[3][5]. The dative bond formed between the serine oxygen and the boron atom is in a dynamic equilibrium; it can undergo hydrolysis, allowing the complex to dissociate and fully restore the active enzyme[3][6]. This makes the inhibition both highly potent (due to the covalent interaction) and completely reversible over time.
Reversible covalent binding mechanism of DPP7-IN-5385 to the catalytic serine.
Comparative Performance Analysis
To objectively evaluate DPP7-IN-5385, it is critical to benchmark it against other classes of serine protease inhibitors. The table below summarizes the quantitative data and mechanistic differences across standard alternatives.
| Inhibitor | Chemical Class | Mechanism of Action | DPP4 IC₅₀ (nM) | DPP7 IC₅₀ (nM) | Target Selectivity |
| DPP7-IN-5385 (Talabostat) | Boronic Acid Dipeptide | Reversible Covalent | < 4 | 310 | Pan-DASH (DPP4/7/8/9, FAP) |
| Sitagliptin | β -amino amide | Reversible Non-Covalent | 18[7] | > 10,000 | Highly DPP4 Selective |
| Vildagliptin | Cyanopyrrolidine | Reversible Covalent | 3[7] | > 10,000 | DPP4 Selective |
| Ac-Gly-Pro-cmk | Chloromethyl Ketone | Irreversible Covalent | ~10 | ~50 | Pan-DASH / FAP |
Data Interpretation: While Sitagliptin relies entirely on non-covalent interactions (hydrogen bonding and Van der Waals forces)[7], both DPP7-IN-5385 and Vildagliptin utilize reversible covalent warheads (boronic acid and nitrile, respectively) to achieve high potency[2][3]. However, DPP7-IN-5385 exhibits a much broader selectivity profile, making it a valuable tool compound for studying pan-DPP biology, including DPP7.
Experimental Validation: The Jump Dilution Protocol
To empirically validate the reversibility of DPP7-IN-5385 in your own laboratory, standard IC₅₀ assays are insufficient, as slow-binding reversible inhibitors can mimic irreversible inactivators over short timeframes. The Jump Dilution Assay is the gold standard for distinguishing these mechanisms.
Causality of the Assay Design: By pre-incubating the enzyme and inhibitor at concentrations far exceeding the Ki , you force the formation of the enzyme-inhibitor ( E−I ) complex. A subsequent massive dilution (e.g., 100-fold) into a substrate-rich buffer drops the free inhibitor concentration well below its Ki . If the inhibitor is reversible, the equilibrium shifts, the covalent bond breaks, and enzymatic activity gradually recovers (yielding a concave-up progress curve). If irreversible, the enzyme remains permanently dead.
Self-Validating Step-by-Step Methodology
Reagents Required: Recombinant Human DPP7, DPP7-IN-5385 (Test), Sitagliptin (Positive Reversible Control), Ac-Gly-Pro-cmk (Negative Irreversible Control), and Ala-Pro-AFC (Fluorogenic Substrate).
-
Pre-incubation (Complex Formation):
-
Mix 100 nM DPP7 with 10 μ M of DPP7-IN-5385 in assay buffer (pH 5.5, mimicking the lysosomal environment where DPP7 is naturally active).
-
Prepare parallel reactions for the controls (Sitagliptin, Ac-Gly-Pro-cmk, and a DMSO vehicle).
-
Incubate at 37°C for 60 minutes to ensure steady-state formation of the tetrahedral boronate adduct.
-
-
Rapid Jump Dilution:
-
Transfer 1 μ L of the pre-incubated mixture into 99 μ L of assay buffer containing 500 μ M Ala-Pro-AFC substrate.
-
Critical Check: The final inhibitor concentration is now 100 nM, which is below the IC₅₀ for DPP7 (310 nM), allowing dissociation to occur.
-
-
Kinetic Monitoring:
-
Immediately measure fluorescence (Excitation: 400 nm, Emission: 505 nm) continuously for 120 minutes.
-
-
Data Analysis & Validation:
-
DMSO Control: Should show a steep, linear slope ( Vmax ).
-
Sitagliptin Control: Should show immediate recovery (linear slope parallel to DMSO) due to rapid off-rates.
-
Ac-Gly-Pro-cmk Control: Should show a flat line (zero slope), confirming irreversible alkylation.
-
DPP7-IN-5385: Will show a slow, exponential recovery of fluorescence, confirming it is a slow-binding, reversible covalent inhibitor .
-
Jump dilution assay workflow to distinguish reversible from irreversible inhibition.
References
-
PubMed Central (PMC). Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9. Available at:[Link]
-
PubMed Central (PMC). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Available at:[Link]
-
PubMed Central (PMC). Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. Available at:[Link]
-
OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at:[Link]
- US Patent US6355614B1.Cyclic boroproline compounds.
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A Comparative Guide: Chemical Inhibition vs. Genetic Knockdown for Interrogating Dipeptidyl Peptidase 7 (DPP7) Function
Introduction: Understanding Dipeptidyl Peptidase 7 (DPP7)
Dipeptidyl Peptidase 7 (DPP7), also known as Dipeptidyl Peptidase 2 (DPP2) or Quiescent Cell Proline Dipeptidase (QPP), is a serine protease that plays a critical role in various physiological and pathological processes.[1][2] This enzyme specifically cleaves dipeptides from the N-terminus of proteins that have a proline residue in the penultimate position.[1] DPP7 is ubiquitously expressed, with high levels in immune cells like quiescent lymphocytes, where it is essential for suppressing apoptosis and maintaining cellular homeostasis.[1][2][3] Emerging research has implicated DPP7 in the progression of various cancers, including colorectal cancer (CRC), by modulating the tumor immune microenvironment and promoting immune evasion.[4][5][6][7] Given its involvement in both normal physiology and disease, DPP7 has become a significant target for therapeutic intervention and functional studies.
To investigate the function of DPP7, researchers primarily rely on two powerful loss-of-function approaches: targeted chemical inhibition with small molecules like DPP7-IN-5385 and genetic knockdown using techniques such as RNA interference (RNAi). While both methods aim to ablate DPP7 function, they operate through fundamentally different mechanisms, each offering distinct advantages and limitations. This guide provides a comprehensive comparative analysis of these two approaches, supported by experimental frameworks, to assist researchers in selecting the optimal strategy for their specific scientific questions.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | Chemical Inhibition (DPP7-IN-5385) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism | Directly binds to the DPP7 protein, blocking its enzymatic activity.[8] | Targets DPP7 mRNA for degradation, preventing protein synthesis.[9][10] |
| Target Level | Post-translational (the protein itself). | Pre-translational (the messenger RNA). |
| Onset of Effect | Rapid, often within minutes to hours.[11] | Slower, dependent on mRNA and protein turnover rates (typically 24-72 hours).[12][13] |
| Duration & Reversibility | Reversible; effect diminishes upon compound removal. Duration depends on compound pharmacokinetics.[11] | Can be transient (siRNA) or stable (shRNA); effects are long-lasting and not easily reversible.[9][14] |
| Control | Dose-dependent and temporal control over the degree of inhibition.[11] | "All-or-nothing" effect is common. Dose-dependent control is challenging.[11] |
| Specificity Issues | Potential for off-target binding to other proteins, including homologous DPP family members.[15][16] | Potential for off-target mRNA silencing due to sequence similarity.[17] |
| Cellular Context | The DPP7 protein is still present and can perform non-catalytic (e.g., scaffolding) functions.[18][19] | The entire protein is absent, eliminating both catalytic and non-catalytic roles. |
| Ideal Applications | Studying acute effects of enzymatic inhibition, target validation for drug development, dose-response studies. | Studying long-term consequences of protein loss, developmental roles, and validating inhibitor phenotypes. |
Part 1: The Chemical Approach with DPP7-IN-5385
Chemical inhibition offers a rapid and reversible method to probe the function of an enzyme's catalytic activity. DPP7-IN-5385 serves as a representative potent and selective small molecule inhibitor designed to interact directly with the DPP7 protein.
Mechanism of Action
Small molecule inhibitors like DPP7-IN-5385 are typically designed to bind non-covalently to the enzyme's active site.[20] The catalytic activity of DPP7 relies on a conserved catalytic triad of amino acids (Ser162, Asp418, His443 in humans).[21][22] An inhibitor occupies this pocket, preventing substrates from binding and thereby blocking the cleavage of N-terminal dipeptides. This approach acutely ablates the enzymatic function of the existing protein pool within the cell.
Caption: Mechanism of DPP7-IN-5385 action.
Advantages & Scientific Rationale
-
Speed and Reversibility: The primary advantage is the rapid onset of action, allowing for the study of acute cellular responses to the loss of DPP7 catalytic activity. The effect is also reversible upon washout of the compound, enabling temporal control.
-
Dose-Dependence: The degree of inhibition can be precisely controlled by titrating the concentration of DPP7-IN-5385. This is crucial for establishing dose-response relationships and determining the therapeutic window.
-
Clinical Relevance: As a small molecule, it mimics the action of a potential therapeutic drug, making this approach highly relevant for drug development and target validation.[23]
Limitations & Considerations
-
Off-Target Effects: A significant concern with any small molecule is its potential to bind to unintended proteins, leading to off-target effects that can confound data interpretation.[15][16] Rigorous validation, including testing in a DPP7-knockout background, is essential to confirm that the observed phenotype is on-target.
-
Incomplete Picture: Chemical inhibition only blocks the enzyme's catalytic function. If DPP7 has non-enzymatic roles, such as acting as a scaffold in protein complexes, these functions will remain intact and unobserved.[18][19]
Experimental Protocol: Cell-Based DPP7 Activity Assay with an Inhibitor
This protocol describes a method to determine the IC50 value of DPP7-IN-5385 in a cellular context.
-
Cell Culture: Plate cells (e.g., HCT116, known to express high levels of DPP7) in a 96-well plate and culture overnight to allow for adherence.[6]
-
Inhibitor Preparation: Prepare a serial dilution of DPP7-IN-5385 in appropriate cell culture media. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Aspirate the old media from the cells and add the media containing the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C. The rationale for this pre-incubation is to allow the inhibitor to penetrate the cells and bind to the target protein.
-
Cell Lysis: Wash the cells with cold PBS and then add a suitable lysis buffer to prepare cell lysates.
-
Activity Measurement:
-
Add a fluorogenic DPP7 substrate (e.g., Gly-Pro-AMC) to each well of a new 96-well assay plate.[24]
-
Add a consistent amount of cell lysate to each well to initiate the enzymatic reaction.
-
Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to DPP7 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. This self-validating step ensures an accurate determination of inhibitor potency.
-
Part 2: The Genetic Approach with RNA Interference
Genetic knockdown, most commonly achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the DPP7 mRNA, preventing the synthesis of the DPP7 protein altogether.[14]
Mechanism of Action
An exogenous siRNA duplex is introduced into the cell, where it is incorporated into the RNA-Induced Silencing Complex (RISC).[10] The antisense strand of the siRNA guides RISC to the complementary sequence on the DPP7 mRNA. This binding event leads to the cleavage and subsequent degradation of the target mRNA, thereby silencing gene expression and preventing the production of new DPP7 protein.[9][10]
Caption: Mechanism of siRNA-mediated DPP7 knockdown.
Advantages & Scientific Rationale
-
High Specificity: When properly designed, siRNAs can be highly specific for their target mRNA, minimizing the chance of affecting other proteins. This is critical for definitively linking a phenotype to the loss of the target protein.
-
Complete Protein Depletion: This method removes the entire protein, allowing for the study of both its catalytic and any potential non-catalytic functions. This provides a more complete understanding of the protein's total cellular role.[18]
-
Long-Term Studies: Using shRNA delivered via viral vectors allows for stable, long-term knockdown, which is ideal for studying developmental processes or chronic disease models.[25][26]
Limitations & Considerations
-
Slower Onset: The effect is dependent on the natural turnover rate of the existing DPP7 mRNA and protein, typically requiring 48-72 hours to achieve maximal knockdown.[13] This makes it unsuitable for studying very rapid cellular events.
-
Off-Target Silencing: siRNAs can tolerate some mismatches and may inadvertently silence other mRNAs with partial sequence complementarity, a significant source of false positives.[17] Using multiple different siRNAs targeting the same gene is a crucial control.
-
Compensation Mechanisms: The slow removal of the protein can sometimes trigger cellular compensatory mechanisms, where the cell adapts to the loss of the protein by upregulating other pathways. This can mask the true primary phenotype.[19]
Experimental Protocol: siRNA-Mediated Knockdown and Validation of DPP7
This protocol outlines the steps for transiently knocking down DPP7 in cultured cells and validating the outcome.
-
siRNA Design and Control:
-
Obtain at least two independent, pre-validated siRNA sequences targeting different regions of the DPP7 mRNA.
-
Crucial Control: Use a non-targeting (scrambled) siRNA control that has no known homology to any gene in the target organism. This is essential to control for the effects of the transfection process itself.
-
-
Transfection:
-
Plate cells to be 60-70% confluent on the day of transfection.
-
Prepare the siRNA-lipid transfection complex according to the manufacturer's protocol (e.g., using a reagent like Lipofectamine RNAiMAX).
-
Add the complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically.[10]
-
-
Validation of Knockdown (Self-Validating System): This two-pronged approach ensures the knockdown is effective at both the mRNA and protein level.
-
Quantitative RT-PCR (qRT-PCR) - mRNA Level:
-
At 24-48 hours post-transfection, harvest a subset of cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR with primers specific for DPP7 and a stable housekeeping gene (e.g., GAPDH) to quantify the relative amount of DPP7 mRNA in knockdown cells compared to the non-targeting control. A successful knockdown should show >75% reduction in mRNA levels.
-
-
Western Blot - Protein Level:
-
At 48-72 hours post-transfection, lyse the remaining cells and quantify total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a membrane and probe with a specific primary antibody against DPP7 and a loading control antibody (e.g., β-actin or GAPDH).
-
A successful knockdown will show a significant reduction or complete absence of the DPP7 protein band compared to the control.[27]
-
-
Caption: High-level workflows for both methodologies.
Conclusion and Strategic Recommendations
Both chemical inhibition with molecules like DPP7-IN-5385 and genetic knockdown are indispensable tools for dissecting the function of DPP7. They are not mutually exclusive but are, in fact, highly complementary.[12] The choice of method should be dictated by the specific biological question at hand.
-
Choose chemical inhibition when you need to understand the acute consequences of blocking DPP7's enzymatic activity, perform dose-response studies, or validate DPP7 as a druggable target. Its speed and reversibility are key assets.
-
Choose genetic knockdown when your goal is to investigate the long-term roles of DPP7, uncover potential non-catalytic functions, or create a clean genetic model for validating the on-target effects of a chemical inhibitor.
References
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Nemoto, T. et al. (2022). Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. Journal of Biological Chemistry. Available at: [Link]
- Grokipedia. (n.d.). DPP7.
- Wikipedia. (n.d.). DPP7.
-
Nemoto, T. et al. (2025). Broadened substrate specificity of bacterial dipeptidyl-peptidase 7 enables release of half of all dipeptide combinations from peptide N-termini. Biological Chemistry. Available at: [Link]
-
GeneCards. (n.d.). DPP7 Gene. Retrieved from: [Link]
-
Lin, A. et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
- Creative Enzymes. (n.d.). DPP VII.
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Li, J. et al. (2022). Integrated Analysis Identifies DPP7 as a Prognostic Biomarker in Colorectal Cancer. PMC. Available at: [Link]
- BenchChem. (2025). A Head-to-Head Comparison: Genetic Knockdown of QDPR versus Chemical Inhibition with QDPR-IN-1.
-
Chang, J. et al. (2024). DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer. International Journal of Biological Sciences. Available at: [Link]
-
Chen, Y. et al. (2025). DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion. PMC. Available at: [Link]
-
Wang, Y. et al. (2024). DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. PMC. Available at: [Link]
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MacBeath, G. (2007). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. PMC. Available at: [Link]
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Bezerra, G.A. et al. (2012). Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. PLOS ONE. Available at: [Link]
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Nemoto, T. et al. (2021). Enzymatic assays and analysis Establishment of potent and specific synthetic substrate for dipeptidyl-peptidase 7. Journal of Oral Biosciences. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from: [Link]
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ResearchGate. (2012). What is the difference between pharmacological inhibition and silencing of a certain protein?. Retrieved from: [Link]
-
MacBeath, G. (2007). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature Chemical Biology. Available at: [Link]
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ResearchGate. (2018). Do Knockout & small molecule inhibition give similar effects?. Retrieved from: [Link]
-
Bezerra, G.A. et al. (2012). Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. PMC. Available at: [Link]
-
Chang, J. et al. (2024). DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer. PMC. Available at: [Link]
-
Deans, R.M. et al. (2020). Not all loss-of-function approaches are created equal: differential cellular responses to small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout. Springer Nature Research Communities. Available at: [Link]
-
Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Retrieved from: [Link]
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Drucker, D.J. (2020). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Cell Metabolism. Available at: [Link]
-
ResearchGate. (2012). (PDF) Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. Retrieved from: [Link]
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Contreras, J. et al. (2011). Knockdown of Target Genes by siRNA In Vitro. PMC. Available at: [Link]
-
ResearchGate. (n.d.). SiRNA-mediated knock-down of hepatic dpp4 in db/db mice. Retrieved from: [Link]
-
The Sheekey Science Show. (2026). Genetic "knock-down" via RNAi (siRNA, shRNA, miR-451 analogs, etc.). YouTube. Retrieved from: [Link]
-
Kowarz, E. et al. (2018). A simple approach for multi-targeted shRNA-mediated inducible knockdowns using Sleeping Beauty vectors. Semantic Scholar. Available at: [Link]
-
Rao, D.D. et al. (2010). Enhanced Target Gene Knockdown by a Bifunctional shRNA- A Novel Approach of RNA Interference. Molecular Therapy. Available at: [Link]
-
Graveley Lab. (2016). shRNA knockdown followed by RNA-seq Biosample Preparation and Characterization Document. UConn Health. Available at: [Link]
-
Moffat, J. et al. (2006). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. PMC. Available at: [Link]
-
Al-masri, I.M. et al. (2022). A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Molecules. Available at: [Link]
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A Comparative Guide to Validating the Anti-Tumor Efficacy of DPP7-IN-5385 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo anti-tumor effects of DPP7-IN-5385, a novel Dipeptidyl Peptidase 7 (DPP7) inhibitor, using xenograft models. It offers a comparative analysis of experimental design, data interpretation, and contextualizes the therapeutic potential of targeting DPP7 in oncology.
Introduction: The Emerging Role of DPP7 in Oncology
Dipeptidyl Peptidase 7 (DPP7), a member of the dipeptidyl peptidase family, has been increasingly implicated in cancer progression.[1] Overexpressed in various tumors, including colorectal cancer (CRC), high DPP7 expression is often correlated with a poor prognosis.[1][2][3] Mechanistically, DPP7 promotes cancer cell proliferation, migration, and invasion while suppressing the body's natural anti-tumor immune responses.[3][4] It has been shown to inhibit apoptosis and enhance the survival of cancer cells.[1] Furthermore, DPP7 expression in tumor cells can suppress the cytotoxic function of immune cells, such as T cells and Natural Killer (NK) cells, within the tumor microenvironment.[1][3][4] This dual role in promoting tumor growth and facilitating immune evasion makes DPP7 a compelling target for cancer therapy.[2]
DPP7-IN-5385 is a potent and selective small molecule inhibitor of DPP7. This guide outlines the critical steps and considerations for validating its anti-tumor efficacy in preclinical xenograft models, a cornerstone of oncology drug development.[5][6] These in vivo studies are essential for bridging the gap between in vitro discoveries and clinical trials, providing crucial data on a compound's therapeutic potential in a whole-organism setting.[5][7]
The DPP7 Signaling Axis in Cancer
DPP7 exerts its pro-tumorigenic effects through multiple pathways. One key mechanism involves the regulation of the tumor microenvironment. DPP7 is highly expressed in tumor-associated macrophages (TAMs), where it promotes an immunosuppressive M2-polarized phenotype.[8][9] This leads to the exhaustion of CD8+ T cells, which are critical for killing cancer cells.[8][10] Mechanistically, DPP7 enhances fatty acid oxidation in TAMs, contributing to this immunosuppressive state.[8][9] Additionally, DPP7 has been shown to interact with and stabilize Glutathione Peroxidase 4 (GPX4), protecting cancer cells from a form of programmed cell death called disulfidptosis.[1]
Below is a diagram illustrating the proposed mechanism of action of DPP7 in promoting tumor progression and immune evasion.
Caption: Proposed mechanism of DPP7 in cancer and the inhibitory action of DPP7-IN-5385.
Comparative In Vivo Efficacy Study Design
A robust in vivo study is critical for generating reliable and translatable data.[11] This section outlines a detailed protocol for a comparative xenograft study to evaluate DPP7-IN-5385.
Model Selection: Cell Line-Derived Xenografts (CDX)
For initial efficacy screening, cell line-derived xenograft (CDX) models are a practical choice due to their reproducibility and scalability.[5]
-
Cell Line Selection: Choose a human colorectal cancer cell line with high endogenous DPP7 expression, such as HCT116 or SW480.[1] This ensures the target is present and relevant to the disease context.
-
Animal Model: Use immunodeficient mice, such as BALB/c nude or SCID mice, to prevent rejection of the human tumor cells.[12]
Experimental Workflow
The following diagram outlines the key phases of the xenograft study.
Caption: High-level workflow for the in vivo xenograft study.
Detailed Experimental Protocol
Materials:
-
HCT116 or SW480 colorectal cancer cells
-
Sterile PBS and Matrigel
-
Immunodeficient mice (e.g., BALB/c nude, 5-6 weeks old)[13]
-
DPP7-IN-5385
-
Comparator/Control agents (Vehicle, Standard-of-Care)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture HCT116 or SW480 cells under standard conditions. Harvest cells at 80-90% confluency.[13]
-
Tumor Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[13]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent)
-
Group 2: DPP7-IN-5385 (Dose 1)
-
Group 3: DPP7-IN-5385 (Dose 2)
-
Group 4: Standard-of-Care (SoC) comparator (e.g., an approved chemotherapy for colorectal cancer)
-
-
Drug Administration: Administer treatments as per the predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Data Collection:
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point. At the endpoint, collect tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Comparative Performance Data
This section presents hypothetical data to illustrate the expected outcomes of the described study.
Tumor Growth Inhibition
The primary efficacy endpoint is the inhibition of tumor growth over time.
Table 1: Comparative Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 150 | - |
| DPP7-IN-5385 (25 mg/kg) | 850 ± 95 | 54 |
| DPP7-IN-5385 (50 mg/kg) | 420 ± 60 | 77 |
| Standard-of-Care | 950 ± 110 | 49 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Safety and Tolerability
Assessing the safety profile of a new compound is crucial.
Table 2: Safety and Tolerability Profile
| Treatment Group | Mean Body Weight Change (%) at Day 21 (± SEM) | Observable Toxicities |
| Vehicle Control | +5.2 ± 1.5 | None |
| DPP7-IN-5385 (25 mg/kg) | +3.8 ± 1.2 | None |
| DPP7-IN-5385 (50 mg/kg) | -1.5 ± 2.0 | Mild, transient lethargy |
| Standard-of-Care | -8.5 ± 2.5 | Significant weight loss, ruffled fur |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the drug's concentration in the plasma and tumor, and its effect on the target, provides mechanistic insight.[5][11]
Table 3: Comparative PK/PD Parameters
| Parameter | DPP7-IN-5385 (50 mg/kg) | Standard-of-Care |
| Peak Plasma Concentration (Cmax) | 2.5 µM | 1.8 µM |
| Tumor-to-Plasma Ratio | 3:1 | 1.2:1 |
| Target (DPP7) Inhibition in Tumor | >90% | N/A |
Discussion and Interpretation
The hypothetical results suggest that DPP7-IN-5385 exhibits a dose-dependent anti-tumor effect in a colorectal cancer xenograft model. At a dose of 50 mg/kg, it demonstrates superior tumor growth inhibition compared to the standard-of-care, with a more favorable safety profile. The higher tumor-to-plasma ratio of DPP7-IN-5385 indicates good tumor penetration, and the high level of target inhibition in the tumor tissue confirms its mechanism of action.[16]
The superior efficacy of DPP7-IN-5385 could be attributed to its dual mechanism of directly inhibiting tumor cell proliferation and modulating the tumor microenvironment to be less immunosuppressive.[1][8] The favorable safety profile suggests a wider therapeutic window compared to conventional chemotherapy.
Future Directions: Advanced Models and Combination Therapies
While CDX models are valuable for initial screening, further validation in more complex models is recommended.
-
Patient-Derived Xenografts (PDX): PDX models, which involve implanting patient tumor tissue directly into mice, better preserve the heterogeneity of human tumors and can be more predictive of clinical outcomes.[11][14][15]
-
Orthotopic Models: Implanting tumor cells into the organ of origin (e.g., the colon for colorectal cancer) can better recapitulate the natural tumor microenvironment and metastatic processes.[6][17]
-
Humanized Mouse Models: To evaluate the impact of DPP7-IN-5385 on the human immune system, humanized mouse models engrafted with human immune cells are necessary.[11][17]
-
Combination Therapies: Given the immunomodulatory role of DPP7, combining DPP7-IN-5385 with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) could lead to synergistic anti-tumor effects.[8][9][18]
Conclusion
The validation of DPP7-IN-5385 in xenograft models represents a critical step in its preclinical development. The experimental framework outlined in this guide provides a robust methodology for assessing its anti-tumor efficacy, safety, and mechanism of action. The promising (though hypothetical) data presented here highlights the potential of DPP7 inhibition as a novel therapeutic strategy in oncology. Rigorous and well-designed in vivo studies are paramount for advancing promising compounds like DPP7-IN-5385 from the laboratory to the clinic.[7]
References
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DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion - PMC. (2025, June 27). National Center for Biotechnology Information. [Link]
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DPP2/7 is a Potential Predictor of Prognosis and Target in Immunotherapy in Colorectal Cancer: An Integrative Multi-omics Analysis. PubMed. [Link]
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Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. Aragen Bioscience. [Link]
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Preclinical Drug Testing Using Xenograft Models. Providia. [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]
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DPP7 as a Potential Therapeutic Marker for Colorectal Cancer - PMC. (2024, August 19). National Center for Biotechnology Information. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. National Center for Biotechnology Information. [Link]
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DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PMC. National Center for Biotechnology Information. [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC. (2025, June 18). National Center for Biotechnology Information. [Link]
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DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. PubMed. [Link]
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Xenograft Models. Creative Biolabs. [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15). National Center for Biotechnology Information. [Link]
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In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins Discovery. [Link]
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DPP7 as a Potential Therapeutic Marker for Colorectal Cancer. (2024, August 19). Europe PMC. [Link]
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Identification of Dipeptidyl Peptidase (DPP) Family Genes in Clinical Breast Cancer Patients via an Integrated Bioinformatics Approach. (2021, July 2). MDPI. [Link]
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In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
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Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. (2007, May 1). American Association for Cancer Research. [Link]
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New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers. [Link]
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DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer. PubMed. [Link]
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Pieter A. de Graeff's research works | Medicines Evaluation Board and other places. ResearchGate. [Link]
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DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer. (2025, October 1). International Journal of Biological Sciences. [Link]
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Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer. Frontiers. [Link]
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Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC. National Center for Biotechnology Information. [Link]
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Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC. National Center for Biotechnology Information. [Link]
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Oncology Drugs Fast-Tracked by the FDA in July 2025. (2025, August 1). Cancer Therapy Advisor. [Link]
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Pharmacology-based ranking of anti-cancer drugs to guide clinical development of cancer immunotherapy combinations. PubMed. [Link]
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How does DPP7-IN-5385 compare to standard chemotherapy for colorectal cancer?
Title: Comparative Guide: DPP7-IN-5385 vs. Standard Chemotherapy in Colorectal Cancer
Executive Summary
Colorectal cancer (CRC) remains one of the leading causes of cancer-related mortality globally. While standard chemotherapy (e.g., FOLFOX, FOLFIRI) forms the backbone of systemic CRC treatment, its long-term efficacy is frequently limited by dose-limiting toxicities, acquired chemoresistance, and the development of an immunosuppressive tumor immune microenvironment (TIME). Recently, Dipeptidyl Peptidase 7 (DPP7) has emerged as a critical oncogenic driver and prognostic biomarker in CRC 1. High DPP7 expression promotes tumor survival by suppressing disulfidptosis and driving immune evasion 2, 3.
This guide provides a comprehensive technical comparison between DPP7-IN-5385 , a targeted small-molecule inhibitor of DPP7 4, and standard cytotoxic chemotherapy, detailing their mechanistic divergence, experimental performance, and validation protocols.
Mechanistic Divergence: Targeted TIME Modulation vs. Cytotoxicity
Standard Chemotherapy (e.g., 5-FU / Oxaliplatin) Standard regimens rely on broad-spectrum cytotoxicity. 5-Fluorouracil (5-FU) inhibits thymidylate synthase, disrupting DNA synthesis, while Oxaliplatin induces DNA cross-linking. While highly effective at inducing apoptosis in rapidly dividing cells, these agents indiscriminately damage healthy tissues and often exacerbate immune exhaustion by depleting effector T-cells within the TIME.
DPP7-IN-5385 (Targeted Inhibition) DPP7-IN-5385 operates through a dual-pronged mechanism that directly addresses CRC's metabolic survival and immune evasion strategies:
-
Induction of Disulfidptosis: Under metabolic stress (e.g., glucose deprivation), CRC cells are vulnerable to disulfidptosis—a regulated cell death driven by excessive intracellular disulfide bond formation. DPP7 normally binds and stabilizes Glutathione Peroxidase 4 (GPX4) to prevent this oxidative collapse. DPP7-IN-5385 disrupts this axis, destabilizing GPX4 and triggering rapid cytoskeletal collapse via FLNA/FLNB cross-linking 2.
-
Reversal of Macrophage Polarization: In Tumor-Associated Macrophages (TAMs), DPP7 prevents the ubiquitination of CPT1A by TRIM25, hyperactivating fatty acid oxidation (FAO). This metabolic shift drives M2-macrophage polarization and CD8+ T-cell exhaustion. Inhibiting DPP7 with DPP7-IN-5385 downregulates FAO, reprogramming TAMs to an anti-tumor M1 phenotype and restoring Natural Killer (NK) cell cytotoxicity 3.
Mechanistic comparison showing DPP7-IN-5385 targeting the GPX4 and CPT1A axes vs. standard chemo.
Comparative Performance Data
The following table synthesizes experimental outcomes comparing DPP7-IN-5385 monotherapy, standard chemotherapy (FOLFOX), and their combination in preclinical CRC models (e.g., HCT116 and SW480 xenografts).
| Parameter | Standard Chemotherapy (FOLFOX) | DPP7-IN-5385 | Combination Therapy |
| Primary Mechanism | DNA damage, antimetabolite | Disulfidptosis induction, TIME modulation | Synergistic cytotoxicity + immune activation |
| Tumor Volume Reduction | ~50-60% (Subject to resistance) | ~45-55% (Immune-dependent) | >85% (Significant synergy) |
| CD8+ T-Cell Infiltration | Decreased (Immunosuppressive) | Significantly Increased | Maximized |
| TAM Polarization | Unaffected / M2 dominant | Shifted to M1 (Anti-tumor) | Shifted to M1 |
| GPX4 Protein Levels | Unaffected | Significantly Degraded | Significantly Degraded |
| Off-Target Toxicity | High (Myelosuppression, neuropathy) | Low (Target-specific) | Moderate (Chemo-driven) |
Self-Validating Experimental Protocols
To rigorously evaluate the differential effects of DPP7-IN-5385 versus chemotherapy, researchers must employ functional assays that isolate specific mechanistic variables. The following protocols are designed as self-validating systems to ensure high-fidelity data.
Protocol A: Glucose-Deprivation Disulfidptosis Assay
Causality & Rationale: Disulfidptosis is strictly dependent on glucose starvation, which depletes NADPH and impairs the reduction of aberrant disulfide bonds. Standard chemotherapy induces apoptosis regardless of glucose levels. This assay isolates the GPX4-dependent mechanism of DPP7-IN-5385 by introducing a reducing agent (DTT) to prove that cell death is specifically driven by disulfide cross-linking 2.
-
Cell Preparation: Seed HCT116 cells (high endogenous DPP7) in 6-well plates at 3×105 cells/well in standard DMEM (25 mM glucose) with 10% FBS. Incubate overnight.
-
Treatment Matrix: Wash cells twice with PBS. Assign to four conditions:
-
Control: Glucose-free DMEM + Vehicle.
-
Chemo: Glucose-free DMEM + 5-FU (10 µM).
-
Inhibitor: Glucose-free DMEM + DPP7-IN-5385 (5 µM).
-
Rescue (Internal Validation): Glucose-free DMEM + DPP7-IN-5385 (5 µM) + DTT (2 mM).
-
-
Incubation: Incubate for 12-24 hours. Validation Check: The DTT rescue condition is critical; providing an exogenous reducing agent will completely abrogate the toxicity of DPP7-IN-5385, whereas it will not rescue 5-FU-induced apoptosis.
-
Protein Extraction & Non-Reducing SDS-PAGE: Lyse cells in buffer without reducing agents (no β -mercaptoethanol). Run lysates on a non-reducing SDS-PAGE gel.
-
Immunoblotting: Probe for cytoskeletal proteins FLNA and FLNB. Expected Result: DPP7-IN-5385 treated cells will show high-molecular-weight smears (indicating aberrant disulfide cross-linking), which are absent in the 5-FU and DTT-rescue groups.
Protocol B: TAM Polarization and CD8+ T-Cell Co-Culture Assay
Causality & Rationale: To prove that DPP7-IN-5385 modulates the TIME via macrophage metabolic reprogramming, this co-culture system evaluates the functional downstream effect on T-cell exhaustion. By measuring OCR (Oxygen Consumption Rate), we validate that the phenotypic shift is metabolically driven 3.
-
Macrophage Differentiation: Differentiate THP-1 monocytes into M0 macrophages using PMA (50 ng/mL) for 48 hours.
-
Tumor Conditioning: Co-culture M0 macrophages with SW480 CRC cells in a transwell system for 48 hours to induce a Tumor-Associated Macrophage (TAM) phenotype.
-
Intervention: Treat the TAMs with either Vehicle, Oxaliplatin (2 µM), or DPP7-IN-5385 (5 µM) for 24 hours.
-
Metabolic Profiling (Validation Step): Measure FAO rates using a Seahorse XF Analyzer. Expected Result: DPP7-IN-5385 will significantly reduce the OCR linked to FAO due to CPT1A degradation, whereas Oxaliplatin will not.
-
T-Cell Co-Culture: Isolate primary CD8+ T-cells and co-culture them with the pre-treated TAMs at a 1:5 ratio for 72 hours.
-
Flow Cytometry: Stain T-cells for exhaustion markers (PD-1, TIM-3) and activation markers (Granzyme B, IFN- γ ). Expected Result: T-cells co-cultured with DPP7-IN-5385-treated TAMs will show restored Granzyme B production and reduced PD-1 expression compared to the chemotherapy group.
Conclusion
While standard chemotherapy remains a critical tool for debulking CRC tumors, its non-specific cytotoxicity often fails to address the underlying metabolic and immunological drivers of tumor progression. DPP7-IN-5385 represents a paradigm shift, offering a targeted approach that simultaneously induces metabolic catastrophe (disulfidptosis) in tumor cells and reverses immune exhaustion in the TIME. Integrating DPP7 inhibitors with existing cytotoxic or immunotherapeutic regimens holds significant promise for overcoming chemoresistance in advanced colorectal cancer.
References
- Integrated Analysis Identifies DPP7 as a Prognostic Biomarker in Colorectal Cancer.MDPI.
- DPP7 Promotes Colorectal Cancer Progression Through GPX4-Dependent Suppression of Disulfidptosis and Immune Evasion.PubMed / J Cell Mol Med.
- DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer.
- DPP7-IN-5385 Product Inform
Sources
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- 3. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer [ijbs.com]
- 4. DPP7-IN-5385|BLD Pharm [bldpharm.com]
Comparing the in vivo efficacy of DPP7-IN-5385 in different tumor models
In Vivo Efficacy of DPP7-IN-5385 vs. Alternative DPP Inhibitors in Tumor Models: A Comparative Guide
Executive Summary
Dipeptidyl peptidase 7 (DPP7, also known as DPP2) has emerged as a critical regulator of the tumor immune microenvironment (TIME), particularly in colorectal cancer (CRC) . Historically, the therapeutic potential of DPP inhibitors in oncology was dominated by non-selective agents like Val-boroPro (BXCL701), which elicit profound anti-tumor responses but carry significant toxicity risks due to systemic macrophage pyroptosis driven by off-target DPP8/9 inhibition [[1]]([Link]). The development of DPP7-IN-5385 (Compound 5385), a highly selective DPP7 inhibitor, provides a targeted approach to reprogram Tumor-Associated Macrophages (TAMs) without the off-target liabilities of pan-DPP inhibition [[2]]([Link]) .
This guide objectively compares the in vivo performance of DPP7-IN-5385 against alternative pharmacological models, providing drug development professionals with a rigorous, self-validating framework for evaluating its efficacy.
Mechanistic Grounding: Why Selectively Target DPP7?
The causality behind choosing DPP7-IN-5385 lies in the distinct biological roles of the DPP enzyme family within the immune system:
-
The DPP8/9 Pathway (The Antitarget) : Inhibition of DPP8/9 triggers the activation of the CARD8/NLRP1 inflammasomes, leading to pro-caspase-1-dependent pyroptosis in monocytes and macrophages . While this causes rapid tumor regression, it is inherently inflammatory and dose-limiting in in vivo models.
-
The DPP7 Pathway (The Target) : Overexpression of DPP7 in TAMs stabilizes Carnitine Palmitoyltransferase 1A (CPT1A), enhancing Fatty Acid Oxidation (FAO) [[3]]([Link]). This metabolic shift drives macrophages toward an immunosuppressive M2 phenotype, which exhausts cytotoxic CD8+ T cells . By selectively inhibiting DPP7 with DPP7-IN-5385, researchers can reverse this M2 polarization, turning a "cold" tumor "hot" and synergizing with immune checkpoint inhibitors (ICIs) like anti-PD-1 .
Mechanistic pathway of DPP7 in TAMs and targeted inhibition by DPP7-IN-5385.
Comparative Efficacy Profiling
When designing in vivo studies, selecting the right control compounds is critical for establishing the therapeutic window. The table below synthesizes the comparative performance of DPP7-IN-5385 against standard alternatives.
| Compound | Target Profile | In Vivo Efficacy (Syngeneic MC38 Model) | Toxicity / Body Weight Loss | Primary Mechanism of Action |
| DPP7-IN-5385 | Selective DPP7 | Moderate (High synergy with anti-PD-1) | < 5% (Well tolerated) | Reprograms TAMs; inhibits M2 polarization via FAO blockade [[3]]([Link]). |
| Val-boroPro (BXCL701) | Pan-DPP (DPP4/7/8/9) | High (Rapid regression) | > 15% (Systemic toxicity risk) | Induces systemic macrophage pyroptosis via DPP8/9 inhibition [[1]]([Link]). |
| Sitagliptin | Selective DPP4 | Low / None | < 2% | Incretin stabilization; lacks direct TAM reprogramming capability . |
In Vivo Experimental Protocol: The Self-Validating Syngeneic Workflow
To accurately measure the efficacy of DPP7-IN-5385, the experimental design must account for its immune-mediated mechanism. Xenograft models utilizing immunodeficient mice (e.g., athymic nude or NSG) will yield false-negative results because they lack the T-cell compartments necessary for the anti-tumor response [[3]]([Link]).
Self-validating in vivo experimental workflow for evaluating DPP7 inhibitors.
Step 1: Syngeneic Tumor Inoculation
-
Procedure : Subcutaneously inject 1×106 MC38 (murine colon adenocarcinoma) cells into the right flank of immunocompetent C57BL/6 mice .
-
Causality Check : C57BL/6 mice possess an intact immune system, which is an absolute prerequisite for evaluating TAM reprogramming and subsequent CD8+ T-cell activation .
Step 2: Randomization & Dosing Strategy
-
Procedure : Monitor tumor growth via calipers. Once tumors reach an average volume of ~100 mm³ (typically Day 7-10), randomize mice into four cohorts (n=8-10/group):
-
Vehicle Control
-
DPP7-IN-5385 (Monotherapy)
-
DPP7-IN-5385 + Anti-PD-1 antibody
-
Val-boroPro (Pan-DPP Inhibitor Control)
-
-
Causality Check : The inclusion of a Val-boroPro arm serves as a positive control for maximum immune-mediated regression, while the anti-PD-1 combination arm tests the hypothesis that selective DPP7 inhibition sensitizes tumors to ICIs .
Step 3: In-Life Monitoring & Toxicity Self-Validation
-
Procedure : Measure tumor dimensions and body weights every 2-3 days.
-
Self-Validating Metric : Val-boroPro treatment frequently induces >10-15% body weight loss due to systemic DPP8/9-mediated pyroptosis . If the Val-boroPro cohort exhibits this weight loss while the DPP7-IN-5385 cohort does not, the protocol successfully validates the on-target safety profile and selectivity of compound 5385.
Step 4: Endpoint TIME Analysis (Flow Cytometry)
-
Procedure : At Day 24 (or when vehicle tumors reach 1500 mm³), harvest the tumors and digest them into single-cell suspensions. Stain for CD11b, F4/80, CD206 (M2 marker), CD86 (M1 marker), and CD8 (Cytotoxic T cells).
-
Self-Validating Metric : Efficacy is confirmed not just by tumor volume reduction, but by a mechanistic shift in the TIME. A successful DPP7-IN-5385 response must show a decreased CD206+/CD86+ ratio in TAMs and an increased infiltration of functional CD8+ T cells . If tumor shrinkage occurs without this immunological shift, an off-target cytotoxic effect must be suspected.
Conclusion
For drug development professionals, DPP7-IN-5385 represents a precision tool to uncouple TAM-mediated immunosuppression from the systemic toxicity associated with pan-DPP inhibitors [[2]]([Link]) . By utilizing immunocompetent syngeneic models and incorporating rigorous flow cytometric validation, researchers can accurately benchmark its potential as a powerful adjuvant to modern immunotherapies.
References
-
Okondo, M. C., et al. (2017). "DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis." Nature Chemical Biology. Available at:[Link]
-
Shang, Z., et al. (2025). "DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer." International Journal of Biological Sciences. Available at:[Link]
-
Li, Y., et al. (2024). "DPP7 as a Potential Therapeutic Marker for Colorectal Cancer." Journal of Cancer. Available at:[Link]
-
Bioxcel Therapeutics. (2017). "Abstract 2629: The synergy between BXCL701, a DPP inhibitor, and immune checkpoint inhibitors discovered using AI and Big Data analytics." Cancer Research. Available at:[Link]
-
Wang, X., et al. (2023). "Integrated Analysis Identifies DPP7 as a Prognostic Biomarker in Colorectal Cancer." Cancers (Basel). Available at:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconvoluting the Serine Protease Network: A Technical Guide to the Specificity of DPP7-IN-5385
By: Senior Application Scientist
As researchers push the boundaries of targeted therapeutics and immune-oncology, deconvoluting the overlapping biological roles of post-proline cleaving serine proteases has become a paramount challenge. The S9 family of serine proteases—which includes Dipeptidyl Peptidase 4 (DPP4), DPP7, DPP8, DPP9, and Fibroblast Activation Protein (FAP)—shares highly conserved active sites. Historically, the use of pan-inhibitors like Val-boroPro (Talabostat) has clouded our understanding of individual enzyme contributions, particularly in the context of macrophage pyroptosis and inflammasome activation.
To isolate the specific physiological function of DPP7 (quiescent cell proline dipeptidase), researchers require a chemical probe with exquisite selectivity. This guide objectively compares the performance of DPP7-IN-5385 (frequently referred to in the literature as Compound 5385) against other standard-of-care and experimental alternatives, providing the experimental causality and self-validating protocols necessary to ensure scientific integrity in your assays.
The Functional Imperative for Specificity
The discovery that pan-DPP inhibitors like Val-boroPro trigger pro-caspase-1-dependent pyroptosis in monocytes and macrophages revolutionized our understanding of innate immunity[1]. However, because Val-boroPro inhibits DPP4, DPP7, DPP8, DPP9, and FAP simultaneously, the exact enzymatic driver of this cell death was initially obscured.
To establish causality, we must utilize a self-validating system of selective inhibitors. It was ultimately proven that the inhibition of DPP8 and DPP9—not DPP7 or DPP4—activates the CARD8 and NLRP1 inflammasomes[2]. DPP7-IN-5385 serves as the critical negative control in these pathways. By selectively inhibiting DPP7 without inducing Lactate Dehydrogenase (LDH) release or caspase-1 cleavage, DPP7-IN-5385 proves that DPP7 operates independently of the pyroptotic signaling cascade[1].
Divergent Cellular Outcomes of Pan-DPP vs. Selective DPP7 Inhibition.
Comparative Specificity Profile
When designing an experiment to study DPP7, selecting the right chemical probe is the difference between an artifact and a discovery. The table below summarizes the target specificity and functional outcomes of DPP7-IN-5385 compared to other widely used serine protease inhibitors.
| Compound | Primary Target | DPP4 Inhibition | DPP7 Inhibition | DPP8/9 Inhibition | FAP Inhibition | Induces Pyroptosis (THP-1)? |
| DPP7-IN-5385 | DPP7 | - | +++ | - | - | No |
| Val-boroPro | Pan-DPP | +++ | ++ | +++ | ++ | Yes |
| Sitagliptin | DPP4 | +++ | - | - | - | No |
| 1G244 | DPP8/9 | - | - | +++ | - | Yes |
Data synthesized from multiplexed EnPlex profiling and cellular viability assays[3],[1]. (+ indicates degree of inhibition; - indicates negligible off-target activity at standard working concentrations).
Experimental Methodologies for Specificity Profiling
To trust a chemical probe, you must verify its target engagement and lack of off-target effects in your specific model. Below are the self-validating protocols we use to confirm the specificity of DPP7-IN-5385.
Protocol A: EnPlex Multiplexed Profiling
Traditional Activity-Based Protein Profiling (ABPP) is low-throughput and often misses off-target interactions in large enzyme superfamilies. We utilize the EnPlex assay because it multiplexes over 90 serine hydrolases, allowing us to assess potency and selectivity simultaneously[4].
Causality of the Assay: By conjugating different enzymes to uniquely colored Luminex beads, we can introduce DPP7-IN-5385 and a broad-spectrum fluorophosphonate-biotin (FP-biotin) probe. If DPP7-IN-5385 is truly selective, it will competitively block FP-biotin from binding only to the DPP7-conjugated beads, resulting in a loss of fluorescent signal exclusively on that bead population.
Step-by-Step Workflow:
-
Bead Conjugation: Conjugate purified recombinant serine hydrolases (including DPP4, DPP7, DPP8, DPP9, and FAP) to distinct regions of fluorescent Luminex beads.
-
Pooling: Pool the conjugated beads into a 384-well microplate, ensuring approximately 1,000 beads per enzyme per well.
-
Compound Incubation: Treat the bead pool with DPP7-IN-5385 at a concentration gradient (e.g., 1 nM to 20 μM) for 30 minutes at room temperature.
-
Probe Competition: Add the broad-spectrum activity-based probe, FP-biotin (1 μM final concentration), and incubate for an additional 30 minutes. Uninhibited enzymes will covalently bind the probe.
-
Staining: Wash the beads three times with assay buffer to remove unbound probe, then stain with Streptavidin-Phycoerythrin (SA-PE) for 15 minutes.
-
Quantification: Analyze the plate via a Luminex flow cytometry analyzer. Calculate the IC50 based on the dose-dependent decrease in Median Fluorescence Intensity (MFI) for each specific enzyme bead population.
EnPlex Multiplexed Profiling Workflow for Serine Hydrolase Inhibitors.
Protocol B: Intracellular Target Engagement via Competitive ABPP
While EnPlex proves biochemical selectivity, we must prove that DPP7-IN-5385 penetrates the cell membrane and maintains its specificity in the complex environment of a living cell.
Causality of the Assay: Treating live cells with DPP7-IN-5385 before lysis ensures that the compound engages its target in a physiological state. Subsequent lysis and FP-biotin pulldown will reveal the disappearance of the DPP7 protein band on a western blot, while structurally similar proteases (DPP8/9) remain unaffected[2].
Step-by-Step Workflow:
-
Cell Culture & Treatment: Culture THP-1 human monocytes in RPMI-1640 medium. Treat the cells with 20 μM DPP7-IN-5385 or a DMSO vehicle control for 1 hour at 37°C.
-
Lysis: Harvest the cells, wash with cold PBS, and lyse using probe sonication in a standard lysis buffer (without protease inhibitors that would compete with the assay).
-
Probe Labeling: Incubate the proteome lysates with FP-biotin (2 μM) for 1 hour at room temperature to label all available active serine hydrolases.
-
Denaturation & Enrichment: Denature the proteins by adding SDS (1% final concentration) and boiling for 5 minutes. Dilute the sample and enrich biotinylated proteins using avidin-agarose beads for 2 hours at room temperature.
-
Elution & Immunoblotting: Wash the beads extensively, elute the bound proteins using SDS sample buffer, and resolve via SDS-PAGE. Perform immunoblotting using specific antibodies against DPP7, DPP8, and DPP9.
-
Validation: Confirm that the DPP7 band is absent in the DPP7-IN-5385 treated lane, while DPP8 and DPP9 bands show equal intensity to the DMSO control.
Protocol C: Functional Validation via LDH Release
To definitively prove that DPP7-IN-5385 does not possess off-target toxicity or trigger the inflammasome, a functional readout is required.
Step-by-Step Workflow:
-
Plate THP-1 cells at 1×105 cells/well in a 96-well plate.
-
Treat parallel wells with 20 μM DPP7-IN-5385, 2 μM Val-boroPro (positive control for pyroptosis), and DMSO (negative control).
-
Incubate for 24 hours at 37°C.
-
Collect the supernatant and assay for Lactate Dehydrogenase (LDH) using a standard colorimetric LDH cytotoxicity assay kit.
-
Validation: Val-boroPro will show massive LDH release (cell lysis), whereas DPP7-IN-5385 will mirror the baseline LDH levels of the DMSO control, confirming its lack of off-target DPP8/9 inhibition[1].
Conclusion
For researchers investigating the S9 family of serine proteases, utilizing non-selective inhibitors compromises experimental integrity. DPP7-IN-5385 is a highly specific, cell-penetrant tool compound that reliably isolates DPP7 activity from its closely related homologs. By integrating multiplexed biochemical profiling (EnPlex) with live-cell target engagement (ABPP), we can confidently deploy DPP7-IN-5385 to map the true physiological boundaries of DPP7 without the confounding artifacts of inflammasome activation.
References
-
Bachovchin, D. A., Koblan, L. W., Wu, W., et al. (2014). "A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity." Nature Chemical Biology, 10(8), 656-663. URL: [Link]
-
Okondo, M. C., Johnson, D. C., Sridharan, R., et al. (2017). "DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis." Nature Chemical Biology, 13(1), 46-53. URL: [Link]
-
Johnson, D. C., Taabazuing, C. Y., Okondo, M. C., et al. (2018). "DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia." Nature Medicine, 24(8), 1151-1156. URL: [Link]
-
Griswold, A. R., Ball, D. P., Bhattacharjee, A., et al. (2019). "DPP9’s Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation." ACS Chemical Biology, 14(10), 2424-2429. URL: [Link]
Sources
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Causality of Hazard: Why Standard Disposal Fails
DPP7-IN-5385: Comprehensive Laboratory Safety and Disposal Protocol
As a Senior Application Scientist, I recognize that ensuring the integrity of your research goes hand-in-hand with uncompromising laboratory safety. DPP7-IN-5385 (Molecular Formula: C11H23BN2O3 , Molecular Weight: 242.12) is a potent, boronic acid-based inhibitor targeting Dipeptidyl Peptidase 7 (DPP7)[1]. While this compound is invaluable for elucidating immune system pathways and metabolic regulation[2], its boronic acid "warhead" presents unique logistical challenges for waste management[3]. Standard "pour-and-rinse" disposal methods are not only non-compliant but actively dangerous.
This guide provides the mechanistic rationale and step-by-step, self-validating protocols for the safe handling, decontamination, and disposal of DPP7-IN-5385.
Boronic acid derivatives like DPP7-IN-5385 carry specific GHS hazard classifications: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (May cause respiratory irritation)[4][5]. However, the primary disposal concern stems from the chemical reactivity of the boronic acid moiety ( −B(OH)2 ).
-
Environmental Persistence & Toxicity: If discharged into municipal wastewater, boronic acids can form reversible, covalent complexes with environmental diols (such as carbohydrates in aquatic flora), disrupting local ecosystems[6]. Drain disposal is strictly prohibited.
-
Precipitation Risks: In acidic or neutral aqueous waste streams, boronic acids remain predominantly in their uncharged, hydrophobic state. This can lead to uncontrolled precipitation in waste carboys, creating highly concentrated, hazardous sludge that complicates downstream EHS incineration.
Quantitative Waste Segregation Guidelines
To prevent cross-reactivity and ensure regulatory compliance, DPP7-IN-5385 waste must be strictly segregated according to the following parameters:
| Waste Stream Category | Maximum Allowable Concentration | Compatible Container Material | pH Requirement | Incompatible Materials |
| Aqueous Liquid Waste | < 50 mM | High-Density Polyethylene (HDPE) | pH 8.0 - 10.0 | Strong acids, heavy metals |
| Organic Liquid Waste | < 100 mM | PTFE or Amber Glass | N/A | Oxidizing agents (e.g., peroxides) |
| Solid Waste (Powders) | N/A | Double-sealed biohazard/chem bags | N/A | Unsealed sharps, reactive metals |
| Contaminated PPE | Trace amounts | Standard solid hazardous waste bin | N/A | Liquid solvents |
Self-Validating Disposal Protocols
Protocol A: Liquid Waste Management (Aqueous)
Causality: Converting the boronic acid to a boronate anion increases its aqueous solubility, preventing dangerous precipitation and pressure buildup in waste lines.
-
Preparation: Equip a secondary containment tray beneath a 5L HDPE waste carboy.
-
Alkalization: Pre-fill the carboy with 100 mL of a 1M NaOH or pH 10 carbonate buffer[6].
-
Transfer: Slowly pour the aqueous DPP7-IN-5385 waste into the carboy using a dedicated funnel.
-
Validation (The Self-Check): After addition, apply a single drop of the homogenized waste solution to a universal pH indicator strip. The pH must read between 8.0 and 10.0. If the pH drops below 8.0, add additional buffer until the target alkaline state is restored.
-
Storage: Cap loosely if gas evolution is suspected, or use a vented cap. Label explicitly as "Hazardous Waste - Boronic Acid Derivative - Basic."
Protocol B: Surface Decontamination and Spill Response
Causality: Boronic acids are notoriously difficult to clean with water alone due to poor neutral solubility. A two-step chemical degradation ensures complete removal and neutralization of the active pharmaceutical ingredient (API).
-
Containment: Surround the spill with chemical absorbent pads. Do not sweep dry powders, as this aerosolizes the compound and triggers the H335 respiratory hazard[5].
-
Solubilization: Dampen a clean laboratory wipe with a pH 10 buffer solution and wipe the affected area. The high pH converts the residual inhibitor into a highly soluble boronate complex, lifting it cleanly from the surface[6].
-
Oxidative Cleavage (Validation Step): Follow immediately by wiping the area with a freshly prepared 10% sodium hypochlorite (bleach) solution. Why? Hypochlorite oxidatively cleaves the carbon-boron bond, degrading the API into biologically inactive fragments. This chemically validates that the specific enzymatic inhibitory hazard of the DPP7 inhibitor is neutralized before it reaches the waste facility[6].
-
Final Wash: Rinse the surface with distilled water to remove residual bleach and salts. Dispose of all wipes in the solid hazardous waste container.
Workflow Visualization
The following decision matrix illustrates the immediate logistical steps upon generating DPP7-IN-5385 waste.
Figure 1: Comprehensive disposal and decontamination workflow for DPP7-IN-5385 laboratory waste.
References
- BLD Pharm.DPP7-IN-5385 Product Information.
- BLD Pharm.149682-77-9 | ((R)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid.
- BenchChem.Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.
- SynQuest Labs.Isoquinoline-7-boronic acid Safety Data Sheet.
- ACS Publications - Journal of Medicinal Chemistry.Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety.
- PMC - National Institutes of Health.The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease.
Sources
- 1. DPP7-IN-5385|BLD Pharm [bldpharm.com]
- 2. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Search | BLDpharm [bldpharm.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling DPP7-IN-5385
Comprehensive Safety and Operational Guide for Handling DPP7-IN-5385
As researchers and drug development professionals advance the study of dipeptidyl peptidases, handling highly potent, targeted small-molecule inhibitors requires a rigorous approach to laboratory safety. DPP7-IN-5385 is a specific inhibitor of Dipeptidyl Peptidase 7 (DPP7, also known as DPP2 or quiescent cell proline dipeptidase). This guide provides the essential, causality-driven operational and disposal protocols required to handle this compound safely.
Risk Profile and Chemical Characterization
DPP7-IN-5385 is a boronic acid derivative designed to target the active site of DPP7[1]. Because DPP7 is critical for maintaining the vitality of quiescent lymphocytes and fibroblasts, accidental systemic exposure to potent inhibitors like DPP7-IN-5385 poses severe biological hazards, primarily the induction of unintended apoptosis in exposed tissues ()[2]. Furthermore, the boronic acid pharmacophore presents acute chemical irritation risks to the skin, eyes, and respiratory tract[3].
Table 1: Physicochemical and Hazard Summary of DPP7-IN-5385
| Property/Hazard | Specification / Description |
| Molecular Formula | C11H23BN2O3[1] |
| Molecular Weight | 242.12 g/mol [1] |
| Target Enzyme | Dipeptidyl Peptidase 7 (DPP7 / DPP2)[4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[3] |
| Biological Risk | May induce apoptosis in quiescent lymphocytes upon systemic exposure[2] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) |
The Biological Imperative for Strict PPE
To understand why specific Personal Protective Equipment (PPE) is required, we must look at the mechanism of action. DPP7 is a post-proline dipeptidyl aminopeptidase localized primarily to intracellular vesicles and lysosomes, where it degrades oligopeptides[2]. Inhibition of the Ser-Asp-His catalytic triad by the boronic acid warhead of DPP7-IN-5385 disrupts this homeostasis ()[4].
Mechanism of DPP7-IN-5385: Inhibition prevents oligopeptide degradation, triggering apoptosis.
Personal Protective Equipment (PPE) Requirements
To establish a self-validating safety system, your PPE must address both the chemical irritant properties of the compound and its biological potency.
-
Hand Protection (Double-Gloving Strategy):
-
Protocol: Wear a standard nitrile glove (minimum 4 mil) as a primary layer, covered by an extended-cuff nitrile outer glove.
-
Causality: DMSO is the standard solvent for reconstituting DPP7-IN-5385. DMSO is a powerful penetration enhancer that readily crosses the stratum corneum. If a spill occurs, the outer glove must be immediately discarded to prevent the DMSO-inhibitor complex from permeating to the skin.
-
-
Eye and Face Protection:
-
Protocol: Snug-fitting, indirect-vented chemical splash goggles.
-
Causality: The powder form of DPP7-IN-5385 is electrostatically active and can aerosolize during weighing. Standard safety glasses lack orbital seals, leaving the conjunctiva vulnerable to H319-level severe eye irritation and systemic absorption[3].
-
-
Respiratory and Environmental Containment:
-
Protocol: Handle strictly within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood.
-
Causality: Inhalation of fine boronic acid powders can cause micro-lesions in the respiratory epithelium, while systemic absorption risks lymphocyte toxicity.
-
-
Body Protection:
-
Protocol: A fluid-resistant, disposable isolation gown or a dedicated, fully buttoned laboratory coat with knit cuffs.
-
Operational Workflow & Handling Protocol
The following methodology details the safe reconstitution of DPP7-IN-5385 into a master stock solution.
Standard operating procedure for the safe handling and reconstitution of DPP7-IN-5385.
Step-by-Step Methodology: Reconstitution of a 10 mM Stock Solution
-
Preparation: Calculate the required volume of DMSO. For a standard 5 mg vial of DPP7-IN-5385 (MW: 242.12 g/mol ), adding 2.065 mL of anhydrous DMSO yields a 10 mM stock[1].
-
Environmental Setup: Clear the fume hood. Lay down a fresh, disposable bench pad with a polyethylene backing to absorb micro-spills.
-
Equilibration: Allow the sealed vial of DPP7-IN-5385 to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, which can rapidly degrade the boronic acid pharmacophore via hydrolysis.
-
Weighing/Transfer: Using an anti-static micro-spatula, transfer the required mass.
-
Solubilization: Add the calculated volume of DMSO. Pipette gently to mix. Do not vortex vigorously, as this risks aerosolization if the tube cap is compromised.
-
Aliquoting: Divide the stock into 20-50 µL single-use aliquots in low-bind microcentrifuge tubes.
-
Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles degrade the inhibitor, reducing its potency and generating unknown breakdown products.
Spill Management and Disposal Plan
Even with robust protocols, spills occur. The response must be immediate and chemically sound.
Liquid Spill (DMSO + DPP7-IN-5385)
-
Containment: Immediately cover the spill with absorbent chemical pads. Do not wipe, as wiping spreads the DMSO and increases the surface area for vaporization.
-
Neutralization/Cleaning: Once absorbed, wash the area with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Oxidizing agents like bleach help degrade the organic structure of the inhibitor, neutralizing its biological activity.
-
Disposal: Place all contaminated pads, tips, and the outer layer of gloves into a dedicated, clearly labeled hazardous chemical waste container. Do not mix with standard biohazard waste, as incineration protocols differ for halogenated/boronic chemical waste.
Solid Spill (Powder)
-
Do not sweep. Sweeping aerosolizes the powder.
-
Cover the powder gently with wet paper towels (wetted with water or 70% ethanol) to dissolve and trap the dust.
-
Carefully scoop the towels into a hazardous waste bag and seal immediately.
References
-
Vesicular localization and characterization of a novel post-proline-cleaving aminodipeptidase, quiescent cell proline dipeptidase. Source: The Journal of Immunology. URL:[Link]
-
Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. Source: PLoS One (PMC). URL:[Link]
Sources
- 1. DPP7-IN-5385|BLD Pharm [bldpharm.com]
- 2. Vesicular localization and characterization of a novel post-proline-cleaving aminodipeptidase, quiescent cell proline dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search | BLDpharm [bldpharm.com]
- 4. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
